molecular formula C40H67NaO11 B7880884 Nigericin sodium salt

Nigericin sodium salt

Katalognummer: B7880884
Molekulargewicht: 746.9 g/mol
InChI-Schlüssel: MOYOTUKECQMGHE-MAJVTNJHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nigericin sodium salt is a useful research compound. Its molecular formula is C40H67NaO11 and its molecular weight is 746.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22+,23-,24-,25-,26+,27-,28?,29?,30-,31?,32?,33?,34?,35?,37+,38+,39+,40-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYOTUKECQMGHE-MAJVTNJHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(OC1[C@H](C)C(=O)[O-])CC2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)C4CC[C@@](O4)(C)C5[C@@H](CC(O5)C6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67NaO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nigericin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nigericin (B1684572) sodium salt is a polyether antibiotic derived from Streptomyces hygroscopicus. Its primary mechanism of action is as a potent and selective potassium (K+) ionophore, functioning as an electroneutral antiporter that exchanges intracellular K+ for extracellular protons (H+).[1] This disruption of ionic homeostasis triggers a cascade of downstream cellular events, including the acidification of the cytoplasm, dissipation of mitochondrial membrane potential, and alteration of Golgi apparatus function.[2][3] A key consequence of this K+ efflux is the activation of the NLRP3 inflammasome, a critical component of the innate immune system.[2] This guide provides a detailed examination of Nigericin's molecular mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: The K+/H+ Antiport

Nigericin is a carrier-type ionophore that embeds within cellular and organellar membranes, facilitating the transport of ions across the lipid bilayer.[4] Its structure allows it to bind a potassium ion, traverse the membrane, release the K+ on the opposite side, and bind a proton for the return journey. This process is electroneutral, meaning it does not create a net charge separation across the membrane, as the exchange involves two positively charged ions.[4] This electroneutral exchange allows ions to flow down their respective electrochemical gradients, leading to a rapid efflux of intracellular K+ and influx of H+.[4][3] This fundamental action is the primary driver of Nigericin's diverse biological effects.

Nigericin_Mechanism extracellular Releases K+ Nigericin_H Nigericin-H+ extracellular->Nigericin_H Binds H+ membrane_layer intracellular Intracellular Space (Low H+, High K+) Nigericin_K Nigericin-K+ intracellular->Nigericin_K Releases H+ Binds K+ Nigericin_H->intracellular Translocates Nigericin_K->extracellular Translocates

Caption: Electroneutral K+/H+ antiport mechanism of Nigericin across the cell membrane.

Cellular Consequences of Ionic Imbalance

The exchange of intracellular K+ for extracellular H+ profoundly disrupts cellular homeostasis, affecting multiple organelles and signaling pathways.

Cytoplasmic Acidification and Disruption of pH Gradients

The influx of H+ leads to a rapid decrease in intracellular pH (pHi).[2][5] This acidification can interfere with the function of pH-sensitive enzymes and proteins. Furthermore, Nigericin disrupts the proton gradients across organellar membranes, such as those of the mitochondria and lysosomes, by facilitating H+/K+ exchange.[1][3] This can impair their normal physiological functions, including ATP synthesis and lysosomal degradation.[3][6]

Mitochondrial Dysfunction

Nigericin acts as a potent mitochondrial uncoupler.[6] By promoting K+/H+ exchange across the inner mitochondrial membrane, it dissipates the proton gradient (ΔpH) that is essential for the proton-motive force driving ATP synthesis.[1][3] This leads to a disruption of the mitochondrial membrane potential (Δψm), increased production of reactive oxygen species (ROS), and can ultimately trigger apoptosis.[7][8] Studies have shown that Nigericin treatment results in reduced Δψm, increased ROS, and downregulation of anti-apoptotic proteins like MCL-1.[7][8]

Alteration of Golgi Apparatus Integrity

Recent evidence indicates that Nigericin significantly impacts the structure and function of the Golgi apparatus.[9] It has been shown to inhibit trafficking through the Golgi and alter its organization.[9][10] This disruption can segregate enzymes from their substrates. For instance, the de-acylating enzyme APT2 becomes separated from NLRP3, leading to the immobilization of NLRP3 on Golgi membranes through reduced de-acylation of its Cys-130 lipid anchor.[9][11] This suggests that disruptions in Golgi homeostasis are communicated to NLRP3 via its acylation state.[11]

Activation of the NLRP3 Inflammasome

One of the most well-characterized downstream effects of Nigericin is the potent activation of the NLRP3 inflammasome.[2][12] This multi-protein complex is a key sensor in the innate immune system.[13]

The activation is a two-step process:

  • Priming (Signal 1): Cells are first primed, typically by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or cytokines. This step upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[12][14]

  • Activation (Signal 2): Nigericin provides the second signal by inducing K+ efflux. The decrease in intracellular K+ concentration is sensed as a danger signal, triggering the oligomerization of NLRP3 with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[12][13] This assembly leads to the autocatalytic activation of caspase-1.[13]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[12][13] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2][12]

NLRP3_Activation cluster_cell Macrophage LPS Signal 1: LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Synthesis NFkB->Pro_IL1B NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Pro_IL1B->NLRP3_Assembly Provides Substrate Nigericin Signal 2: Nigericin K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_Assembly Caspase1 Active Caspase-1 NLRP3_Assembly->Caspase1 IL1B IL-1β & IL-18 (Mature Cytokines) Caspase1->IL1B Cleavage GSDMD Gasdermin D Cleavage Caspase1->GSDMD Cleavage Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: Two-signal pathway for Nigericin-induced NLRP3 inflammasome activation.

Other Biological Activities

Beyond inflammasome activation, Nigericin's ionophoretic activity leads to other significant cellular effects:

  • Impairment of Autophagic Flux: Nigericin treatment can lead to the accumulation of autophagic vacuoles.[15] This is attributed to an impairment of autophagic flux, where the fusion of autophagosomes with lysosomes and the degradation of their contents are disrupted, partly due to the alteration of lysosomal pH.[3][15]

  • Anticancer and Senolytic Activity: Nigericin has demonstrated potent cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML).[7][8] Its ability to induce apoptosis is linked to mitochondrial dysfunction and oxidative stress.[7] It also shows promise as a senolytic agent, selectively inducing pyroptosis in senescent cells, which are often characterized by lower intracellular K+ content.[3]

  • Antibacterial and Antiviral Properties: As an antibiotic, Nigericin is effective against Gram-positive bacteria. It has also been shown to promote NLRP3-independent bacterial killing in macrophages.[16][17]

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of Nigericin from various studies.

Parameter MeasuredCell Type / SystemNigericin ConcentrationObserved EffectReference
IC50 (Cytotoxicity) HL60-cytarabine-resistant cells1.197 nMPotent cytotoxicity[7][8]
HL60-sensitive cells20.49 nMPotent cytotoxicity[7][8]
MOLM13-resistant cells35.29 nMPotent cytotoxicity[7][8]
MOLM13-sensitive cells57.02 nMPotent cytotoxicity[7][8]
NLRP3 Activation LPS-primed bone marrow-derived dendritic cells (BMDCs)10 µMIL-1β release, ASC oligomerization[18]
THP-1 cells10 µMInduces cell death (propidium iodide staining)[10]
Ion Flux Primary keratinocytesNot specifiedRapid loss of intracellular K+ within 5 minutes[4]
Vesicular membranes (pH ~7.5)Not specifiedTranslocation rate (k1 ≈ k2) ~6 x 10³ s⁻¹[19]
Intracellular pH CHO cells1.0 µg/mlEquilibrates intracellular and extracellular pH when pHe ≤ 6.5[20]
Taste cells150 x 10⁻⁶ MDecrease in pHi below ~6.9 elicits a nerve response[21]
Senolysis END-MSCs (senescent)10 µMDiminished cell membrane potential, lowered pHi[3]

Key Experimental Protocols

Measurement of Intracellular Ion Concentrations (K+ and H+)

Objective: To quantify changes in intracellular K+ and pH following Nigericin treatment.

Methodology:

  • Cell Loading: Load cells with an ion-sensitive fluorescent dye. For pH, use a dye like 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF-AM).[22] For K+, specific fluorescent indicators are available.

  • Instrumentation: Use a flow cytometer or a fluorescence microscope equipped for ratiometric imaging.[23][24]

  • Treatment: Establish a baseline fluorescence reading. Add Nigericin at the desired concentration.

  • Data Acquisition: Record the change in fluorescence intensity or ratio over time.

  • Calibration: At the end of the experiment, calibrate the fluorescence signal to ion concentration. For pH, this is often done using a high K+ buffer in the presence of Nigericin to equilibrate intracellular and extracellular pH at known values.[22][25] For K+, ionophores like valinomycin (B1682140) can be used in calibration buffers with varying K+ concentrations.[26]

Assay for NLRP3 Inflammasome Activation

Objective: To measure the activation of the NLRP3 inflammasome by detecting its key outputs: cytokine release, ASC oligomerization, and pyroptosis.

Methodology:

  • Cell Culture and Priming: Culture macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells). Prime the cells with LPS (e.g., 500 ng/mL for 3-5 hours) to induce expression of NLRP3 and pro-IL-1β.[13][27]

  • Activation: Stimulate the primed cells with Nigericin (e.g., 5-20 µM for 1-2 hours).[13]

  • Measurement of IL-1β Secretion: Collect the cell culture supernatant. Quantify the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][28]

  • Western Blotting for Caspase-1 and GSDMD: Lyse the cells and collect the supernatant. Perform SDS-PAGE and Western blotting to detect the cleaved (active) form of Caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.[27]

  • ASC Oligomerization Assay: Lyse cells with a Triton X-100-based buffer. Pellet the insoluble fraction containing ASC specks by centrifugation. Cross-link the pellet with DSS (disuccinimidyl suberate). Analyze the cross-linked products by Western blotting to detect ASC monomers, dimers, and oligomers.[27][28]

  • Pyroptosis (LDH Release) Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the cell culture supernatant as an indicator of plasma membrane rupture and cell death.[27]

Experimental_Workflow cluster_outputs Outputs Start Start: Culture Macrophages (e.g., BMDMs) Priming Step 1: Priming (LPS, 3-5 hours) Start->Priming Activation Step 2: Activation (Nigericin, 1-2 hours) Priming->Activation Harvest Step 3: Harvest Supernatant & Cell Lysates Activation->Harvest Analysis Step 4: Analysis Harvest->Analysis ELISA ELISA (IL-1β in Supernatant) Analysis->ELISA WB Western Blot (Caspase-1, GSDMD) Analysis->WB ASC ASC Speck Assay (Cross-linking & WB) Analysis->ASC LDH LDH Assay (Pyroptosis) Analysis->LDH

Caption: Experimental workflow for assessing NLRP3 inflammasome activation.

Conclusion

The mechanism of action of Nigericin sodium salt is fundamentally rooted in its ability to act as a K+/H+ antiporter. This singular biochemical function initiates a broad spectrum of cellular responses, from cytoplasmic acidification and mitochondrial stress to the profound disruption of Golgi function. Its capacity to induce a robust K+ efflux makes it a canonical activator of the NLRP3 inflammasome, rendering it an invaluable tool for studying innate immunity and inflammation. Furthermore, its potent cytotoxic and senolytic effects highlight its potential in the development of novel therapeutics for cancer and age-related diseases. Understanding these intricate mechanisms is crucial for researchers and drug development professionals seeking to leverage or mitigate its powerful biological activities.

References

An In-depth Technical Guide to Nigericin Sodium Salt as a Potassium Ionophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin (B1684572) sodium salt is a polyether antibiotic isolated from Streptomyces hygroscopicus. It functions as a potent and selective potassium ionophore, facilitating the electroneutral exchange of potassium ions (K) for protons (H) across biological membranes. This disruption of transmembrane ion gradients makes Nigericin a valuable tool in a wide range of research applications, from studying fundamental cellular processes to investigating its potential as a therapeutic agent. This guide provides a comprehensive overview of Nigericin's mechanism of action, its effects on cellular physiology, and detailed protocols for its use in key experimental settings.

Mechanism of Action

Nigericin's primary mode of action is its ability to insert into lipid bilayers and act as a mobile carrier for monovalent cations, with a strong preference for K. It forms a lipid-soluble complex with a potassium ion, transports it across the membrane down its concentration gradient, and in exchange, transports a proton in the opposite direction. This K/H antiport dissipates the transmembrane pH gradient and alters the intracellular ionic environment. The consequences of this ion exchange are multifaceted and include:

  • Depletion of Intracellular Potassium: By facilitating K efflux, Nigericin significantly lowers the intracellular potassium concentration.

  • Intracellular Acidification: The influx of protons leads to a decrease in intracellular pH (pHi).

  • Mitochondrial Dysfunction: Nigericin disrupts the mitochondrial membrane potential (ΔΨm) and can uncouple oxidative phosphorylation.[1] It facilitates the exchange of K for H between the mitochondrial matrix and the intermembrane space, disrupting the proton motive force required for ATP synthesis.[1]

  • Induction of Cellular Stress and Death: The profound changes in ion homeostasis and mitochondrial function can trigger various cellular stress responses, leading to apoptosis, pyroptosis, and other forms of cell death.[2]

Data Presentation: Quantitative Effects of Nigericin

The following tables summarize key quantitative data regarding the activity of Nigericin sodium salt across various cell lines and experimental conditions.

Table 1: Cytotoxicity (IC50) of Nigericin in Various Cell Lines

Cell LineCell TypeIC50 ValueTreatment DurationReference
MDA-MB-231Human Breast Cancer2.881 µM72 h[2]
4T1Murine Breast Cancer2.505 µM72 h[2]
H460Human Lung Cancer~1 µM72 h[3]
MOLM13 (sensitive)Human Acute Myeloid Leukemia57.02 nMNot Specified[4][5]
MOLM13 (venetoclax-resistant)Human Acute Myeloid Leukemia35.29 nMNot Specified[4][5]
HL60 (sensitive)Human Acute Promyelocytic Leukemia20.49 nMNot Specified[4][5]
HL60 (cytarabine-resistant)Human Acute Promyelocytic Leukemia1.197 nMNot Specified[4][5]
Wild-type Mouse Embryonic Fibroblasts (WTMEFs)Murine Fibroblast~10 µM2 h & 24 h[6]
Various Human Cancer Cell Lines-~5 µMNot Specified[7][8]

Table 2: Effective Concentrations of Nigericin for Specific Cellular Effects

Cellular EffectCell TypeNigericin ConcentrationReference
NLRP3 Inflammasome ActivationHuman Monocytes (THP-1)10 µM[9]
NLRP3 Inflammasome ActivationBone Marrow-Derived Macrophages (BMDMs)1 - 10 µM[10]
Apoptosis InductionPrimary Effusion Lymphoma (PEL) Cells0.1 - 5 µM[11][12]
Intracellular pH ReductionMurine Tumors (in vivo)2.5 mg/kg[1]
Mitochondrial Membrane Potential DisruptionIsolated Mitochondria100 nM[13]
K Efflux for NLRP3 ActivationBone Marrow-Derived Macrophages (BMDMs)IC50 of 0.8 µM[14]
Pyroptosis InductionPrimary Human Keratinocytes1 - 5 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Measurement of Intracellular pH using BCECF-AM

This protocol describes how to measure changes in intracellular pH (pHi) in response to Nigericin using the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

Materials:

  • BCECF-AM (e.g., from Thermo Fisher Scientific)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • High potassium calibration buffers (pH range 6.0-8.0)

  • Fluorescence microscope or plate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed HBSS to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Nigericin Treatment: Add HBSS containing the desired concentration of Nigericin to the cells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the two excitation wavelengths (490 nm and 440 nm) and the emission wavelength (535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

  • Calibration: At the end of the experiment, perform an in situ calibration.

    • Incubate the cells in high potassium buffers of known pH containing 10 µM Nigericin. This will equilibrate the intracellular and extracellular pH.

    • Measure the 490/440 fluorescence ratio for each calibration buffer.

    • Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

Assessment of Mitochondrial Membrane Potential using JC-1

This protocol uses the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm) following Nigericin treatment. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • This compound

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Nigericin Treatment: Treat cells with the desired concentration of Nigericin for the appropriate duration. Include an untreated control.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the medium from the cells and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • For adherent cells, gently wash twice with pre-warmed PBS.

    • For suspension cells, centrifuge at 400 x g for 5 minutes, discard the supernatant, and resuspend in PBS. Repeat the wash step.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells immediately. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells will have a high red/green fluorescence ratio, while apoptotic cells will have a low ratio.

    • Plate Reader: Measure the fluorescence intensity at both red (~590 nm emission) and green (~530 nm emission) wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Induction and Detection of Pyroptosis via LDH Release Assay

This protocol details a method to induce pyroptosis in macrophages using Nigericin and quantify it by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • LPS (Lipopolysaccharide)

  • This compound

  • LDH cytotoxicity assay kit (e.g., from Promega, Roche)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Nigericin Treatment: Add Nigericin to the primed cells at a final concentration of 5-20 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any cell debris.

  • LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Controls:

    • Untreated Control: Cells not treated with LPS or Nigericin (spontaneous LDH release).

    • Maximum LDH Release: Cells lysed with the lysis buffer provided in the kit.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by Nigericin using Annexin V (which binds to externalized phosphatidylserine (B164497) in early apoptotic cells) and Propidium Iodide (which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

Materials:

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Cells of interest

  • This compound

  • Flow cytometer

Procedure:

  • Induction of Apoptosis: Treat cells with the desired concentration of Nigericin for the appropriate time to induce apoptosis. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently detach using trypsin-EDTA, neutralize, and collect by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

  • Interpretation of Results:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Nigericin.

nigericin_mechanism nigericin Nigericin membrane Cell Membrane nigericin->membrane Inserts into k_out K+ Efflux membrane->k_out Facilitates h_in H+ Influx membrane->h_in Facilitates intra_k Decreased Intracellular [K+] k_out->intra_k intra_ph Decreased Intracellular pH h_in->intra_ph nlrp3 NLRP3 Inflammasome Activation intra_k->nlrp3 apoptosis Apoptosis intra_k->apoptosis pyroptosis Pyroptosis nlrp3->pyroptosis nlrp3_activation_workflow start Start: Seed Macrophages (e.g., BMDMs, THP-1) priming Signal 1: Priming with LPS (3-4h) start->priming activation Signal 2: Activation with Nigericin (10 µM, 30-60 min) priming->activation supernatant Collect Supernatant activation->supernatant cell_lysate Collect Cell Lysate activation->cell_lysate il1b_elisa Measure IL-1β (ELISA) supernatant->il1b_elisa ldh_assay Measure LDH Release (Pyroptosis) supernatant->ldh_assay western_blot Analyze Caspase-1 Cleavage (Western Blot) cell_lysate->western_blot end End il1b_elisa->end ldh_assay->end western_blot->end apoptosis_detection_workflow start Start: Culture Cells treatment Treat with Nigericin start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry quadrant_analysis Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic/Necrotic - Necrotic flow_cytometry->quadrant_analysis end End quadrant_analysis->end

References

The Ionophore Nigericin: A Technical Guide to its Discovery, Origin, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has garnered significant scientific interest since its discovery in the mid-20th century. Initially characterized for its antimicrobial properties, its unique mode of action as a highly selective potassium ionophore has established it as a critical tool in cell biology research. This technical guide provides an in-depth exploration of the discovery and origin of Nigericin, detailing its biosynthesis, methods of production and isolation, and its intricate mechanisms of action, particularly its role in activating the NLRP3 and NLRP1 inflammasomes. Quantitative data on its production and biological activity are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Discovery and Origin

Nigericin was first isolated from the fermentation broth of a Streptomyces strain in the 1950s. This strain was later identified as Streptomyces hygroscopicus. The initial discovery highlighted its potent antibiotic activity, particularly against Gram-positive bacteria and fungi. The complex structure of Nigericin was later elucidated in 1968 through X-ray crystallography, revealing a polyether backbone with a terminal carboxylic acid group, which is crucial for its ionophoretic activity.[1] Commercially, it is often obtained as a byproduct during the fermentation of geldanamycin.[1]

Biosynthesis of Nigericin in Streptomyces hygroscopicus

The biosynthesis of Nigericin is a complex process orchestrated by a dedicated gene cluster within the Streptomyces hygroscopicus genome. This cluster encodes a suite of enzymes, primarily polyketide synthases (PKSs), that assemble the polyether backbone from simple carboxylic acid precursors.

A proposed biosynthetic pathway involves the sequential condensation of acetate (B1210297), propionate, and butyrate (B1204436) units by the PKS modules. The linear polyketide chain undergoes a series of cyclization reactions, catalyzed by specific enzymes within the cluster, to form the characteristic cyclic ether rings of Nigericin. An unusual ketosynthase-like protein, KSX, is believed to transfer the initially formed linear polyketide chain to a discrete acyl carrier protein, ACPX, for oxidative cyclization.[2] The pathway-specific regulator, NigR, a member of the SARP family of regulators, positively controls the transcription of the structural genes in the nigericin biosynthetic gene cluster.[3][4]

Nigericin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modification Acetyl-CoA Acetyl-CoA Loading_Module Loading_Module Acetyl-CoA->Loading_Module Propionyl-CoA Propionyl-CoA Module_1 Module_1 Propionyl-CoA->Module_1 Ethylmalonyl-CoA Ethylmalonyl-CoA Module_2 Module_2 Ethylmalonyl-CoA->Module_2 Methylmalonyl-CoA Methylmalonyl-CoA Module_3 Module_3 Methylmalonyl-CoA->Module_3 Loading_Module->Module_1 Module_1->Module_2 Module_2->Module_3 Module_n Module_n Module_3->Module_n Thioesterase Thioesterase Module_n->Thioesterase Linear_Polyketide Linear_Polyketide Thioesterase->Linear_Polyketide KSX_ACPX KSX/ACPX Mediated Transfer & Cyclization Linear_Polyketide->KSX_ACPX Oxidative_Cyclization Oxidative Cyclization KSX_ACPX->Oxidative_Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylation) Oxidative_Cyclization->Tailoring_Enzymes Nigericin Nigericin Tailoring_Enzymes->Nigericin

Caption: Proposed biosynthetic pathway of Nigericin.

Production and Isolation: Experimental Protocols

Fermentation of Streptomyces hygroscopicus

Medium Composition:

A variety of media have been used for the production of Nigericin. A common production medium, R5 medium, has been shown to yield high titers of Nigericin.[5] Optimization of media components, particularly carbon and nitrogen sources, is critical for maximizing yield. For instance, maximal antifungal component production was achieved with starch, soybean meal, and phosphate (B84403) content of 40.52, 5.10, and 2.21 g/L, respectively.[6]

Fermentation Conditions:

  • Inoculum: A spore suspension of S. hygroscopicus is used to inoculate a seed culture, which is then used to inoculate the production medium.

  • Temperature: Fermentation is typically carried out at 28-30°C.[7][8]

  • Aeration and Agitation: Continuous shaking at 150-200 rpm is necessary to ensure adequate aeration.[7]

  • pH: The pH of the medium is generally maintained around 7.0-7.2.[6]

  • Incubation Time: The fermentation is carried out for 5 to 14 days, with optimal production often observed around day 10.[5][7][8]

Extraction and Purification of Nigericin

The following is a general protocol for the extraction and purification of Nigericin from the fermentation broth:

  • Extraction:

    • The whole culture broth is extracted with an equal volume of ethyl acetate with vigorous shaking for several hours.[6]

    • The organic phase is separated from the aqueous phase and the mycelial cake by centrifugation.

    • The mycelium can be further extracted with methanol (B129727) to recover any remaining Nigericin.[6]

    • The organic extracts are combined and evaporated to dryness under reduced pressure.

  • Purification:

    • The crude extract is subjected to silica (B1680970) gel column chromatography.

    • A solvent gradient system is used for elution. A common system involves a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[6]

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Nigericin.

    • The fractions containing pure Nigericin are pooled and the solvent is evaporated to yield the final product.

Extraction_Purification_Workflow Fermentation_Broth S. hygroscopicus Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Organic_Phase Combined Organic Phases Phase_Separation->Organic_Phase Evaporation1 Evaporation to Dryness Organic_Phase->Evaporation1 Crude_Extract Crude Nigericin Extract Evaporation1->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Silica_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Evaporation2 Final Evaporation Pooling->Evaporation2 Pure_Nigericin Pure Nigericin Evaporation2->Pure_Nigericin

Caption: Workflow for the extraction and purification of Nigericin.

Quantitative Data

Production Yields of Nigericin

The production yield of Nigericin can vary significantly depending on the Streptomyces strain, fermentation medium, and culture conditions.

Streptomyces StrainFermentation ConditionNigericin YieldReference
S. youssoufiensis SF10Solid State Fermentation, d-glucose0.49 mg/mL[8]
S. hygroscopicus (mutant A-19)Optimized medium0.318 mg/mL[8]
S. malaysiensis F913 (nigR overexpression)Liquid Gause's medium0.56 g/L[4][9]
Streptomyces sp. DASNCL-29Optimized fermentation~500 mg/L[1]
Biological Activity (IC50 Values)

Nigericin exhibits potent cytotoxic activity against a variety of cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Various human cancer cell lines-~5[1][10]

Note: IC50 values can vary depending on the specific assay conditions and cell line.

Spectroscopic Data

The structural elucidation of Nigericin relies on various spectroscopic techniques.

TechniqueKey Observations
¹H NMR Complex multiplet signals in the aliphatic region characteristic of the polyether backbone.
¹³C NMR Resonances corresponding to the numerous ether and methyl carbons, and a characteristic signal for the carboxylic acid carbon.
Mass Spectrometry (MS) The sodiated ion [M+Na]⁺ is typically observed at m/z 747.5.[11]

Mechanism of Action: Inflammasome Activation

Nigericin's primary mechanism of action is its ability to function as a K⁺/H⁺ antiporter, disrupting ion gradients across biological membranes. This activity is the foundation for its well-documented role as a potent activator of the NLRP3 and NLRP1 inflammasomes.

NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by Nigericin is a well-established process that leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.

The canonical pathway for NLRP3 activation by Nigericin involves the following steps:

  • Potassium Efflux: Nigericin inserts into the cell membrane and facilitates the exchange of intracellular K⁺ for extracellular H⁺, leading to a rapid decrease in intracellular K⁺ concentration.[12][13]

  • NLRP3 Oligomerization: The drop in cytosolic K⁺ is a key trigger for the oligomerization of the NLRP3 sensor protein.

  • ASC Recruitment and Speck Formation: Oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), leading to the formation of a large protein complex known as the ASC speck.

  • Caspase-1 Activation: Pro-caspase-1 is recruited to the ASC speck, where it undergoes proximity-induced auto-activation to form active caspase-1.

  • Cytokine Maturation and Pyroptosis: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell. Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptosis.

NLRP3_Activation Nigericin Nigericin K_Efflux K+ Efflux Nigericin->K_Efflux Cell_Membrane Cell Membrane NLRP3_Active Oligomerized NLRP3 K_Efflux->NLRP3_Active NLRP3_Inactive Inactive NLRP3 NLRP3_Inactive->NLRP3_Active ASC_Speck ASC Speck Formation NLRP3_Active->ASC_Speck ASC ASC ASC->ASC_Speck Casp1 Active Caspase-1 ASC_Speck->Casp1 Pro_Casp1 Pro-Caspase-1 Pro_Casp1->ASC_Speck IL1b Mature IL-1β Casp1->IL1b IL18 Mature IL-18 Casp1->IL18 GSDMD_Pore GSDMD Pore Formation (Pyroptosis) Casp1->GSDMD_Pore Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 GSDMD Gasdermin D GSDMD->GSDMD_Pore NLRP1_Activation Nigericin Nigericin K_Efflux K+ Efflux Nigericin->K_Efflux Cell_Membrane Cell Membrane Ribosome_Stalling Ribosome Stalling K_Efflux->Ribosome_Stalling ZAKa_Activation ZAKα Activation (Ribotoxic Stress Response) Ribosome_Stalling->ZAKa_Activation p38_JNK_Activation p38/JNK Activation ZAKa_Activation->p38_JNK_Activation NLRP1_Active Phosphorylated NLRP1 (Active) p38_JNK_Activation->NLRP1_Active NLRP1_Inactive Inactive NLRP1 NLRP1_Inactive->NLRP1_Active Inflammasome_Assembly Inflammasome Assembly NLRP1_Active->Inflammasome_Assembly Casp1_Activation Caspase-1 Activation Inflammasome_Assembly->Casp1_Activation Effector_Functions Cytokine Maturation & Pyroptosis Casp1_Activation->Effector_Functions

References

An In-depth Technical Guide to the Ion Selectivity of Nigericin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt, a polyether antibiotic isolated from Streptomyces hygroscopicus, is a well-characterized ionophore with significant applications in biological research.[1] Its ability to transport cations across lipid membranes has made it an invaluable tool for studying ion gradients and their roles in various cellular processes. This guide provides a comprehensive overview of the ion selectivity of Nigericin, its mechanism of action, and the experimental methodologies used to characterize its function.

Nigericin operates primarily as an electroneutral antiporter, exchanging a proton (H⁺) for a monovalent cation, most notably potassium (K⁺), across biological membranes.[2][3] This exchange is driven by the respective concentration gradients of the ions. The structural basis for this function lies in its polyether backbone and a terminal carboxylic acid group, which form a cavity that can coordinate with cations. The overall complex is lipophilic, allowing it to shuttle ions across the lipid bilayer.

Core Mechanism of Ion Transport

The ion transport cycle of Nigericin involves the following key steps:

  • Protonation: On the acidic side of a membrane (or the side with a higher H⁺ concentration), the carboxylate group of Nigericin is protonated, forming the neutral, membrane-permeable form of the ionophore.

  • Translocation: The protonated Nigericin diffuses across the lipid bilayer.

  • Deprotonation and Cation Binding: On the other side of the membrane, where the H⁺ concentration is lower, the carboxylic acid deprotonates. The resulting anionic Nigericin then binds to a monovalent cation.

  • Complex Translocation: The neutral Nigericin-cation complex diffuses back across the membrane.

  • Cation Release: Upon reaching the initial side, the cation is released, and the cycle can begin again.

This electroneutral exchange of K⁺ for H⁺ leads to the dissipation of both the K⁺ and pH gradients across the membrane, which can trigger a variety of cellular events, including the activation of the NLRP3 inflammasome.[4][5]

Quantitative Data on Ion Selectivity

The ion selectivity of Nigericin is a critical aspect of its function. While it is most renowned for its K⁺ transport, it can also interact with and transport other cations. The following tables summarize the available quantitative data on its selectivity.

ParameterCationValueReference(s)
Selectivity Ratio K⁺/Na⁺25 - 45[6]
Apparent Dissociation Constant K⁺1.5 x 10⁻³ M[6]
Na⁺6.4 x 10⁻² M[6]
Transport Efficiency K⁺> Rb⁺ > Na⁺[7]
Li⁺, Cs⁺Unable to transport[7]

Table 1: Ion Selectivity and Affinity of this compound

CationInteraction and Transport CharacteristicsReference(s)
K⁺ Highest affinity and transport efficiency. The primary physiological substrate for Nigericin's ionophoretic activity.[6][7]
Na⁺ Transported by Nigericin, but with significantly lower efficiency compared to K⁺.[6]
Rb⁺ Transported by Nigericin with an efficiency intermediate between K⁺ and Na⁺.[7]
Li⁺ Forms highly stable complexes with Nigericin, but the ionophore is unable to effectively transport it across membranes. This is likely due to the strong interaction preventing the release of the ion.[7]
Cs⁺ Similar to Li⁺, it forms stable complexes with Nigericin but is not effectively transported.[7]
Pb²⁺ Nigericin is a highly effective and selective ionophore for Pb²⁺.[8]

Table 2: Qualitative Summary of Nigericin's Interaction with Various Cations

Experimental Protocols

The determination of ionophore selectivity and transport kinetics relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Liposome-Based Fluorescence Assay for Ionophore Activity

This protocol describes a method to measure the ionophore activity of Nigericin by monitoring the dissipation of a pH gradient in liposomes using a pH-sensitive fluorescent dye.

Materials:

  • Phospholipids (B1166683) (e.g., POPC, POPE)

  • This compound

  • pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

  • Protonophore (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

  • Buffers of desired pH (e.g., HEPES, Tris)

  • Solutions of various cation chlorides (KCl, NaCl, etc.)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving phospholipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with a buffer containing the desired internal cation concentration (e.g., 150 mM KCl) and the pH-sensitive dye.

    • Create unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove the external dye by passing the liposome suspension through a size-exclusion chromatography column equilibrated with the external buffer.[9][10]

  • Fluorescence Assay:

    • Dilute the liposome suspension into a cuvette containing the external buffer with a different cation composition (e.g., a K⁺-free buffer) to create an ion gradient.

    • Add the protonophore CCCP to the suspension. This will facilitate proton movement to counterbalance the cation flux mediated by Nigericin.[9]

    • Monitor the baseline fluorescence of the pH-sensitive dye.

    • Add a known concentration of Nigericin to the cuvette and immediately start recording the change in fluorescence over time. The efflux of K⁺ (or other cations) will be coupled to the influx of H⁺, leading to a quenching of the dye's fluorescence.

    • The initial rate of fluorescence quenching is proportional to the ionophore activity.

    • Repeat the assay with different external cations to determine the relative transport rates and selectivity.

Bilayer Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer, providing insights into the selectivity and mechanism of ionophores.

Materials:

  • BLM setup (including a two-chamber cuvette with a small aperture, Ag/AgCl electrodes, and a sensitive current amplifier)

  • Phospholipid solution in an organic solvent (e.g., n-decane)

  • This compound

  • Aqueous electrolyte solutions of various cation chlorides

Procedure:

  • BLM Formation:

    • Fill both chambers of the cuvette with the desired electrolyte solution.

    • "Paint" the phospholipid solution across the aperture to form a lipid bilayer. The formation of a stable bilayer can be monitored by measuring the membrane capacitance.[11][12]

  • Ion Selectivity Measurement:

    • Establish a salt gradient across the BLM by having different concentrations of a specific cation chloride in each chamber (e.g., 1 M KCl in one chamber and 0.1 M KCl in the other).

    • Add Nigericin to one or both chambers.

    • Measure the potential difference (zero-current potential) across the membrane using the Ag/AgCl electrodes.

    • The magnitude of the potential is related to the permeability of the membrane to the specific cation.

    • Repeat the experiment with different cations to determine the selectivity sequence. The selectivity ratio can be calculated using the Goldman-Hodgkin-Katz (GHK) equation.

Temperature-Jump (T-jump) Relaxation Kinetics

T-jump is a powerful technique to study the fast kinetics of ion transport mediated by ionophores. It involves rapidly perturbing the system's equilibrium with a temperature increase and observing the relaxation to a new equilibrium state.[13][14]

Materials:

  • Temperature-jump spectrophotometer or fluorometer

  • Vesicles (liposomes) loaded with a pH-sensitive indicator and a specific cation

  • External buffer with a different cation composition

  • This compound

Procedure:

  • Sample Preparation: Prepare liposomes as described in the fluorescence assay protocol, creating a transmembrane pH and cation gradient.

  • T-jump Experiment:

    • Place the liposome suspension in the T-jump cell.

    • Rapidly increase the temperature of the sample by a few degrees Celsius using a high-voltage discharge or a laser pulse. This temperature jump perturbs the equilibrium of the H⁺ and cation binding to Nigericin.[13]

    • Monitor the change in absorbance or fluorescence of the pH indicator as the system relaxes to the new equilibrium.

    • The relaxation kinetics provide information about the rate constants of the individual steps in the ion transport cycle, such as the association and dissociation of ions with the ionophore and the translocation of the complex across the membrane.[6]

Visualizations

Signaling Pathway: Nigericin-Induced NLRP3 Inflammasome Activation

NLRP3_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol Nigericin Nigericin K_efflux K⁺ Efflux Nigericin->K_efflux K⁺/H⁺ antiport K_out K⁺ (out) H_in H⁺ (in) K_in K⁺ (in) H_out H⁺ (out) NLRP3 NLRP3 K_efflux->NLRP3 Senses low [K⁺] Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Recruitment Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis Secretion GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis

Caption: Nigericin-induced K⁺ efflux triggers NLRP3 inflammasome assembly.

Experimental Workflow: Determining Ionophore Selectivity

Ionophore_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_liposomes Prepare Liposomes with Entrapped Dye and Cation A create_gradient Create Cation Gradient (Cation A vs. Cation B, C, etc.) prep_liposomes->create_gradient setup_blm Setup Bilayer Lipid Membrane (BLM) setup_blm->create_gradient add_nigericin Add Nigericin create_gradient->add_nigericin measure_flux Measure Ion Flux (Fluorescence or Potential) add_nigericin->measure_flux calc_rates Calculate Initial Transport Rates measure_flux->calc_rates determine_selectivity Determine Selectivity Ratios calc_rates->determine_selectivity compare_affinities Compare Apparent Affinities determine_selectivity->compare_affinities

Caption: General workflow for determining ionophore selectivity.

Conclusion

This compound's well-defined mechanism of action and its high selectivity for potassium ions have established it as a cornerstone tool in cell biology and biophysics. Understanding its precise ion selectivity is crucial for the accurate interpretation of experimental results and for its application in drug development, particularly in the context of inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of this powerful ionophore. Further research into the subtle aspects of its interactions with a broader range of cations will continue to refine our understanding of its biological activities.

References

The Antibiotic Potential of Nigericin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Biological Activities and Mechanism of Action of a Promising Ionophore Antibiotic

Abstract

Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has demonstrated significant promise as a potent therapeutic agent against a range of multidrug-resistant (MDR) Gram-positive bacteria. This technical guide provides a comprehensive overview of the biological activities of nigericin, with a focus on its antibacterial properties. We delve into its mechanism of action, summarizing key quantitative data on its efficacy, detailing the experimental protocols used to ascertain its activity, and providing visual representations of its molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the urgent discovery of novel antimicrobial compounds with unique mechanisms of action. Nigericin, a well-characterized ionophore, has emerged as a compelling candidate due to its potent activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2] This guide explores the multifaceted antibiotic activities of nigericin, from its direct bactericidal effects to its ability to eradicate persistent and biofilm-forming bacteria.[2]

Mechanism of Action

Nigericin's primary antibacterial activity stems from its function as a potassium (K+) and proton (H+) ionophore.[3] It inserts into the bacterial cell membrane, disrupting the crucial electrochemical gradients necessary for cellular function.

Key Mechanistic Steps:

  • Ion Exchange: Nigericin facilitates an electroneutral exchange of intracellular K+ for extracellular H+. This influx of protons leads to a significant decrease in the intracellular pH.

  • Dissipation of Membrane Potential: The continuous exchange of ions collapses the proton motive force across the bacterial membrane, a critical component for ATP synthesis and nutrient transport.

  • Inhibition of ATP Synthesis: With the dissipation of the proton gradient, ATP synthase activity is severely impaired, leading to a rapid depletion of intracellular ATP.[4]

  • Disruption of Cellular Processes: The combination of intracellular acidification and ATP depletion disrupts essential cellular processes, ultimately leading to bacterial cell death.[3][4]

cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular Space cluster_outside Extracellular Space Nigericin Nigericin K_channel K+ Channel (facilitated by Nigericin) Nigericin->K_channel Embeds in membrane H_channel H+ Channel (facilitated by Nigericin) Nigericin->H_channel Embeds in membrane K_ion_out K+ K_channel->K_ion_out K+ Efflux H_ion_in H+ H_channel->H_ion_in H+ Influx ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Inhibits Synthesis Cellular_Processes Essential Cellular Processes ATP->Cellular_Processes Depletion Impairs K_ion_in K+ K_ion_in->K_channel K+ Efflux H_ion_in->ATP_Synthase Disrupts Proton Gradient H_ion_in->Cellular_Processes Acidification Impairs H_ion_out H+ H_ion_out->H_channel H+ Influx

Nigericin's ionophore activity and its downstream antibacterial effects.

Quantitative Data: Antibacterial Efficacy

The in vitro antibacterial activity of nigericin is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Bacterial StrainResistance ProfileMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus (MRSA)Methicillin-Resistant0.004 - 0.125-[1]
Enterococcus faecium (VRE)Vancomycin-Resistant0.004 - 0.125-[1]
Streptococcus pneumoniaePenicillin-Resistant0.004 - 0.125-[1]
Staphylococcus aureus ATCC 9144--0.3[5]
Escherichia coli ATCC 8739-No activity-[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

A Prepare serial two-fold dilutions of Nigericin in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC as the lowest concentration of Nigericin with no visible bacterial growth. C->D

Workflow for the broth microdilution MIC assay.

Detailed Methodology:

  • Preparation of Nigericin Stock Solution: Dissolve nigericin in a suitable solvent (e.g., ethanol) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the nigericin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the nigericin dilutions. Include a growth control well (no nigericin) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of nigericin that completely inhibits the growth of the bacteria.

Anti-Biofilm Activity Assay

The crystal violet assay is a common method for quantifying biofilm formation.

A Grow bacterial biofilms in a 96-well plate in the presence of varying concentrations of Nigericin. B After incubation, remove planktonic cells by washing. A->B C Stain the adherent biofilm with crystal violet solution. B->C D Wash away excess stain and solubilize the bound stain with ethanol (B145695) or acetic acid. C->D E Quantify the biofilm by measuring the absorbance of the solubilized stain. D->E

Workflow for the crystal violet anti-biofilm assay.

Detailed Methodology:

  • Biofilm Growth: In a 96-well flat-bottomed microtiter plate, add a standardized bacterial suspension to each well containing growth medium and varying concentrations of nigericin. Include a control well without nigericin.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the culture medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add 95% ethanol or 33% glacial acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. A reduction in absorbance in the presence of nigericin indicates inhibition of biofilm formation.

Measurement of Bacterial Membrane Potential

The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) can be used to measure changes in bacterial membrane potential.

Detailed Methodology:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose) to a standardized optical density.

  • Dye Loading: Add DiSC3(5) to the cell suspension and incubate to allow the dye to accumulate in the polarized bacterial cells, which quenches its fluorescence.

  • Nigericin Treatment: Add nigericin to the cell suspension.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Depolarization of the cell membrane by nigericin will cause the release of DiSC3(5) into the buffer, resulting in an increase in fluorescence.

Measurement of Intracellular ATP Levels

The luciferin-luciferase assay is a highly sensitive method for quantifying ATP.

Detailed Methodology:

  • Cell Culture and Treatment: Grow bacteria to the desired phase and treat with various concentrations of nigericin for a specified time.

  • ATP Extraction: Lyse the bacterial cells using a suitable extraction reagent to release the intracellular ATP.

  • Luminescence Assay: Add the bacterial lysate to a reaction mixture containing luciferase and its substrate, D-luciferin.

  • Measurement: Measure the light output (luminescence) using a luminometer. The amount of light produced is directly proportional to the concentration of ATP in the sample. A decrease in luminescence in nigericin-treated cells indicates a reduction in intracellular ATP levels.

Conclusion

Nigericin exhibits potent bactericidal activity against a range of clinically significant Gram-positive pathogens, including those with multidrug resistance. Its mechanism of action, centered on the disruption of fundamental bioenergetic processes through its ionophoretic activity, makes it a valuable candidate for further investigation in the fight against antimicrobial resistance. The detailed protocols provided in this guide offer a framework for the continued evaluation of nigericin and other novel antimicrobial compounds. Future research should focus on in vivo efficacy, toxicity profiling, and potential synergistic combinations with existing antibiotics to fully realize the therapeutic potential of this promising molecule.

References

Unveiling the Antitumor Potential of Nigericin Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt, a polyether antibiotic derived from Streptomyces hygroscopicus, has emerged as a compound of significant interest in oncology research. Initially recognized for its antimicrobial properties, recent studies have illuminated its potent antitumor activities across a spectrum of cancer types. This technical guide provides a comprehensive overview of the current understanding of Nigericin's antitumor properties, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development in this promising area.

Core Mechanism of Action

Nigericin's primary mechanism of action lies in its function as a potassium (K+) and proton (H+) ionophore. By facilitating an electroneutral exchange of K+ for H+ across cellular and mitochondrial membranes, it disrupts critical ionic gradients. This disruption leads to a decrease in intracellular pH (acidification) and an efflux of mitochondrial K+, triggering a cascade of events that culminate in cancer cell death.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent activity.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
SW620Colorectal Cancer1-4 (approx.)48
KM12Colorectal Cancer1-4 (approx.)48
HT29Colorectal Cancer12.92 ± 0.25Not Specified
SW116Colorectal Cancer15.86 ± 0.18Not Specified
H460Lung Cancer~0.1Not Specified
S18Nasopharyngeal Carcinoma2.03 ± 0.55Not Specified
S26Nasopharyngeal Carcinoma4.77 ± 2.35Not Specified
A2780Epithelial Ovarian CancerStrong cytotoxicity observedNot Specified
SKOV3Epithelial Ovarian CancerStrong cytotoxicity observedNot Specified
MDA-MB-231Triple-Negative Breast CancerIC50 calculated from viability curve24
4T1Triple-Negative Breast CancerIC50 calculated from viability curve24

Key Signaling Pathways Modulated by Nigericin

Nigericin's antitumor effects are mediated through the modulation of several critical signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Nigericin has been shown to be an effective inhibitor of this pathway.[1] It is believed to directly target the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and metastasis.[1]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits APC APC Beta_Catenin β-catenin APC->Beta_Catenin Phosphorylates for Degradation Axin Axin Axin->Beta_Catenin Phosphorylates for Degradation GSK3b->Beta_Catenin Phosphorylates for Degradation CK1 CK1 CK1->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Nigericin Nigericin Nigericin->Beta_Catenin Promotes Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Nigericin inhibits the Wnt/β-catenin signaling pathway.
NLRP3 Inflammasome Activation and Pyroptosis

Nigericin is a potent activator of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[2] The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system. Its activation in cancer cells can lead to a form of inflammatory cell death called pyroptosis. This process is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, which can further stimulate an anti-tumor immune response.[3] The activation is triggered by the K+ efflux induced by Nigericin.[2]

NLRP3_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Induces NLRP3 NLRP3 K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis->IL1b Release Pyroptosis->IL18 Release

Caption: Nigericin induces pyroptosis via NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the antitumor properties of this compound.

In Vitro Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Protein Expression Analysis (Western Blot) treatment->western_blot migration Cell Migration & Invasion Assay (Transwell Assay) treatment->migration data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis migration->data_analysis conclusion Conclusion on Antitumor Effects data_analysis->conclusion

Caption: General workflow for in vitro evaluation of Nigericin.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Nigericin on cancer cells and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO or ethanol). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Nigericin.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Nigericin at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Nigericin on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with Nigericin as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To analyze the effect of Nigericin on the expression of key proteins in signaling pathways like Wnt/β-catenin and NLRP3 inflammasome.

Protocol:

  • Protein Extraction: Treat cells with Nigericin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, NLRP3, Caspase-1, IL-1β) overnight at 4°C. A typical dilution for these antibodies is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Studies

Objective: To evaluate the antitumor efficacy of Nigericin in a living organism.

Animal Models:

  • Colorectal Cancer Xenograft Model: Subcutaneously inject SW620 or other colorectal cancer cells into the flank of nude mice.[1]

  • Triple-Negative Breast Cancer Xenograft Model: Orthotopically inject MDA-MB-231 or 4T1 cells into the mammary fat pad of immunodeficient mice.

Treatment Protocol (Example for Colorectal Cancer Model): [1]

  • Tumor Establishment: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Administer this compound intraperitoneally at a dose of 2-4 mg/kg every two days.[4]

  • Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).

  • Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

This compound demonstrates significant antitumor properties through multiple mechanisms, including the disruption of ion homeostasis and the modulation of key cancer-related signaling pathways. Its ability to induce pyroptosis and inhibit the Wnt/β-catenin pathway highlights its potential as a novel therapeutic agent. The provided experimental protocols offer a framework for researchers to further investigate and validate the anticancer efficacy of Nigericin. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and further elucidating its complex mechanisms of action to pave the way for its potential clinical application.

References

Preliminary Studies on the Antiviral Effects of Nigericin Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the antiviral properties of Nigericin sodium salt. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the current data, experimental methodologies, and proposed mechanisms of action. This document summarizes quantitative antiviral data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

Nigericin is a polyether ionophore antibiotic derived from Streptomyces hygroscopicus. It functions primarily as a potassium ionophore, facilitating the exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This disruption of the transmembrane ion gradient has been shown to induce a range of biological effects, including the activation of the NLRP3 and NLRP1 inflammasomes, which are key components of the innate immune system.[1][2][3][4] Emerging research, detailed herein, has demonstrated the potential of Nigericin as a broad-spectrum antiviral agent against both DNA and RNA viruses.[5][6]

Quantitative Antiviral Data

The antiviral activity of this compound has been quantified against several viruses. The following tables summarize the available 50% inhibitory concentration (IC₅₀), 50% effective concentration (EC₅₀), and selectivity index (SI) values from in vitro studies.

Virus FamilyVirusCell LineIC₅₀ / EC₅₀Selectivity Index (SI)Reference
PoxviridaeVaccinia VirusHeLaIC₅₀: 7.9 nM1038[5]
PicornaviridaeFoot-and-Mouth Disease Virus (FMDV)BHK-21EC₅₀: 0.78 - 3.49 µMNot Reported[6]
PicornaviridaePoliovirusNot SpecifiedPotent Inhibition (Qualitative)Not Reported[5]
OrthomyxoviridaeInfluenza VirusNot SpecifiedPotent Inhibition (Qualitative)Not Reported[5]
TogaviridaeSemliki Forest VirusNot SpecifiedPotent Inhibition (Qualitative)Not Reported[5]

Proposed Mechanism of Antiviral Action

The primary antiviral mechanism of Nigericin is linked to its function as a potassium ionophore. By facilitating K⁺ efflux and H⁺ influx, Nigericin disrupts the intracellular ionic balance. This has several downstream consequences that contribute to an antiviral state:

  • Inflammasome Activation: The decrease in intracellular K⁺ concentration is a potent trigger for the activation of the NLRP3 and NLRP1 inflammasomes.[1][2][3][4] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.[2] This inflammatory cascade can help to control viral infections.

  • Inhibition of Viral Replication Machinery: For Vaccinia virus, a DNA virus, Nigericin has been shown to act at a post-entry stage.[5] It moderately inhibits early viral gene transcription and translation, but severely compromises viral DNA replication and, consequently, intermediate and late gene expression.[5]

  • Disruption of Viral Entry: While not the primary mechanism for all viruses, the alteration of intracellular pH by Nigericin can interfere with the entry of pH-dependent viruses.

The following diagram illustrates the proposed signaling pathway for Nigericin-induced antiviral activity via inflammasome activation.

Nigericin_Antiviral_Pathway Proposed Antiviral Signaling Pathway of Nigericin cluster_0 Cellular Environment Nigericin This compound K_efflux K+ Efflux Nigericin->K_efflux induces H_influx H+ Influx Nigericin->H_influx induces CellMembrane Cell Membrane NLRP3 NLRP3/NLRP1 Inflammasome Activation K_efflux->NLRP3 triggers Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3->Caspase1 activates Cytokines Pro-IL-1β/18 -> IL-1β/18 (secreted) Caspase1->Cytokines cleaves AntiviralState Antiviral State / Viral Inhibition Cytokines->AntiviralState promotes

Caption: Nigericin induces K+ efflux, triggering inflammasome activation and cytokine release, leading to an antiviral state.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of Nigericin that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Susceptible host cell line (e.g., HeLa, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., complete medium with 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cell culture plates with the host cells to form a confluent monolayer overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • On the day of the experiment, remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well) in the absence of the compound.

  • After a 1-hour adsorption period at 37°C, remove the viral inoculum.

  • Add the different concentrations of Nigericin-containing medium to the respective wells. Include a virus control (no Nigericin) and a cell control (no virus, no Nigericin).

  • Incubate the plates for a period appropriate for the virus to form plaques (typically 2-5 days).

  • After the incubation period, remove the medium and overlay the cells with the overlay medium.

  • Incubate for an additional period to allow for plaque development.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow the plates to air dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the Nigericin concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow Start Seed Cells in Plates Infect Infect Cell Monolayer with Virus Start->Infect Treat Treat with Serial Dilutions of Nigericin Infect->Treat Overlay Add Overlay Medium Treat->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Stain Fix and Stain with Crystal Violet Incubate->Stain Count Count Plaques Stain->Count Analyze Calculate IC50 Count->Analyze Time_of_Addition_Assay_Logic Time-of-Addition Assay Logic Start Synchronize Viral Infection AddDrug Add Nigericin at Different Time Points Post-Infection Start->AddDrug Incubate Incubate for One Replication Cycle AddDrug->Incubate MeasureYield Measure Viral Yield Incubate->MeasureYield DetermineTarget Determine Target Stage by Loss of Inhibition MeasureYield->DetermineTarget

References

Nigericin Sodium Salt: A Technical Guide to its Application in Ion Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin sodium salt, a polyether antibiotic isolated from Streptomyces hygroscopicus, has emerged as an indispensable tool in the study of ion transport across biological membranes. Its well-characterized function as a potent K⁺/H⁺ antiporter allows for the controlled disruption of ionic gradients, providing a powerful mechanism to investigate a myriad of cellular processes. This technical guide provides an in-depth overview of Nigericin's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for its application in research. Furthermore, it includes visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its utility.

Introduction: The Role of Nigericin in Ion Transport Research

Nigericin is a lipid-soluble ionophore that inserts into cellular and organellar membranes, facilitating the electroneutral exchange of potassium ions (K⁺) for protons (H⁺). This activity effectively dissipates transmembrane K⁺ and H⁺ gradients, leading to profound effects on intracellular pH (pHi), plasma membrane potential, and mitochondrial function. These properties make Nigericin an invaluable pharmacological tool for researchers investigating cellular signaling, mitochondrial bioenergetics, and inflammatory responses.

Mechanism of Action

Nigericin's primary mechanism involves binding a potassium ion, translocating it across a lipid bilayer, and releasing it on the other side in exchange for a proton. This continuous cycle leads to a net efflux of intracellular K⁺ and an influx of H⁺, thereby decreasing intracellular pH and depolarizing the cell membrane. This disruption of ion homeostasis is the foundation for its diverse biological effects, including its well-documented role as a potent activator of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound, providing a quick reference for experimental design.

ParameterValueReference(s)
Ion Selectivity K⁺ > Rb⁺ ≥ Cs⁺ >> Na⁺ (Qualitative)[1]
~42-fold higher affinity for K⁺ over Na⁺ (based on dissociation constants)[2]
Effective Concentration (in vitro) 1 - 20 µM for NLRP3 inflammasome activation[3]
0.1 - 10 µM for studies on plasma membrane potential and pH[4][5]
Impact on Intracellular pH (pHi) Can induce a decrease of 0.2-0.3 pH units in tumor cells in vivo.[6]
Effect on Membrane Potential Generates a transmembrane potential of ~40 mV per 10-fold K⁺ concentration gradient.
Effect on Mitochondrial Respiration Stimulates mitochondrial ATPase activity; can transiently increase Oxygen Consumption Rate (OCR).[1]
Effect on Cellular ATP Can lead to a decrease in intracellular ATP levels.[1]

Key Applications and Signaling Pathways

NLRP3 Inflammasome Activation

One of the most significant applications of Nigericin is as a canonical activator of the NLRP3 inflammasome. The efflux of intracellular potassium is a critical downstream event that triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Activation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Induces Membrane Plasma Membrane NLRP3_active Active NLRP3 Oligomerization K_efflux->NLRP3_active Triggers NLRP3_inactive Inactive NLRP3 ASC ASC NLRP3_active->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pore Formation) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Nigericin-induced NLRP3 inflammasome activation pathway.
Modulation of Intracellular pH and Membrane Potential

By creating a proton influx, Nigericin serves as a valuable tool to study the cellular consequences of acidification. This can be utilized to investigate pH-sensitive proteins and signaling pathways. The concurrent potassium efflux leads to membrane depolarization, allowing for the study of voltage-sensitive ion channels and transporters.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Workflow for a Nigericin-Based Experiment

The following diagram illustrates a typical workflow for an in vitro experiment using Nigericin to study its effects on cellular processes.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., Macrophages, Epithelial Cells) start->cell_culture priming Priming Step (Optional) (e.g., LPS for NLRP3 activation) cell_culture->priming nigericin_treatment Nigericin Treatment (Titrate concentration and time) priming->nigericin_treatment incubation Incubation nigericin_treatment->incubation data_collection Data Collection / Endpoint Assay incubation->data_collection analysis Data Analysis data_collection->analysis assay1 IL-1β ELISA data_collection->assay1 assay2 Intracellular pH Measurement data_collection->assay2 assay3 Mitochondrial Membrane Potential data_collection->assay3 assay4 K+ Efflux Measurement data_collection->assay4 end End analysis->end

A generalized experimental workflow using Nigericin.
Protocol for NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

Materials:

  • BMDMs or THP-1 cells

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Opti-MEM or serum-free medium

  • ELISA kit for IL-1β

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with complete medium containing 1 µg/mL LPS. Incubate for 4 hours at 37°C.

  • Activation (Signal 2): Carefully remove the LPS-containing medium. Wash the cells once with PBS.

  • Replace the medium with serum-free medium (e.g., Opti-MEM).

  • Add Nigericin to the desired final concentration (e.g., 1-20 µM).

  • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatants for IL-1β analysis.

  • Analysis: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Protocol for Measurement of Intracellular pH (pHi)

This protocol utilizes a ratiometric fluorescent dye, such as SNARF, to measure changes in pHi.

Materials:

  • Cells of interest

  • SNARF-AM dye

  • Hanks' Balanced Salt Solution (HBSS)

  • Calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) containing high K⁺ (e.g., 120 mM KCl)

  • This compound

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Dye Loading: Incubate the cells with 5-10 µM SNARF-AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Nigericin Treatment: Treat the cells with the desired concentration of Nigericin for the specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., 580 nm and 640 nm) with excitation at an appropriate wavelength (e.g., 514 nm).

  • Calibration: To generate a calibration curve, treat a separate set of dye-loaded cells with calibration buffers containing 10 µM Nigericin. This will equilibrate the pHi to the extracellular pH.

  • Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths. Determine the pHi of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

Protocol for Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • JC-1 dye

  • This compound

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Nigericin at the desired concentration and for the appropriate duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Incubate the treated cells with 1-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed assay buffer.

  • Analysis:

    • Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Plate Reader/Flow Cytometry: Measure the fluorescence intensity of both red (J-aggregates) and green (monomers) signals. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Protocol for Measurement of Intracellular Potassium (K⁺) Efflux

This protocol describes the measurement of intracellular K⁺ concentration using flame photometry.

Materials:

  • Cells of interest

  • This compound

  • K⁺-free buffer (e.g., Tris-buffered saline)

  • Deionized water

  • Nitric acid (10%)

  • Flame photometer

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with Nigericin for the desired time.

  • Washing: At the end of the treatment, aspirate the medium and wash the cells twice with ice-cold K⁺-free buffer to remove extracellular potassium.

  • Cell Lysis: Lyse the cells in deionized water through freeze-thaw cycles or by adding 10% nitric acid.

  • Sample Preparation: Centrifuge the lysates to pellet cellular debris. Collect the supernatant.

  • Flame Photometry: Measure the potassium concentration in the supernatant using a flame photometer, following the instrument's instructions.

  • Normalization: Normalize the potassium concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Conclusion

This compound remains a cornerstone tool for researchers in various fields due to its well-defined mechanism of action as a K⁺/H⁺ ionophore. Its ability to predictably and potently disrupt ion gradients provides a robust method for investigating the roles of ion homeostasis in cellular physiology and pathophysiology. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of Nigericin in the laboratory, enabling further discoveries in the complex world of ion transport and cellular signaling.

References

A Technical Guide to the Basic Research Applications of Nigericin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt, an antibiotic derived from Streptomyces hygroscopicus, is a powerful and versatile tool in basic research.[1] Its primary mechanism of action is as a potassium (K+) and proton (H+) ionophore, facilitating an electroneutral exchange of these ions across biological membranes.[1][2] This disruption of ionic gradients makes Nigericin a potent modulator of various cellular processes, rendering it invaluable for studying apoptosis, inflammation, and mitochondrial function. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action: A K+/H+ Antiporter

Nigericin functions as a mobile ion carrier that chelates K+ on one side of a membrane, diffuses across the lipid bilayer, and releases the K+ in exchange for a H+.[3][4] Due to the significantly higher intracellular K+ concentration compared to the extracellular environment, the primary effect of Nigericin on mammalian cells is a net efflux of K+ and an influx of H+, leading to intracellular acidification and a decrease in cytosolic K+ levels.[2][4] This fundamental action is the trigger for its diverse biological effects.

Core Research Applications

Inflammasome Activation

Nigericin is one of the most widely used and reliable activators of the NLRP3 inflammasome, a multi-protein complex central to the innate immune response.[5][6] The K+ efflux induced by Nigericin is a canonical trigger for the assembly and activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form.[6] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[5] More recent research has also implicated Nigericin in the activation of the NLRP1 inflammasome in human keratinocytes, a process also dependent on potassium efflux.[2][7]

Induction of Programmed Cell Death: Apoptosis and Pyroptosis

Nigericin is a potent inducer of programmed cell death, capable of initiating both apoptosis and pyroptosis, sometimes concurrently in the same cell population.[8]

  • Pyroptosis: As a direct consequence of NLRP3 inflammasome activation, Nigericin-induced GSDMD cleavage leads to the formation of pores in the plasma membrane, resulting in cell lysis and the release of inflammatory cellular contents.[5][8]

  • Apoptosis: Nigericin can also trigger the intrinsic apoptotic pathway through the induction of mitochondrial dysfunction.[8] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c, ultimately leading to the activation of caspase-9 and the executioner caspase-3.[8][9]

Cancer Research

The ability of Nigericin to induce cell death has led to its investigation as a potential anti-cancer agent. It has shown cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapies.[10][11] Its anti-cancer activity is attributed to its ability to induce apoptosis and pyroptosis, as well as its capacity to decrease intracellular pH and interfere with signaling pathways such as Wnt/β-catenin.[1][8][9]

Antimicrobial and Antiviral Research

Originally identified as an antibiotic, Nigericin exhibits potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[12][13][14] Its mechanism of antibacterial action involves the disruption of the cell membrane's ion gradients, leading to impaired ATP production and ultimately, cell death.[13] Nigericin has also been reported to have antiviral activity, for instance against HIV-1.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in various research applications.

ApplicationCell TypeConcentrationIncubation TimeObserved EffectReference(s)
NLRP3 Inflammasome Activation Murine Bone Marrow-Derived Macrophages (BMDMs)5-10 µM1 hourIL-1β secretion, LDH release[16]
Human THP-1 monocytes10 µM45 minutesIL-1β and IL-18 release[17]
Human-derived cerebral organoid slices10 µM1, 4, and 16 hoursIL-1β and caspase-1 production[18]
Apoptosis/Pyroptosis Induction Triple-Negative Breast Cancer (TNBC) cells2 µg/mL24 hoursLDH and IL-1β release, Caspase-1 and -3 cleavage[8]
Primary Effusion Lymphoma (PEL) cells5 µM6-12 hoursCaspase-3, -7, and -9 cleavage[19]
Anti-Cancer Cytotoxicity (IC50) HL60 (human leukemia)20.49 nMNot SpecifiedCell death[10]
HL60-cytarabine-resistant1.197 nMNot SpecifiedCell death[10]
MOLM13 (human leukemia)57.02 nMNot SpecifiedCell death[10]
MOLM13-venetoclax-resistant35.29 nMNot SpecifiedCell death[10]
Antiviral Activity (EC50) HIV-1 RF in human H9 cells0.006 µMNot SpecifiedInhibition of virus-induced cytopathic effect[15]
Antibacterial Activity (MIC) Staphylococcus aureus (MRSA)0.004-0.125 µg/mLNot SpecifiedInhibition of bacterial growth[12]
Enterococcus faecium (VRE)0.004-0.125 µg/mLNot SpecifiedInhibition of bacterial growth[12]
Streptococcus pneumoniae (penicillin-resistant)0.004-0.125 µg/mLNot SpecifiedInhibition of bacterial growth[12]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration) values are highly dependent on the specific cell line, bacterial strain, and experimental conditions.

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation and Assessment in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) using a two-step signaling process (LPS priming followed by Nigericin activation) and subsequent measurement of pyroptosis (LDH release) and cytokine secretion (IL-1β ELISA).

Materials:

  • Murine Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • LDH cytotoxicity assay kit

  • Mouse IL-1β ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM. Allow cells to adhere for 2-4 hours at 37°C and 5% CO2.[20]

  • Priming (Signal 1): Prepare a 2x working solution of LPS (e.g., 2 µg/mL) in complete DMEM. Add 100 µL of the 2x LPS solution to each well for a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C and 5% CO2.[20]

  • Activation (Signal 2): Prepare a 2x working solution of Nigericin (e.g., 20 µM) in serum-free DMEM. Add 100 µL of the 2x Nigericin solution to each well for a final concentration of 10 µM. Incubate for 1 hour at 37°C and 5% CO2.[20]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for LDH and IL-1β analysis.[20]

  • LDH Assay (Pyroptosis Measurement): Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[20]

  • IL-1β ELISA (Cytokine Secretion Measurement): Quantify the concentration of mature IL-1β in the supernatant using a mouse IL-1β ELISA kit, according to the manufacturer's protocol.[20]

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol describes a method to assess changes in mitochondrial membrane potential (ΔΨm) in response to Nigericin treatment using the fluorescent dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • JC-1 staining solution

  • Assay buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of Nigericin for the specified duration to induce apoptosis. Include appropriate vehicle-only (negative) and positive controls (e.g., CCCP, a potent mitochondrial uncoupler).

  • JC-1 Staining: Add JC-1 staining solution to each sample and incubate for 15-30 minutes at 37°C.[6]

  • Washing: Centrifuge the cells (if in suspension) or the plate at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells with assay buffer.[6]

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Observe the cells using a fluorescence microscope with filters for both green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~540/590 nm) fluorescence.[6]

    • Plate Reader: Measure the fluorescence intensity at both green and red wavelengths. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[6]

Visualizing the Impact of Nigericin: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving Nigericin.

Nigericin_Mechanism cluster_membrane Cell Membrane Nigericin Nigericin Membrane Nigericin->Membrane K_efflux K+ Efflux Membrane->K_efflux Disrupts Ion Gradient H_influx H+ Influx Membrane->H_influx NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Intracellular_Acidification Intracellular Acidification H_influx->Intracellular_Acidification Mitochondrial_Dysfunction Mitochondrial Dysfunction Intracellular_Acidification->Mitochondrial_Dysfunction Pyroptosis Pyroptosis NLRP3->Pyroptosis Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Core mechanism of Nigericin action leading to distinct cellular outcomes.

NLRP3_Activation_Pathway Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 triggers ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Nigericin-induced NLRP3 inflammasome signaling cascade.

Apoptosis_Pathway Nigericin Nigericin Mito_Dysfunction Mitochondrial Dysfunction Nigericin->Mito_Dysfunction ROS ↑ ROS Mito_Dysfunction->ROS MMP ↓ ΔΨm Mito_Dysfunction->MMP CytoC Cytochrome c Release Mito_Dysfunction->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation CytoC->Apoptosome Pro_Casp9 Pro-Caspase-9 Apaf1->Pro_Casp9 recruits Apaf1->Apoptosome Pro_Casp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 cleaves Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by Nigericin.

Experimental_Workflow Start Start: Seed Macrophages Priming Signal 1: Prime with LPS (e.g., 1 µg/mL, 4h) Start->Priming Activation Signal 2: Activate with Nigericin (e.g., 10 µM, 1h) Priming->Activation Collect Collect Supernatant Activation->Collect Analysis Downstream Analysis Collect->Analysis LDH LDH Assay (Pyroptosis) Analysis->LDH ELISA IL-1β ELISA (Cytokine Release) Analysis->ELISA

Caption: Standard experimental workflow for inflammasome activation studies.

Conclusion

This compound is an indispensable tool for probing fundamental cellular processes. Its well-characterized ability to exchange K+ for H+ across membranes provides researchers with a robust method to study the downstream consequences of ionic dysregulation. From elucidating the intricacies of inflammasome activation to inducing controlled cell death for cancer studies, Nigericin's applications are broad and impactful. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of Nigericin in their experimental designs. As with any potent biological modulator, careful dose-response and time-course experiments are essential to ensure reproducible and interpretable results.

References

Methodological & Application

Application Notes and Protocols for Nigericin-Induced NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic research.[2]

Nigericin sodium salt, a microbial toxin from Streptomyces hygroscopicus, is a potent and widely used chemical for inducing NLRP3 inflammasome activation in vitro.[3][4] As a potassium ionophore, Nigericin facilitates the efflux of potassium ions (K+) from the cell, a key triggering event for the assembly and activation of the NLRP3 inflammasome.[1][3][4] This document provides detailed protocols for using Nigericin to activate the NLRP3 inflammasome in relevant cell types, methods for quantifying this activation, and application notes for researchers, scientists, and drug development professionals.

Principle of the Assay

The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step involves the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.[1][5] This is typically achieved by stimulating cells with pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activates the NF-κB signaling pathway.[5]

  • Activation (Signal 2): This step is triggered by a variety of stimuli, including Nigericin.[4][5] Nigericin-induced K+ efflux leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[3][5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[3][5] Caspase-1 also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptotic cell death.[6]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Nigericin-induced NLRP3 inflammasome signaling pathway and a typical experimental workflow for its activation and analysis.

NLRP3_Signaling_Pathway Nigericin-Induced NLRP3 Inflammasome Activation Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_up ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B_up Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_active NLRP3 Activation & Oligomerization K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 pro_IL1B Pro-IL-1β caspase1->pro_IL1B pro_IL18 Pro-IL-18 caspase1->pro_IL18 GSDMD Gasdermin D (GSDMD) caspase1->GSDMD IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Experimental_Workflow Experimental Workflow for NLRP3 Inflammasome Activation cluster_cell_prep Cell Preparation cluster_activation Inflammasome Activation cluster_analysis Analysis arrow arrow cell_culture 1. Cell Culture (e.g., THP-1, BMDMs) cell_seeding 2. Seed Cells in Multi-well Plate cell_culture->cell_seeding priming 3. Priming (Signal 1) LPS (e.g., 1 µg/mL, 4h) cell_seeding->priming activation 4. Activation (Signal 2) Nigericin (e.g., 10 µM, 45 min) priming->activation collect_samples 5. Collect Supernatant & Cell Lysate activation->collect_samples elisa IL-1β / IL-18 ELISA collect_samples->elisa western_blot Caspase-1 & GSDMD Cleavage (Western Blot) collect_samples->western_blot ldh_assay LDH Assay (Pyroptosis) collect_samples->ldh_assay asc_speck ASC Speck Formation (Microscopy) collect_samples->asc_speck

Caption: Experimental workflow for NLRP3 inflammasome activation and analysis.

Experimental Protocols

Materials
  • This compound (e.g., InvivoGen, tlrl-nig; Sigma-Aldrich, N7143)[4]

  • LPS from E. coli O26:B6 (e.g., Sigma-Aldrich, L2654)[7]

  • Cell lines:

    • Human monocytic THP-1 cells (ATCC TIB-202)

    • Mouse bone marrow-derived macrophages (BMDMs)

    • Primary human peripheral blood mononuclear cells (PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for analysis:

    • ELISA kits for human or mouse IL-1β (e.g., R&D Systems, BioLegend)

    • LDH cytotoxicity assay kit (e.g., Promega, Thermo Fisher)

    • Antibodies for Western blot: anti-caspase-1, anti-IL-1β, anti-GSDMD, anti-ASC, anti-NLRP3

    • Reagents for ASC oligomerization assay (DSS crosslinker)

Protocol 1: NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol is adapted for undifferentiated THP-1 cells, which constitutively express sufficient levels of NLRP3 for activation.[8]

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium. Allow cells to rest for 2-4 hours.

  • Priming (Signal 1): Prime the cells with LPS at a final concentration of 1 µg/mL for 4 hours at 37°C in a CO2 incubator.[6][9]

  • Activation (Signal 2): After priming, add this compound to a final concentration of 10 µM.[6][7]

  • Incubation: Incubate the cells for 45 minutes to 2 hours at 37°C.[6][7] Shorter incubation times (45 min) are often sufficient for IL-1β release, while longer times (2h) may be used for ASC oligomerization assays.[6][7]

  • Sample Collection:

    • Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay. Centrifuge to remove cell debris.

    • Lyse the remaining cells for Western blot analysis of pro-IL-1β and cleaved caspase-1.

Protocol 2: NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well in complete DMEM and allow them to adhere overnight.[9]

  • Priming (Signal 1): Prime the BMDMs with LPS (500 ng/mL to 1 µg/mL) for 3-4 hours at 37°C.[9][10][11]

  • Inhibitor Treatment (Optional): If testing inhibitors, remove the LPS-containing medium, wash once with warm PBS, and add medium containing the inhibitor for 1 hour prior to activation.[9]

  • Activation (Signal 2): Add Nigericin to a final concentration of 10-20 µM.[10][11]

  • Incubation: Incubate for 30-45 minutes for ATP and Nigericin to avoid excessive cell death.[10] For crystalline activators, a longer incubation of 6 hours may be necessary.[10]

  • Sample Collection: Collect supernatant and cell lysates as described in Protocol 1.

Methods for Detection and Quantification
  • IL-1β/IL-18 ELISA: Measure the concentration of mature IL-1β or IL-18 in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions. This is a common surrogate for inflammasome activation.[10]

  • Western Blot for Caspase-1 Cleavage: Detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10) in the cell lysate or supernatant.[12] The appearance of the p20 or p10 band is a hallmark of inflammasome activation.

  • LDH Cytotoxicity Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[10]

  • ASC Oligomerization Assay: This assay detects the formation of large ASC protein complexes (specks) upon inflammasome activation.

    • Lyse cells and separate the soluble and insoluble fractions.

    • Crosslink proteins in the insoluble fraction with DSS.

    • Analyze the crosslinked pellet by Western blot for ASC monomers, dimers, and high-molecular-weight oligomers.[6]

  • ASC Speck Visualization: Use immunofluorescence microscopy to visualize the formation of ASC specks within cells.[10][13]

Data Presentation

The following tables summarize quantitative data from representative studies on Nigericin-induced NLRP3 inflammasome activation.

Table 1: Nigericin-Induced IL-1β and IL-18 Release in THP-1 Cells and Human Monocytes

Cell TypePriming (Signal 1)Activation (Signal 2)Incubation TimeMeasured CytokineResult (pg/mL, Mean ± SD)Reference
THP-1 CellsUnprimedNigericin (10 µM)45 minIL-1βNot Detected[6][14]
THP-1 CellsLPS (1 µg/mL, 4h)Nigericin (10 µM)45 minIL-1β~1500[6][14]
THP-1 CellsUnprimedNigericin (10 µM)45 minIL-18~600[6][14]
THP-1 CellsLPS (1 µg/mL, 4h)Nigericin (10 µM)45 minIL-18~600[6][14]
Human MonocytesUnprimedNigericin (10 µM)45 minIL-1βNot Detected[6]
Human MonocytesLPS (1 µg/mL, 4h)Nigericin (10 µM)45 minIL-1β~2000[6]
Human MonocytesUnprimedNigericin (10 µM)45 minIL-18~1000[6]
Human MonocytesLPS (1 µg/mL, 4h)Nigericin (10 µM)45 minIL-18~1500[6]

Table 2: Working Concentrations and Incubation Times for NLRP3 Activation

Cell TypePriming StimulusPriming Concentration & TimeActivation StimulusActivation Concentration & TimeReference
Human Monocytes/THP-1LPS1 µg/mL, 4hNigericin10 µM, 45 min - 2h[6][7]
Mouse BMDMsLPS500 ng/mL, 3-4hNigericin10-20 µM, 30-45 min[10][11]
Human moDCsR848 (TLR8 agonist)Not specifiedNigericinNot specified[15]
Cerebral OrganoidsLPS100 ng/mL, 3hNigericin10 µM, 1-16h[13]

Troubleshooting and Expected Results

  • No/Low IL-1β Secretion:

    • Insufficient Priming: Ensure LPS is potent and used at the correct concentration and for a sufficient duration. Check for upregulation of NLRP3 and IL1B mRNA by qPCR.

    • Cell Viability: High concentrations of Nigericin or prolonged incubation can lead to excessive cell death, preventing cytokine secretion. Optimize Nigericin concentration and incubation time.

    • Cell Type: Not all cell types express the necessary components for NLRP3 activation. THP-1 cells and BMDMs are reliable models. Note that some cell lines, like RAW 264.7 macrophages, lack ASC and are incapable of canonical NLRP3 activation.[3]

  • High Background/Spontaneous Activation:

    • Cell Culture Contamination: Mycoplasma or other contaminants can prime cells. Ensure sterile technique and test for contamination.

    • Cell Stress: Over-confluent cells or poor cell health can lead to spontaneous inflammasome activation. Maintain healthy, sub-confluent cultures.

  • Variability between Experiments:

    • Reagent Consistency: Use the same lot of LPS and Nigericin where possible, as potency can vary.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as characteristics can change over time in culture.

Expected Results: Upon successful priming and activation, you should observe a significant increase in mature IL-1β in the supernatant of LPS + Nigericin-treated cells compared to controls (untreated, LPS only, Nigericin only).[6] This should be accompanied by the appearance of cleaved caspase-1 (p20/p10) in Western blots and increased LDH release. In unprimed human monocytes, Nigericin can induce IL-18 release and pyroptosis without IL-1β secretion, as pro-IL-18 is often constitutively expressed.[6][7]

References

Preparation of Nigericin Sodium Salt Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and use of stock solutions of Nigericin sodium salt, a widely used potassium ionophore and activator of the NLRP3 inflammasome. Detailed protocols for solubilization, storage, and application in cell culture are presented to ensure experimental reproducibility and accuracy. Safety and handling guidelines are also outlined.

Introduction

This compound, an antibiotic derived from Streptomyces hygroscopicus, is a polyether ionophore that facilitates the electroneutral exchange of K⁺ for H⁺ across biological membranes. This disruption of ionic gradients makes it a powerful tool in cell biology research. A primary application of Nigericin is the induction of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response. Activation of the NLRP3 inflammasome by Nigericin-mediated potassium efflux leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. This process is fundamental to studying inflammatory pathways and screening for potential therapeutic modulators.

Physicochemical and Solubility Data

Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties. This data is crucial for accurate concentration calculations and selecting the appropriate solvent.

PropertyValueCitations
Molecular Weight 746.94 g/mol [1][2]
CAS Number 28643-80-3[1][2]
Appearance White to off-white powder[3]
Solubility in DMSO Up to 50 mg/mL[4][5][6]
Solubility in Ethanol Up to 20 mg/mL; 100 mM (74.69 mg/mL)[3][4][5][6]
Solubility in Methanol Soluble[7]
Solubility in Water Practically insoluble[7][8]

Experimental Protocols

I. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.47 mg of this compound (Molecular Weight: 746.94 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For 7.47 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in solubilization if needed.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

II. Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

ConditionStabilityCitations
Lyophilized Powder Stable for 24 months at 4°C or 3 years at 2-8°C when stored desiccated.[4][8]
Stock Solution in DMSO/Ethanol Up to 2 months at -20°C; up to 6 months at -80°C.[3][4][10]

Note: It is recommended to avoid multiple freeze-thaw cycles to prevent loss of potency.[4][6]

III. Application in Cell Culture: NLRP3 Inflammasome Activation

A common application of Nigericin is the activation of the NLRP3 inflammasome in immune cells, such as macrophages. This typically involves a two-step process: priming and activation.

Materials:

  • Cell culture of choice (e.g., bone marrow-derived macrophages - BMDMs)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (10 mM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells by treating them with LPS (e.g., 50 ng/mL to 1 µg/mL) for 3-4 hours.[5][7] This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Dilute the Nigericin stock solution to the desired final working concentration in cell culture medium. Common working concentrations range from 1 µM to 20 µM.[5][7][11]

  • Treatment: Remove the LPS-containing medium, wash the cells with PBS if necessary, and add the medium containing Nigericin.

  • Incubation: Incubate the cells for the desired period, typically 30-60 minutes, to induce NLRP3 inflammasome activation.[5][12]

  • Analysis: Collect the cell supernatant to measure the secretion of IL-1β and IL-18 by ELISA, and analyze cell lysates for caspase-1 activation by Western blot.

Safety and Handling Precautions

This compound is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[1][13] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.[13] All handling of the powder should be performed in a chemical fume hood to avoid inhalation.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4] Consult the Safety Data Sheet (SDS) for complete safety information.[1][4][13]

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.

G Experimental Workflow for Nigericin Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage Equilibrate Equilibrate Nigericin vial to room temp. Weigh Weigh Nigericin sodium salt Equilibrate->Weigh Prevent condensation Add_Solvent Add appropriate volume of DMSO Weigh->Add_Solvent Dissolve Vortex until fully dissolved Add_Solvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Avoid freeze-thaw cycles Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing Nigericin stock solution.

G Nigericin-Induced NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_Activation NLRP3 Activation K_efflux->NLRP3_Activation ASC ASC Recruitment NLRP3_Activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18

Caption: Nigericin-induced NLRP3 inflammasome activation.

References

Optimal working concentration of Nigericin sodium salt in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Nigericin (B1684572) Sodium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt is a potent antibiotic and ionophore derived from the bacterium Streptomyces hygroscopicus.[1][2][3] It functions primarily as an electroneutral potassium (K+) and proton (H+) antiporter, effectively exchanging extracellular H+ for intracellular K+ across biological membranes.[2][4][5] This disruption of the natural ionic gradients across the plasma and mitochondrial membranes triggers a cascade of cellular events.[2][5][6] Consequently, Nigericin is a widely used tool in cell biology to study processes such as inflammasome activation, programmed cell death (apoptosis and pyroptosis), and ion homeostasis.[4][6][7][8] Its ability to induce potent cytotoxic effects has also made it a subject of interest in cancer research.[9][10][11]

Mechanism of Action

Nigericin's primary mechanism involves forming lipid-soluble complexes with cations, particularly K+, and facilitating their transport across membranes in exchange for H+.[4] This action leads to several critical downstream effects:

  • Potassium Efflux: The high intracellular concentration of K+ (~140 mM) compared to the extracellular environment drives a rapid efflux of K+ from the cell.[1][4][12]

  • Intracellular Acidification: The influx of H+ leads to a decrease in intracellular pH.[4][13]

  • Mitochondrial Disruption: Nigericin disrupts the mitochondrial membrane potential and stimulates ATPase activity.[2] This can lead to the production of mitochondrial reactive oxygen species (ROS).[8]

  • Inflammasome Activation: The pronounced drop in intracellular K+ concentration is a common trigger for the activation of NOD-like receptor protein (NLRP) inflammasomes, particularly NLRP3 and, in some human epithelial cells, NLRP1.[1][7][12][14] This activation leads to the cleavage of pro-caspase-1 into its active form, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[1] Active caspase-1 can also cleave Gasdermin D (GSDMD), leading to pore formation in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][8]

Signaling Pathway Visualization

NLRP3_Activation_by_Nigericin cluster_membrane Extracellular cluster_cytosol Cytosol Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Acts on Membrane H_influx H+ Influx Nigericin->H_influx Acts on Membrane Membrane Cell Membrane Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome Triggers NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b N_GSDMD N-GSDMD Pore Formation GSDMD->N_GSDMD N_GSDMD->IL1b Allows Release Pyroptosis Pyroptosis N_GSDMD->Pyroptosis

NLRP3 inflammasome activation pathway induced by Nigericin.

Data Presentation: Working Concentrations

The optimal concentration of Nigericin is highly dependent on the cell type, experimental endpoint, and incubation time. The following tables summarize concentrations reported in the literature for various applications.

Table 1: Inflammasome Activation
Cell TypePriming (Signal 1)Nigericin Conc.Incubation TimeApplicationReference(s)
Mouse BMDMs100 ng/mL LPS (3-4 h)5 µM1 hourPyroptosis Induction[15]
Mouse BMDMs50 ng/mL LPS (4 h)1-20 µM45 minutesIL-1β Cleavage[6]
Human MDMs10 ng/mL LPS (3-4 h)10 µM1-2 hoursNLRP3 Activation[16]
THP-1 cellsLPS1 - 10 µMVariesNLRP3 Activation[1]
Human KeratinocytesN/A1 - 5 µM3 hoursNLRP1 Activation[12]
Raw 264.7 cellsN/A20 µM30 minutesBacterial Killing[17]
Table 2: Cytotoxicity and Antiproliferative Effects (IC50 Values)
Cell LineIncubation TimeIC50 ValueApplicationReference(s)
Mouse Embryonic Fibroblasts2 h & 24 h~10 µMCytotoxicity[9]
H460 (Lung Cancer)72 hVaries (0-50 µM)Viability Assay[10][11]
MOLM13 (AML)72 h57.02 nMCytotoxicity[10]
HL60 (Leukemia)72 h20.49 nMCytotoxicity[10]
Human H9 (T-cell)Not Specified0.14 µM (140 nM)Cytotoxicity[3]
MDA-MB-231 (Breast Cancer)24 h2.881 µMCytotoxicity[18]
4T1 (Breast Cancer)24 h2.505 µMCytotoxicity[18]
Table 3: Other Applications
ApplicationCell TypeConcentrationIncubation TimeEffectReference(s)
Antiviral (HIV-1)Human H9 cells0.006 µM (EC50)Not SpecifiedInhibition of cytopathic effect[3]
SenolysisEND-MSCs1 µM1 h (pulse)Elimination of senescent cells[13]
Migration/InvasionH460 cells1 µM24 - 48 hInhibition[3][18][19]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

Procedure:

  • Nigericin is soluble in DMSO (e.g., at 50 mg/mL) and ethanol (e.g., at 20 mg/mL).[5][6] DMSO is commonly used for preparing high-concentration stocks.

  • To prepare a 10 mM stock solution in DMSO :

    • Aseptically weigh 5 mg of this compound powder.

    • Add 669 µL of sterile DMSO.[5][6]

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][6]

  • Storage: Store the lyophilized powder at 4°C.[5][6] Store the stock solution at -20°C for up to 2 months.[5][6]

Protocol 2: NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the canonical two-signal method for NLRP3 activation.

Materials:

  • Differentiated BMDMs plated in a multi-well plate (e.g., 24-well)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin stock solution (10 mM)

  • Sterile PBS

Procedure:

  • Priming (Signal 1):

    • Culture BMDMs to the desired confluency.

    • Aspirate the old medium and replace it with fresh complete medium containing 100 ng/mL LPS .[15]

    • Incubate the cells for 3-4 hours at 37°C and 5% CO2.[15] This step upregulates the expression of NLRP3 and pro-IL-1β.[1]

  • Activation (Signal 2):

    • Prepare a working solution of Nigericin in complete medium. For a final concentration of 5 µM , dilute the 10 mM stock solution 1:2000 in the medium.

    • Aspirate the LPS-containing medium from the cells.

    • Add the Nigericin-containing medium to the experimental wells.

    • For control wells, add fresh medium without Nigericin.

    • Incubate for 1 hour at 37°C and 5% CO2.[15]

  • Downstream Analysis:

    • Collect the cell culture supernatants to measure secreted IL-1β (by ELISA) or lactate (B86563) dehydrogenase (LDH) for pyroptosis/cytotoxicity.[15]

    • Cell lysates can be collected for Western blot analysis to detect cleaved caspase-1 and cleaved IL-1β.

Protocol 3: General Workflow for Determining Optimal Working Concentration

It is crucial to determine the optimal concentration of Nigericin for your specific cell line and experimental goals, as concentrations that activate inflammasomes can be cytotoxic with longer incubation times.

Workflow_Concentration start Start: Select Cell Line and Desired Effect range_finding Step 1: Range-Finding Assay (e.g., 0.1 µM to 20 µM) start->range_finding viability Step 2: Assess Cell Viability (MTT or LDH Assay) range_finding->viability functional Step 3: Assess Functional Endpoint (e.g., IL-1β secretion, Apoptosis marker) range_finding->functional analyze Step 4: Analyze Data viability->analyze functional->analyze decision Identify concentration with maximal desired effect and minimal off-target cytotoxicity analyze->decision end End: Optimal Concentration Determined decision->end

References

Application Notes and Protocols for Inducing Pyroptosis in Macrophages using Nigericin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Nigericin-Induced Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes and executed by the gasdermin family of proteins.[1] It plays a crucial role in the host defense against pathogens but is also implicated in the pathology of various inflammatory diseases. Nigericin, a microbial toxin derived from Streptomyces hygroscopicus, is a potent and widely used tool to induce pyroptosis in vitro, particularly in macrophages.[1]

Mechanism of Action

Nigericin acts as a potassium ionophore, disrupting the ionic balance across the cell membrane. This leads to a net efflux of intracellular potassium ions (K+), a critical trigger for the activation of the NLRP3 inflammasome.[2] The activation of the NLRP3 inflammasome follows a two-signal model:

  • Signal 1 (Priming): Macrophages are first primed, typically with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS). This priming step upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Signal 2 (Activation): Nigericin provides the second signal by inducing K+ efflux. This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

The assembled inflammasome facilitates the auto-activation of caspase-1. Activated caspase-1 then cleaves two key substrates:

  • Gasdermin D (GSDMD): Cleavage of GSDMD releases its N-terminal domain, which oligomerizes and forms pores in the plasma membrane. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of intracellular contents, a hallmark of pyroptosis.[1][3]

  • Pro-inflammatory Cytokines: Pro-IL-1β and pro-IL-18 are cleaved into their mature, biologically active forms (IL-1β and IL-18) and are subsequently released from the cell, propagating the inflammatory response.[1]

Applications in Research and Drug Discovery

The ability to reliably induce pyroptosis with Nigericin makes it an invaluable tool for:

  • Studying the molecular mechanisms of inflammasome activation and pyroptosis: Researchers can investigate the roles of specific proteins and signaling pathways involved in this cell death process.

  • Screening for inhibitors of the NLRP3 inflammasome: As the NLRP3 inflammasome is a key driver of inflammation in many diseases, identifying compounds that inhibit its activation is a major focus of drug discovery. Nigericin-induced pyroptosis provides a robust cell-based assay for such screening campaigns.[4]

  • Investigating the role of pyroptosis in various disease models: By inducing pyroptosis in relevant cell types, researchers can explore its contribution to the pathogenesis of diseases like sepsis, inflammatory bowel disease, and neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize representative quantitative data from experiments inducing pyroptosis in macrophages with Nigericin.

Table 1: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from lysed cells into the supernatant, quantifying cytotoxicity.

Cell TypePriming (LPS)Nigericin Conc.Incubation Time% Cytotoxicity (relative to total lysis)Reference
Murine BMDM100 ng/mL (3-4h)5 µM1 hour~60-80%[1]
Murine BMDM200 ng/mL (3h)10 µMNot Specified~75%[5]
THP-1 Macrophages1 µg/mL (4h)10 µM45 min~15-25%[6]
J774A.1 MacrophagesYes20 µM30 minNot specified[7]

Table 2: Interleukin-1β (IL-1β) Release Assay (ELISA)

This assay quantifies the concentration of mature IL-1β secreted into the cell culture supernatant.

Cell TypePriming (LPS)Nigericin Conc.Incubation TimeIL-1β Concentration (pg/mL)Reference
THP-1 Macrophages5 µg/mL5 µMNot Specified~1000-1500[8]
THP-1 Macrophages100 ng/mL (3-4h)2.5 - 20 µM2 hoursDose-dependent increase up to ~1200[9]
Murine Peritoneal Macrophages100 ng/mL (3h)20 µM30 min~2000-3000[10]
Human Monocyte-Derived Macrophages100 ng/mL (4h)5 µM2 hours~1500-2500

Table 3: Western Blot Analysis of Pyroptotic Markers

This table provides a qualitative summary of the expected results from Western blot analysis of key pyroptosis-associated proteins.

Protein TargetExpected Size (Full-Length)Expected Size (Cleaved/Active)Expected Result after Nigericin TreatmentReference
Caspase-1~45 kDa (pro-caspase-1)~20 kDa (p20 subunit)Increased detection of the p20 subunit[11]
Gasdermin D (GSDMD)~53 kDa~31 kDa (N-terminal fragment)Increased detection of the N-terminal fragment[3][8]
IL-1β~31 kDa (pro-IL-1β)~17 kDa (mature IL-1β)Increased detection of the 17 kDa mature form in the supernatant[10]

Experimental Protocols

Protocol 1: Induction of Pyroptosis in Macrophages

This protocol describes the priming and subsequent treatment of macrophages to induce pyroptosis.

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages (BMDMs))

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable)

  • Lipopolysaccharide (LPS)

  • Nigericin sodium salt

  • Sterile phosphate-buffered saline (PBS)

  • 96-well or other appropriate cell culture plates

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes at a density of 1 x 10^5 cells/well in a 96-well plate in complete medium containing 50-100 ng/mL PMA.

    • Incubate for 48-72 hours to allow differentiation into adherent macrophages.

    • Replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Carefully remove the culture medium.

    • Add fresh medium containing LPS (e.g., 1 µg/mL for THP-1 cells or 100 ng/mL for BMDMs).

    • Incubate for 3-4 hours at 37°C and 5% CO2.

  • Induction of Pyroptosis (Signal 2):

    • Prepare a working solution of Nigericin in the appropriate cell culture medium. A final concentration of 5-20 µM is commonly used.

    • Add the Nigericin solution to the primed cells.

    • Incubate for the desired time, typically ranging from 30 minutes to 2 hours, at 37°C and 5% CO2.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol quantifies cell lysis by measuring LDH activity in the supernatant.

Materials:

  • Supernatant from Protocol 1

  • Commercially available LDH Cytotoxicity Assay Kit

  • Lysis Buffer (usually included in the kit)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Untreated Control: Cells treated with vehicle only.

    • Maximum LDH Release: Cells lysed with Lysis Buffer for 45 minutes before supernatant collection.

  • Sample Collection:

    • Centrifuge the 96-well plate from Protocol 1 at 250 x g for 4 minutes to pellet cells and debris.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution (from the kit) to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol measures the concentration of secreted IL-1β in the cell supernatant.

Materials:

  • Supernatant from Protocol 1

  • Human or mouse IL-1β ELISA kit

  • Wash Buffer

  • Assay Diluent

  • Recombinant IL-1β standard

  • Detection Antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop Solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat the ELISA plate with capture antibody overnight at 4°C.

    • Wash the plate and block with blocking buffer for 1 hour at room temperature.

  • Standard Curve and Sample Incubation:

    • Prepare a serial dilution of the recombinant IL-1β standard.

    • Add 100 µL of standards and samples (supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour.

    • Wash the plate and add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Signal Development and Measurement:

    • Wash the plate and add 100 µL of TMB substrate. Incubate in the dark until color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

Protocol 4: Western Blot for Cleaved Caspase-1 and GSDMD

This protocol detects the cleavage of key pyroptotic proteins in cell lysates.

Materials:

  • Cell pellets from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (12-15%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-1, anti-GSDMD)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities, looking for the appearance of the cleaved forms of caspase-1 (p20) and GSDMD (N-terminal fragment).

Visualizations

pyroptosis_pathway cluster_extracellular Extracellular cluster_membrane cluster_cytosol Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Signal 2 IL1b_out Mature IL-1β IL18_out Mature IL-18 NFkB NF-κB Activation TLR4->NFkB GSDMD_pore GSDMD Pore GSDMD_pore->IL1b_out GSDMD_pore->IL18_out pyroptosis Pyroptosis (Cell Lysis) GSDMD_pore->pyroptosis pro_IL1b_gene pro-IL-1β Gene Transcription NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene NLRP3_inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_inflammasome pro_caspase1 Pro-Caspase-1 NLRP3_inflammasome->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage GSDMD GSDMD caspase1->GSDMD Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_N->GSDMD_pore pro_IL1b->IL1b_out pro_IL18->IL18_out

Caption: Signaling pathway of Nigericin-induced pyroptosis in macrophages.

experimental_workflow cluster_assays Downstream Assays start Start: Macrophage Culture (e.g., THP-1 or BMDM) priming Signal 1: Priming with LPS (e.g., 100 ng/mL - 1 µg/mL, 3-4h) start->priming induction Signal 2: Nigericin Treatment (e.g., 5-20 µM, 30min-2h) priming->induction supernatant_collection Collect Supernatant induction->supernatant_collection cell_pellet_collection Collect Cell Pellet induction->cell_pellet_collection ldh_assay LDH Assay (Measure Cytotoxicity) supernatant_collection->ldh_assay elisa IL-1β ELISA (Measure Cytokine Release) supernatant_collection->elisa western_blot Western Blot (Detect Cleaved Proteins) cell_pellet_collection->western_blot

Caption: General experimental workflow for studying Nigericin-induced pyroptosis.

References

Application Notes: Nigericin Sodium Salt in the Study of Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt is a polyether antibiotic and a potent ionophore with a high affinity for potassium ions (K⁺). It functions as a K⁺/H⁺ antiporter, facilitating an electroneutral exchange across biological membranes, including the inner mitochondrial membrane. This unique mechanism of action makes Nigericin an invaluable tool for investigating various aspects of mitochondrial function and dysfunction. By dissipating the mitochondrial pH gradient (ΔpH) while simultaneously increasing the mitochondrial membrane potential (ΔΨm), Nigericin allows for the dissection of the individual contributions of these two components of the proton motive force to cellular processes. These application notes provide a comprehensive overview of the use of this compound in mitochondrial research, including detailed experimental protocols and data interpretation.

Mechanism of Action

Nigericin disrupts the proton motive force across the inner mitochondrial membrane by collapsing the pH gradient. The electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating both a pH gradient (ΔpH, matrix is alkaline) and a membrane potential (ΔΨm, matrix is negative). Nigericin inserts into the inner mitochondrial membrane and exchanges matrix K⁺ for intermembrane space H⁺.[1][2][3] This influx of protons neutralizes the matrix's alkalinity, thereby dissipating the ΔpH. To compensate for the influx of positive charge (protons), the activity of the electron transport chain may increase, leading to a hyperpolarization of the mitochondrial membrane (increase in ΔΨm).[4][5] This uncoupling of the pH gradient from the membrane potential is a key feature that distinguishes Nigericin from classical protonophores like FCCP, which dissipate both components of the proton motive force.

The disruption of the proton motive force by Nigericin leads to a decrease in ATP synthesis, as the ATP synthase relies on the proton gradient to generate ATP.[1] Furthermore, the collapse of the pH gradient can affect mitochondrial ion homeostasis, matrix volume, and the transport of metabolites.

cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain H_IMS H⁺ (high) ETC->H_IMS Pumps H⁺ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Nigericin Nigericin H_matrix H⁺ (low) Nigericin->H_matrix Transports H⁺ in K_matrix K⁺ (high) K_matrix->Nigericin Transports K⁺ out H_IMS->ATP_Synthase Flows through K_IMS K⁺ (low) ADP ADP + Pi ADP->ATP_Synthase

Mechanism of Nigericin action on the inner mitochondrial membrane.

Key Applications

  • Dissecting the Components of the Proton Motive Force: Nigericin is used to specifically dissipate the ΔpH component of the proton motive force, which allows researchers to study the independent roles of ΔpH and ΔΨm in processes such as ATP synthesis, calcium transport, and protein import.[6][7]

  • Induction of Apoptosis: By disrupting mitochondrial function, increasing reactive oxygen species (ROS) production, and causing mitochondrial swelling, Nigericin can induce the intrinsic pathway of apoptosis.[4][8][9] This is characterized by the release of cytochrome c from the mitochondria into the cytosol.[8]

  • NLRP3 Inflammasome Activation: Nigericin is a potent activator of the NLRP3 inflammasome.[10][11] The K⁺ efflux from the cell, mediated by Nigericin, is a key trigger for the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1 and the secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][12]

  • Studying Mitochondrial ROS Production: The alteration of the mitochondrial membrane potential and electron transport chain activity by Nigericin can lead to an increase in the production of mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818).[4][9][13]

  • Drug Development and Toxicity Screening: Nigericin can be used as a positive control for mitochondrial toxicity in drug development.[14][15] Its well-characterized effects on mitochondrial function provide a benchmark for assessing the potential mitochondrial liabilities of new chemical entities.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various mitochondrial and cellular parameters as reported in the literature.

Cell LineIC50 (nM)Reference
MOLM13-sensitive57.02[16]
MOLM13-resistant35.29[16]
HL60-sensitive20.49[16]
HL60-cytarabine-resistant1.197[16]
Table 1: Cytotoxicity of Nigericin in Acute Myeloid Leukemia (AML) Cell Lines.
ParameterConditionChangeReference
Mitochondrial pH (pHin) 20 nM Nigericin (isolated brain mitochondria)Decrease by 0.13 ± 0.04 pH unit[4]
ΔpH 20 nM Nigericin (isolated brain mitochondria)Decrease from 0.23 ± 0.06 to 0.089 ± 0.02[4]
Mitochondrial Membrane Potential (ΔΨm) 20 nM Nigericin (isolated brain mitochondria)Increase by 7.78 ± 2.5 mV[4]
H₂O₂ Production 20 nM Nigericin (succinate-supported heart mitochondria, pH 6.46-7.03)Increase[4]
Mitochondrial Mass Increasing Nigericin doses (MOLM13 cells)Concentration-dependent decrease[9]
Table 2: Effect of Nigericin on Mitochondrial Parameters.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with Nigericin. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • Cultured cells

  • This compound

  • JC-1 Staining Solution (e.g., from a commercial kit)

  • Assay Buffer (provided with JC-1 kit)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Treat cells with various concentrations of Nigericin (e.g., 0.1-10 µM) or a vehicle control (e.g., DMSO). Include a positive control for depolarization, such as 50 µM CCCP for 5-10 minutes. Incubate for the desired time (e.g., 24 hours).[14][17]

  • JC-1 Staining: Add 10 µL of JC-1 Staining Solution to each well and mix gently.[8]

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.[8][18]

  • Washing (Optional, for microscopy or flow cytometry): Gently wash the cells once with Assay Buffer.[18]

  • Data Acquisition:

    • Plate Reader: Measure the fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green). Typical excitation/emission wavelengths are ~560/595 nm for aggregates and ~485/535 nm for monomers.[18]

    • Flow Cytometry: Analyze the cells immediately. Healthy cells with red J-aggregates will be detected in the FL2 channel, while apoptotic cells with green JC-1 monomers will be detected in the FL1 channel.[8]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

start Start: Seed Cells in 96-well Plate treat Treat with Nigericin / Controls start->treat stain Add JC-1 Staining Solution treat->stain incubate Incubate 15-30 min at 37°C stain->incubate acquire Acquire Data (Plate Reader / Flow Cytometer) incubate->acquire analyze Analyze Red/Green Fluorescence Ratio acquire->analyze

Experimental workflow for measuring ΔΨm with JC-1.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.

Materials:

  • Cultured cells

  • This compound

  • MitoSOX Red reagent

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare MitoSOX Stock Solution: Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light.[19][20]

  • Cell Treatment: Culture and treat cells with Nigericin as described in Protocol 1.

  • Prepare MitoSOX Working Solution: Dilute the 5 mM stock solution in HBSS to a final concentration of 1-5 µM. Prepare this solution fresh for each experiment.[15][20]

  • Cell Loading: Remove the culture medium from the cells and add the MitoSOX working solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[15][21]

  • Washing: Gently wash the cells three times with pre-warmed HBSS.[15]

  • Data Acquisition:

    • Microscopy/Plate Reader: Measure the red fluorescence with excitation/emission maxima of approximately 510/580 nm.[19][20]

    • Flow Cytometry: Resuspend the cells in fresh buffer and analyze immediately.

  • Data Analysis: Quantify the increase in red fluorescence intensity in Nigericin-treated cells compared to the vehicle control.

Protocol 3: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol describes a flow cytometry-based method to quantify apoptosis in cells treated with Nigericin. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cultured cells

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[1][2]

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with Nigericin for the desired time to induce apoptosis. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[1]

  • Cell Harvesting: Harvest the cells by centrifugation.[2]

  • Washing: Wash the cells once with cold 1X PBS.[2]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.[1][2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][22]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_Cellular_Response Cellular Response to Nigericin Nigericin Nigericin Treatment K_efflux K⁺ Efflux Nigericin->K_efflux Mito_dysfunction Mitochondrial Dysfunction (ΔpH collapse, ΔΨm hyperpolarization) Nigericin->Mito_dysfunction NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 ROS Increased ROS Mito_dysfunction->ROS Apoptosis Apoptosis Induction Mito_dysfunction->Apoptosis ROS->Apoptosis

Signaling pathways affected by Nigericin.

Conclusion

This compound is a versatile and powerful tool for the investigation of mitochondrial function. Its ability to selectively dissipate the mitochondrial pH gradient allows for detailed studies of the individual components of the proton motive force. The protocols provided here offer a starting point for researchers to utilize Nigericin in their studies of mitochondrial bioenergetics, cell death, and inflammation. As with any experimental tool, appropriate controls and careful optimization are essential for obtaining reliable and interpretable results.

References

Application Notes: Nigericin Treatment of THP-1 Cells for NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic cell line, THP-1, is a widely utilized model for studying the innate immune system, particularly the activation of inflammasomes. The NLRP3 inflammasome, a key component in the inflammatory response, is typically activated through a two-signal model. Nigericin (B1684572), a potassium ionophore derived from Streptomyces hygroscopicus, serves as a potent and reliable second signal (Signal 2) for activating the NLRP3 inflammasome. It functions by inducing a net decrease in intracellular potassium levels, a critical trigger for NLRP3 oligomerization and subsequent caspase-1 activation[1]. This activation leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. These application notes provide a comprehensive, step-by-step guide for using Nigericin to induce NLRP3 inflammasome activation in THP-1 cells.

NLRP3 Inflammasome Signaling Pathway

NLRP3 inflammasome activation in THP-1 cells follows a canonical two-signal pathway.

  • Signal 1 (Priming): The first signal is typically provided by a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS). LPS stimulation initiates a signaling cascade that results in the activation of the transcription factor NF-κB. This leads to the upregulation of NLRP3 and the precursor form of IL-1β (pro-IL-1β)[2]. While THP-1 cells constitutively express pro-IL-18, the expression of pro-IL-1β requires this priming step[3].

  • Signal 2 (Activation): The second signal, provided by agents like Nigericin, triggers the assembly of the inflammasome complex. Nigericin causes a rapid efflux of potassium (K+) ions from the cell[4][5][6]. This ionic imbalance is the direct trigger for the oligomerization of NLRP3 with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1[7]. This proximity induces the auto-cleavage and activation of caspase-1.

  • Downstream Effects: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell[8]. Additionally, caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to pyroptotic cell death and the release of cellular contents, including the mature cytokines[3].

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & Pro-IL-1β NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 ProIL1B Pro-IL-1β Transcription->ProIL1B Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3 Triggers ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Casp1->ProIL1B Cleavage ProGSDMD Pro-Gasdermin D (GSDMD) Casp1->ProGSDMD Cleavage IL1B Mature IL-1β (Secretion) ProIL1B->IL1B GSDMD_NT GSDMD N-terminus ProGSDMD->GSDMD_NT Pyroptosis Pyroptosis & Cytokine Release GSDMD_NT->Pyroptosis Pore Formation

Caption: Canonical two-signal pathway for NLRP3 inflammasome activation by LPS and Nigericin.

Data Presentation: Experimental Parameters

The following table summarizes the typical quantitative data and ranges for Nigericin treatment of THP-1 cells. Optimization may be required for specific experimental setups.

ParameterUndifferentiated THP-1 CellsPMA-Differentiated THP-1 CellsReference(s)
Cell Seeding Density 0.5 - 1 x 10⁶ cells/mL0.2 - 0.5 x 10⁶ cells/mL[9]
PMA Differentiation N/A5 - 100 ng/mL for 24-72 hours[9][10][11]
Priming Agent (LPS) 100 ng/mL - 1 µg/mL100 ng/mL - 1 µg/mL[3][7][9][10]
LPS Incubation Time 3 - 4 hours3 - 4 hours[3][7][9][12]
NLRP3 Activator NigericinNigericin[3][9]
Nigericin Concentration 5 - 20 µM5 - 20 µM[2][3][9][13]
Nigericin Incubation 45 minutes - 2 hours45 minutes - 2 hours[3][7][9]

Experimental Workflow

The overall experimental process involves preparing the cells, applying the two signals for inflammasome activation, and finally collecting samples for downstream analysis of cytokine release and cell death.

Experimental_Workflow General Experimental Workflow cluster_assays Downstream Assays A 1. Seed THP-1 Cells (e.g., 96-well plate) B 2. Differentiate with PMA (Optional) (24-72 hours) A->B Optional C 3. Prime with LPS (Signal 1) (3-4 hours) A->C B->C D 4. Treat with Nigericin (Signal 2) (45-60 minutes) C->D E 5. Collect Supernatant (Centrifuge plate at 500 x g) D->E F 6. Perform Downstream Assays E->F ELISA IL-1β / IL-18 ELISA LDH LDH Cytotoxicity Assay WB Western Blot (Caspase-1, IL-1β)

Caption: A typical workflow for inducing and measuring NLRP3 inflammasome activation.

Experimental Protocols

Materials
  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • Sterile cell culture plates (e.g., 96-well)

  • Human IL-1β and IL-18 ELISA kits

  • LDH Cytotoxicity Assay Kit

  • Sterile, nuclease-free water and DMSO for stock solutions

  • Phosphate-Buffered Saline (PBS)

Protocol 1: THP-1 Cell Culture and Priming

This protocol describes the initial steps of cell seeding and priming to induce the expression of NLRP3 and pro-IL-1β.

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10⁶ cells/mL (e.g., 100 µL per well).

  • (Optional) Differentiation: To differentiate THP-1 monocytes into a macrophage-like phenotype, add PMA to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours. After incubation, gently aspirate the media, wash once with warm PBS, and add fresh, serum-free media. Allow cells to rest for 24 hours before priming.

  • Priming (Signal 1): Prepare a working solution of LPS in cell culture medium. Add LPS to each well to a final concentration of 1 µg/mL.[3][7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.[9][12]

Protocol 2: Nigericin Treatment (NLRP3 Activation)

This protocol details the addition of Nigericin to trigger inflammasome assembly and activation.

  • Prepare Nigericin: Prepare a stock solution of Nigericin in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired working concentration.

  • Activation (Signal 2): Add the diluted Nigericin solution to the LPS-primed cells to a final concentration of 5-20 µM.[3][9] Include appropriate controls:

    • Negative Control: Cells with medium only (no LPS, no Nigericin).

    • LPS Only Control: Cells treated with LPS but not Nigericin.

    • Vehicle Control: LPS-primed cells treated with the same concentration of DMSO used for the Nigericin treatment.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C.[3][7][9]

Protocol 3: Quantification of Cytokine Release (ELISA)

This protocol is for measuring the secreted IL-1β and IL-18 in the cell culture supernatant.

  • Sample Collection: After Nigericin incubation, centrifuge the 96-well plate at 400-500 x g for 5 minutes to pellet the cells and debris.[9][12]

  • Supernatant Transfer: Carefully collect the supernatant from each well without disturbing the cell pellet and transfer to a new plate or microcentrifuge tubes.

  • Storage: Samples can be analyzed immediately or stored at -80°C for later analysis.[12]

  • ELISA: Quantify the concentration of mature IL-1β and/or IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[3][9][12]

Protocol 4: Assessment of Cell Lysis (LDH Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of pyroptosis-induced cytotoxicity.

  • Sample Collection: Use the same supernatant collected in Protocol 3, Step 2.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. Follow the manufacturer's protocol.[3]

  • Controls: It is crucial to include the following controls as per the kit's instructions[14]:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from control cells lysed with the lysis buffer provided in the kit.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control, after subtracting background values.[3][14]

    % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

References

Nigericin Sodium Salt: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572) sodium salt is a polyether antibiotic derived from Streptomyces hygroscopicus that functions as a potent ionophore with high affinity for potassium ions.[1] It facilitates an electroneutral exchange of K+ for H+ across biological membranes, leading to the disruption of mitochondrial membrane potential, a decrease in intracellular pH, and the activation of the NLRP3 inflammasome.[2][3][4] These mechanisms of action make Nigericin a valuable tool for in vivo animal studies across various research areas, including inflammation, oncology, and neuroscience. This document provides detailed application notes and protocols for the use of Nigericin sodium salt in in vivo animal models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound
Application AreaAnimal ModelDosageAdministration RouteFrequencyReference
Inflammation Male C57BL/6 mice4 mg/kgIntraperitoneal (i.p.)Single dose[5]
Inflammation (Influenza) BALB/c mice0.005 mg/g (5 mg/kg)Intraperitoneal (i.p.)Once daily for 7 days[6]
Cancer (General) Nude mice4 mg/kgIntraperitoneal (i.p.)Every 2 days[7][8]
Cancer (Triple-Negative Breast Cancer) BALB/c mice2 mg/kgSubcutaneous (s.c.)Every two days for two weeks[6]
Infection (S. aureus) Mice1 mg/kgIntraperitoneal (i.p.)Every 12 hours for 3 days[9]
Table 2: Reported In Vivo Effects of this compound
Application AreaKey FindingsReference
Inflammation Activates the NLRP3 inflammasome, leading to the induction of IL-1β and IL-18.[10]
Cancer Exhibits anti-cancer activity in various tumor models, both as a single agent and in combination with other drugs.[4][11] It can selectively target cancer stem cells.[7][12] In combination with an anti-PD-1 antibody, it almost completely inhibited tumor growth in a triple-negative breast cancer model.[6]
Neurological Disorders Although primarily studied for inflammation and cancer, its role as an ionophore and its impact on mitochondrial function suggest potential applications in neurological disorder research.[13][14][15]
Senolysis Induces pyroptosis in senescent cells, suggesting its potential as a senolytic agent to combat age-related diseases.[16]

Signaling Pathways and Experimental Workflow

NLRP3 Inflammasome Activation Pathway by Nigericin

Nigericin acts as a potassium ionophore, causing an efflux of intracellular potassium (K+).[10] This decrease in cytosolic K+ concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome complex.[10] The activated inflammasome then cleaves pro-caspase-1 into its active form, caspase-1.[10] Active caspase-1 subsequently processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, leading to an inflammatory response and potentially pyroptotic cell death.[10]

NLRP3_Activation_by_Nigericin cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Nigericin_ext Nigericin Nigericin_mem Nigericin (Ionophore) Nigericin_ext->Nigericin_mem Enters cell K_efflux K+ Efflux Nigericin_mem->K_efflux Facilitates NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Triggers NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 Recruits & Cleaves Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation & Pryoptosis IL1b->Inflammation Induces IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation Induces

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo animal studies with this compound.

Experimental_Workflow Start Start: Hypothesis & Study Design Animal_Model Select & Acclimate Animal Model Start->Animal_Model Grouping Randomize into Control & Treatment Groups Animal_Model->Grouping Preparation Prepare Nigericin Solution Grouping->Preparation Administration Administer Nigericin (e.g., i.p., s.c.) Preparation->Administration Monitoring Monitor Animal Health & Tumor Growth/Inflammation Administration->Monitoring Endpoint Endpoint Determination & Euthanasia Monitoring->Endpoint Sample_Collection Collect Tissues/Blood for Analysis Endpoint->Sample_Collection Analysis Perform Ex Vivo Analysis (e.g., Histology, ELISA, Western Blot) Sample_Collection->Analysis Data_Analysis Analyze & Interpret Data Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: General workflow for in vivo studies using Nigericin.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH2O or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Due to its low water solubility, this compound should first be dissolved in a suitable organic solvent.[1]

    • Prepare a stock solution by dissolving this compound in DMSO.[3] For example, to make a 10 mM stock, reconstitute 5 mg of powder in 669 μl of DMSO.[3]

    • Alternatively, for some formulations, absolute ethanol (B145695) can be used.[5]

    • Ensure the powder is completely dissolved by vortexing. The solution should be clear.

  • Working Solution for Intraperitoneal (i.p.) Injection:

    • A common vehicle for i.p. injection consists of DMSO, PEG300, Tween 80, and ddH2O or saline.[5]

    • Example Formulation: To prepare a 1 mL working solution, add 50 μL of a 50 mg/mL DMSO stock solution to 400 μL of PEG300. Mix until clear.[5]

    • Add 50 μL of Tween 80 to the mixture and mix until clear.[5]

    • Add 500 μL of sterile ddH2O or saline to reach a final volume of 1 mL.[5]

    • The final concentration of Nigericin in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final dosage.

    • Important: The mixed solution should be used immediately for optimal results.[5]

  • Working Solution for Subcutaneous (s.c.) Injection:

    • For subcutaneous administration, a simpler vehicle may be appropriate, but solubility must be ensured.

    • Consult relevant literature for validated s.c. administration vehicles for Nigericin.

Note on Solubility:

  • This compound is soluble in ethanol (up to 100 mM) and methanol.[6][17] It has limited solubility in DMSO.[18]

  • Sonication may be recommended to aid dissolution in some solvents.[6]

  • Always use fresh DMSO, as moisture absorption can reduce solubility.[5]

Protocol 2: In Vivo Administration and Monitoring (General)

Animal Models:

  • Commonly used rodent models include BALB/c and C57BL/6 mice.[5][6] The choice of model will depend on the specific research question (e.g., specific tumor xenograft models, models of inflammation).

Administration:

  • Dosage Calculation: Calculate the required volume of the working solution based on the animal's body weight and the desired dosage (e.g., in mg/kg).

  • Injection:

    • Intraperitoneal (i.p.): Gently restrain the animal and inject the solution into the lower abdominal cavity, avoiding the internal organs.

    • Subcutaneous (s.c.): Lift the skin to form a tent and inject the solution into the subcutaneous space.

  • Control Group: The control group should receive the vehicle solution without Nigericin, administered via the same route and frequency.

Monitoring:

  • Animal Health: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[19][20]

  • Disease-Specific Parameters:

    • Cancer Studies: Measure tumor volume regularly using calipers.[8]

    • Inflammation Studies: Monitor for signs of inflammation (e.g., swelling, redness) and collect samples for cytokine analysis at the study endpoint.

Endpoint and Sample Collection:

  • At the predetermined experimental endpoint, euthanize the animals according to approved institutional guidelines.

  • Collect blood and/or tissues of interest (e.g., tumors, spleen, liver) for subsequent analysis.

  • Process samples immediately or store them appropriately (e.g., snap-freeze in liquid nitrogen, fix in formalin) for later analysis.

Safety Precautions

This compound is toxic if swallowed and causes skin and serious eye irritation.[20] It may also cause respiratory irritation.[20] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.[20] Handle the powder in a chemical fume hood to avoid inhalation.[20] Refer to the Safety Data Sheet (SDS) for complete safety information.[20]

References

Application Notes: Assessing Nigericin-Induced IL-1β Secretion via the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its maturation and secretion are tightly regulated by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a key player in this process, activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Nigericin, a microbial toxin from Streptomyces hygroscopicus, is a classical and potent activator of the NLRP3 inflammasome. It functions as a potassium ionophore, inducing K+ efflux from the cell, a critical trigger for NLRP3 activation.[3][4][5]

The assessment of Nigericin-induced IL-1β secretion is a fundamental method for studying NLRP3 inflammasome activity and for screening potential therapeutic inhibitors.[6] This process typically involves a two-step in vitro model using immune cells such as human peripheral blood mononuclear cells (PBMCs), human monocytic cell lines (e.g., THP-1), or murine bone marrow-derived macrophages (BMDMs).[1][2][7]

  • Signal 1 (Priming): Cells are first primed, usually with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This step initiates the transcription and translation of key inflammasome components, including NLRP3 and the inactive precursor of IL-1β, pro-IL-1β.[3][8]

  • Signal 2 (Activation): Subsequent treatment with Nigericin provides the second signal. The resulting potassium efflux triggers the assembly of the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor, and pro-caspase-1.[3][5] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β into its mature, 17 kDa form (mIL-1β) for secretion.[6] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and a form of inflammatory cell death called pyroptosis.[2][3]

This document provides detailed protocols for the primary methods used to quantify IL-1β secretion and assess the key events in Nigericin-induced NLRP3 inflammasome activation.

Signaling Pathway of Nigericin-Induced NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by Nigericin is a well-defined, two-step process that culminates in the secretion of mature IL-1β.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Pro_IL1B_Gene Pro-IL-1β mRNA NFkB->Pro_IL1B_Gene upregulates transcription NLRP3_Gene NLRP3 mRNA NFkB->NLRP3_Gene upregulates transcription Pro_IL1B_Protein Pro-IL-1β (31 kDa) Pro_IL1B_Gene->Pro_IL1B_Protein translation NLRP3_Protein NLRP3 (inactive) NLRP3_Gene->NLRP3_Protein translation Casp1 Active Caspase-1 (p20) Pro_IL1B_Protein->Casp1 K_efflux K+ Efflux NLRP3_Protein->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) NLRP3_Protein->NLRP3_Inflammasome Nigericin Nigericin Nigericin->K_efflux induces NLRP3_Inflammasome->Casp1 activates Mature_IL1B Mature IL-1β (17 kDa) Casp1->Mature_IL1B cleaves Pro-IL-1β GSDMD_Pore GSDMD Pore Casp1->GSDMD_Pore cleaves GSDMD Secretion Secretion Mature_IL1B->Secretion GSDMD Gasdermin D (GSDMD) GSDMD_Pore->Secretion facilitates Pyroptosis Pyroptosis GSDMD_Pore->Pyroptosis induces

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Experimental Workflow Overview

A typical experiment to measure Nigericin-induced IL-1β secretion follows a standardized workflow from cell culture to data analysis. This multi-faceted approach allows for a comprehensive assessment of inflammasome activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_collect Sample Collection cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., THP-1, BMDM) Cell_Seeding 2. Cell Seeding (96-well or 24-well plates) Cell_Culture->Cell_Seeding Priming 3. Priming (Signal 1) (e.g., LPS for 3-4 hours) Activation 4. Activation (Signal 2) (Nigericin for 45-60 min) Priming->Activation Centrifuge 5. Centrifugation Collect_SN 6. Collect Supernatant (for secreted proteins) Centrifuge->Collect_SN Lyse_Cells 7. Lyse Cells (for intracellular proteins) Centrifuge->Lyse_Cells ELISA ELISA (Measure secreted IL-1β) Collect_SN->ELISA Western_Blot Western Blot (Detect Pro/Cleaved IL-1β & Casp-1) Collect_SN->Western_Blot (concentrated) Caspase_Assay Caspase-1 Activity Assay (Measure enzyme activity) Collect_SN->Caspase_Assay Lyse_Cells->Western_Blot

Caption: General experimental workflow for assessing inflammasome activation.

Quantitative Data Summary

The following table summarizes representative quantitative data for IL-1β secretion from LPS-primed cells stimulated with Nigericin, as measured by ELISA. Values can vary based on cell type, donor variability, and specific experimental conditions.

Treatment GroupCell TypePriming (LPS)Activation (Nigericin)IL-1β Secretion (pg/mL)Reference
Untreated ControlTHP-1 Macrophages--< 50[9][10]
LPS OnlyTHP-1 Macrophages100 ng/mL, 3h-~100 - 300[9][10]
Nigericin OnlyTHP-1 Macrophages-10 µM, 2h< 50[10]
LPS + NigericinTHP-1 Macrophages100 ng/mL, 3h10 µM, 2h~2000 - 5000+[9][10]
Untreated ControlHuman PBMCs--< 100[11]
LPS + NigericinHuman PBMCs10 ng/mL, 4h10 µM, 1h~1500 - 4000[11]
LPS + Nigericin + InhibitorHuman PBMCs10 ng/mL, 4h10 µM, 1h~200 - 500[11][12]
Untreated ControlMurine BMDMs--Not Detected[13][14]
LPS + NigericinMurine BMDMs100 ng/mL, 4h10 µM, 1h~3000 - 6000[13][14]

Detailed Experimental Protocols

Protocol 1: Cell Culture, Priming, and Stimulation

This protocol describes the general procedure for preparing and stimulating cells to induce NLRP3 inflammasome activation. It is optimized for THP-1 cells, a human monocytic leukemia line commonly used for inflammasome studies.[2]

Materials:

  • THP-1 monocytic cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • Opti-MEM I Reduced Serum Medium

  • Sterile tissue culture plates (24-well or 96-well)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Cell Seeding (and Differentiation):

    • Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/well in a 24-well plate (or 1 x 10⁵ cells/well in a 96-well plate).

    • Optional: To differentiate into macrophage-like cells, add PMA to a final concentration of 50-100 nM and incubate for 48-72 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours before priming.[9]

  • Priming (Signal 1):

    • Replace the culture medium with fresh Opti-MEM.

    • Prime the cells by adding LPS to a final concentration of 100-500 ng/mL.[1][15]

    • Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates pro-IL-1β and NLRP3 expression.[16]

  • Activation (Signal 2):

    • Following the priming step, add Nigericin to a final concentration of 10-20 µM.[15]

    • Incubate for 45-60 minutes at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plates at 400 x g for 5 minutes.[6]

    • Carefully collect the cell-free supernatants for analysis of secreted proteins (IL-1β, active Caspase-1). Store at -80°C if not used immediately.[6]

    • For analysis of intracellular proteins, wash the remaining cell pellet with cold PBS and lyse the cells with RIPA buffer containing protease inhibitors.[7]

Protocol 2: IL-1β Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the gold standard for quantifying the concentration of secreted IL-1β in cell culture supernatants.

Materials:

  • Human IL-1β DuoSet ELISA Kit (or similar)

  • 96-well ELISA plates

  • Cell culture supernatants (collected from Protocol 1)

  • Recombinant human IL-1β standard

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Reagent Diluent (1% BSA in PBS)

  • Substrate solution (TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure (based on a typical sandwich ELISA protocol): [6][17]

  • Coat Plate: Coat a 96-well plate with the capture antibody diluted in PBS. Incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate three times with Wash Buffer. Block non-specific binding by adding 300 µL of Reagent Diluent to each well. Incubate for 1-2 hours at room temperature.

  • Add Samples and Standards:

    • Prepare a standard curve by performing serial dilutions of the recombinant IL-1β standard.

    • Wash the plate three times. Add 100 µL of your collected cell supernatants and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.[17]

  • Add Streptavidin-HRP: Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Develop and Read:

    • Wash the plate three times. Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for approximately 20 minutes at room temperature, or until a sufficient color change is observed.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Immediately measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in your samples by interpolating from the standard curve.

Protocol 3: Western Blotting for Pro-IL-1β, Mature IL-1β, and Caspase-1

Western blotting is used to qualitatively or semi-quantitatively detect the presence of pro-IL-1β (31 kDa) and cleaved, mature IL-1β (17 kDa) in cell lysates and supernatants, respectively. It is also used to detect pro-caspase-1 and its cleaved p20 subunit.

Materials:

  • Cell lysates and supernatants (from Protocol 1)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-human IL-1β, anti-human Caspase-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure: [7][18]

  • Sample Preparation:

    • Lysates: Determine protein concentration of cell lysates using a BCA assay. Mix ~20-30 µg of protein with Laemmli sample buffer.

    • Supernatants: As secreted proteins are dilute, they often require concentration using methods like TCA precipitation or centrifugal filter units (e.g., Amicon 10 kDa cutoff).

  • SDS-PAGE: Boil samples at 95°C for 5-10 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IL-1β, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Protocol 4: Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of secreted caspase-1, providing a functional readout of inflammasome activation. Luminescent assays are highly sensitive.

Materials:

  • Caspase-Glo® 1 Inflammasome Assay kit (or similar)

  • Cell culture supernatants or live cells in a white-walled 96-well plate

  • Luminometer

Procedure (based on Promega Caspase-Glo® 1): [19][20]

  • Assay Setup: Perform the cell culture, priming, and stimulation (Protocol 1) in a white-walled 96-well plate suitable for luminescence. Include "no cell" and "vehicle-only" controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 1 Reagent to room temperature. Reconstitute the substrate according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 1 Reagent directly to each 100 µL sample well.

  • Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-1. Results are often expressed as fold change over the untreated control. For specificity, a parallel reaction can be run with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[21]

References

Application Notes and Protocols: Nigericin Sodium Salt as a Positive Control for Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt is a microbial toxin derived from Streptomyces hygroscopicus that is widely utilized as a potent and reliable positive control for the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex central to the innate immune response, and its aberrant activation is implicated in a host of inflammatory diseases. Understanding the mechanisms of NLRP3 activation is crucial for the development of novel therapeutics, and Nigericin serves as an indispensable tool in this area of research.

This document provides detailed application notes and protocols for the use of this compound to induce NLRP3 inflammasome activation in common cellular models. It includes experimental workflows, quantitative data, and methodologies for assessing the downstream consequences of inflammasome activation.

Mechanism of Action: Nigericin acts as a potassium (K+) ionophore, facilitating an electroneutral exchange of K+ for protons (H+) across the cell membrane.[2] This leads to a rapid efflux of intracellular K+, a common trigger for the activation of the NLRP3 inflammasome.[1][2] The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step involves the transcriptional upregulation of key inflammasome components, namely NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β). This is typically achieved by stimulating cells with Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), which activates the NF-κB signaling pathway.[3][4]

  • Activation (Signal 2): The second signal, provided by stimuli like Nigericin, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][5] This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5] This process can also lead to a form of inflammatory cell death known as pyroptosis, characterized by the release of lactate (B86563) dehydrogenase (LDH).[6][7]

Signaling Pathway and Experimental Workflow

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_ASC_Casp1 NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) Transcription->NLRP3_ASC_Casp1 Provides components Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_ASC_Casp1 Casp1_cleavage Caspase-1 Cleavage NLRP3_ASC_Casp1->Casp1_cleavage IL1b_maturation pro-IL-1β → IL-1β IL18_maturation pro-IL-18 → IL-18 Pyroptosis Pyroptosis (GSDMD cleavage, LDH release)

Caption: NLRP3 Inflammasome Activation Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Inflammasome Activation cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., THP-1, BMDMs) Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Priming 3. Priming (Signal 1) (e.g., LPS) Cell_Seeding->Priming Activation 4. Activation (Signal 2) (Nigericin) Priming->Activation Collect_Supernatant 5. Collect Supernatant Activation->Collect_Supernatant Lyse_Cells 6. Lyse Cells Activation->Lyse_Cells ELISA IL-1β/IL-18 ELISA LDH_Assay LDH Assay (Pyroptosis) Western_Blot Western Blot (Caspase-1, IL-1β) ASC_Speck ASC Speck Assay

Caption: Experimental Workflow for Inflammasome Activation.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for inducing NLRP3 inflammasome activation using this compound in common cell lines.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterTHP-1 Cells (human monocytic)Bone Marrow-Derived Macrophages (BMDMs, murine)
Cell Seeding Density 0.5 - 1 x 10^6 cells/mL[1]1 x 10^6 cells/well (6-well plate)[5]
PMA Differentiation (for THP-1) 50 - 100 ng/mL for 24-48 hours[1]N/A
Priming Agent (LPS) 100 ng/mL - 1 µg/mL for 3-4 hours[1][8]500 ng/mL for 3-5 hours[5][9][10]
Nigericin (Activation) 5 - 20 µM for 1-2 hours[1]10 - 20 µM for 45-60 minutes[5][9][10]

Table 2: Expected Outcomes and Readouts

AssayEndpointExample Result
IL-1β ELISA Secreted IL-1β levelsSignificant increase in pg/mL or ng/mL compared to controls.
LDH Cytotoxicity Assay Percentage of pyroptotic cell deathIncreased percentage of cytotoxicity relative to untreated cells.[6]
Western Blot Cleaved Caspase-1 (p20 subunit)Appearance of the ~20 kDa band in cell supernatants.[5]
ASC Speck Formation Assay Percentage of cells with ASC specksIncrease in the percentage of cells exhibiting ASC speck formation.[3]

Experimental Protocols

Protocol 1: Inflammasome Activation in PMA-Differentiated THP-1 Cells

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1, differentiated into macrophage-like cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well or 6-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.[1]

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation.[1]

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.[1]

    • After differentiation, gently aspirate the medium and replace it with fresh, PMA-free complete medium. Rest the cells for 24 hours.

  • Priming (Signal 1):

    • Aspirate the medium and replace it with fresh medium containing 1 µg/mL of LPS.[8]

    • Incubate for 3-4 hours at 37°C.[1]

  • Activation (Signal 2):

    • Aspirate the LPS-containing medium and wash the cells once with sterile PBS.

    • Add fresh serum-free medium containing 10 µM Nigericin.[1]

    • Incubate for 1 hour at 37°C.[1]

  • Sample Collection:

    • For analysis of secreted proteins (IL-1β, LDH), carefully collect the supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and collect the clear supernatant.[1]

    • For analysis of intracellular proteins (pro-caspase-1, pro-IL-1β), wash the adherent cells with ice-cold PBS and lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer).[5]

Protocol 2: Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for activating the NLRP3 inflammasome in primary murine BMDMs.

Materials:

  • Bone marrow cells from mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS)

  • This compound

  • 6-well cell culture plates

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.[5]

  • Cell Seeding:

    • Plate the differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[5]

  • Priming (Signal 1):

    • Replace the medium with fresh DMEM containing 10% FBS and prime the cells with 500 ng/mL LPS for 3-4 hours.[5]

  • Activation (Signal 2):

    • Stimulate the cells with 10 µM Nigericin for 45-60 minutes.[5]

  • Sample Collection:

    • Follow the same procedure as described in Protocol 1, step 4 for collecting supernatant and cell lysates.

Downstream Analysis Protocols

Protocol 3: IL-1β Quantification by ELISA

Procedure:

  • Use a commercially available human or mouse IL-1β ELISA kit.

  • Follow the manufacturer's instructions for preparing standards, samples, and reagents.[11][12]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and collected cell supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., Avidin-HRP) and incubate.[11]

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[12][13]

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol 4: Caspase-1 Cleavage by Western Blot

Procedure:

  • Sample Preparation: Precipitate proteins from the collected supernatant or use cell lysates. Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.[5]

  • Washing: Wash the membrane multiple times with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: Pyroptosis Measurement by LDH Release Assay

Procedure:

  • Use a commercially available LDH cytotoxicity assay kit.[6]

  • Prepare a "Maximum LDH Release" control by adding lysis buffer to a set of untreated cells.[6]

  • Centrifuge the 96-well plate containing the experimental samples at 250 x g for 4 minutes.[6]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[6]

  • Add the LDH reaction mixture to each well according to the manufacturer's protocol.[6]

  • Incubate at room temperature, protected from light.[6]

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).[6]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release Control - Untreated Control)] x 100.[6]

Protocol 6: ASC Speck Formation Assay by Immunofluorescence

Procedure:

  • Seed and treat cells on glass coverslips or in glass-bottom plates.

  • Fixation: After stimulation, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[3]

  • Permeabilization and Blocking: Permeabilize and block the cells with a buffer containing a detergent (e.g., Triton X-100) and a blocking agent (e.g., BSA or serum) for 30 minutes.[3]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC overnight at 4°C.[3]

  • Washing: Wash the cells multiple times with PBS.[3]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of cells containing a distinct, perinuclear ASC speck.[3]

Conclusion

This compound is a robust and indispensable tool for studying NLRP3 inflammasome activation. By following the detailed protocols and application notes provided herein, researchers can reliably induce and measure inflammasome activation and its downstream consequences. These methodologies are fundamental for investigating the role of the NLRP3 inflammasome in health and disease and for the screening and characterization of novel anti-inflammatory therapeutics.

References

Application of Nigericin in screening for anti-inflammatory compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nigericin, a microbial toxin from Streptomyces hygroscopicus, is a potent and widely utilized tool for studying the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. Its application is particularly valuable in the screening and characterization of novel anti-inflammatory compounds that target this pathway. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases, making it a critical target for therapeutic intervention.

Nigericin functions as a potassium ionophore, inducing a net efflux of intracellular potassium ions.[1][2] This event is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often provided by Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway.[3] The second signal, which can be delivered by Nigericin, triggers the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1 into its active form, caspase-1.[3][4]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5][6] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

By inducing this well-defined inflammatory cascade, Nigericin provides a robust and reproducible method for screening compound libraries for their ability to inhibit NLRP3 inflammasome activation. The primary readouts for such screens are typically the inhibition of IL-1β secretion and/or caspase-1 activity.

Experimental Protocols

This section provides detailed protocols for a cell-based assay to screen for anti-inflammatory compounds using Nigericin to induce NLRP3 inflammasome activation in the human monocytic cell line THP-1.

Protocol 1: THP-1 Cell Culture and Differentiation
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well cell culture plate.[7]

  • Differentiation: To differentiate the monocytes into macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[7][8]

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[7][8] After incubation, the cells should be adherent.

Protocol 2: NLRP3 Inflammasome Activation and Compound Screening
  • Priming (Signal 1): Carefully remove the PMA-containing medium and replace it with fresh serum-free RPMI-1640 medium. Add LPS to a final concentration of 1 µg/mL to prime the cells.[7][9] Incubate for 3-4 hours at 37°C.[3][7]

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds in serum-free RPMI-1640 medium. After LPS priming, remove the medium and add the different concentrations of the test compounds to the cells. Include a vehicle control (e.g., DMSO).[7] Incubate for 1 hour at 37°C.[7]

  • Activation (Signal 2): Add Nigericin to a final concentration of 5-20 µM to all wells except for the negative control.[7][10] Incubate for 1-2 hours at 37°C.[7][10]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes.[7] Carefully collect the supernatant for the measurement of IL-1β and caspase-1 activity. The supernatant can be used immediately or stored at -80°C.

Protocol 3: Measurement of IL-1β Secretion by ELISA
  • ELISA Procedure: Quantify the amount of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.[9][11][12]

  • Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.[13]

Protocol 4: Measurement of Caspase-1 Activity
  • Assay Principle: Caspase-1 activity can be measured using a fluorogenic substrate, such as a FAM-YVAD-FMK probe, which covalently binds to active caspase-1.[4][14]

  • Staining: During the last 45-60 minutes of Nigericin incubation, add the FAM-YVAD-FMK probe to the cells according to the manufacturer's protocol.[4]

  • Washing: After incubation, wash the cells to remove any unbound probe.[14]

  • Analysis: The fluorescent signal, which is proportional to the caspase-1 activity, can be quantified using a fluorescence microscope or a flow cytometer.[4][14]

Data Presentation

The following table summarizes the inhibitory activity of known NLRP3 inflammasome inhibitors against Nigericin-induced IL-1β release, providing a reference for data comparison.

InhibitorCell TypeNigericin ConcentrationIC50 (IL-1β Release)Reference
NIC-11Mouse BMDMs10 µM69 nM[1]
NIC-12Mouse BMDMs10 µM11 nM[1]
CRID3 (MCC950)Mouse BMDMs10 µM295 nM[1]
CY-09Human THP-1 cellsNot SpecifiedEfficient Inhibition[15]
C172Mouse BMDMsNot SpecifiedBlocked Secretion[15]
IMP2070THP-1 derived macrophagesNot Specified2.7 µM (Cell Death)[16]
MCC950THP-1 derived macrophagesNot Specified0.2 µM (Cell Death)[16]

Visualizations

NLRP3_Activation_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B translation NLRP3_protein NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein translation Casp1 Caspase-1 (active) K_efflux K+ Efflux Nigericin Nigericin Nigericin->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-caspase-1 Pro_Casp1->Inflammasome Inflammasome->Casp1 cleavage IL1B IL-1β (mature) Casp1->IL1B cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage Secretion IL-1β Secretion IL1B->Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Screening_Workflow start Start seed_cells Seed THP-1 cells in 96-well plate start->seed_cells differentiate Differentiate with PMA (48-72h) seed_cells->differentiate prime Prime with LPS (3-4h) differentiate->prime add_compounds Add test compounds/vehicle (1h) prime->add_compounds add_nigericin Stimulate with Nigericin (1-2h) add_compounds->add_nigericin collect_supernatant Collect supernatant add_nigericin->collect_supernatant measure_il1b Measure IL-1β (ELISA) collect_supernatant->measure_il1b measure_casp1 Measure Caspase-1 Activity collect_supernatant->measure_casp1 analyze Analyze data and determine IC50 measure_il1b->analyze measure_casp1->analyze end End analyze->end

Caption: Experimental workflow for screening anti-inflammatory compounds.

References

Troubleshooting & Optimization

Nigericin sodium salt solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nigericin (B1684572) sodium salt. The information below addresses common issues related to its solubility in aqueous solutions and provides protocols for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of nigericin sodium salt?

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[1] It is typically supplied as a white to off-white crystalline solid or powder.[2][3] For experimental use, it is recommended to first dissolve the compound in an organic solvent before diluting it into your aqueous experimental medium.

Q2: Which organic solvents are recommended for preparing a stock solution?

Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are the most commonly used solvents for preparing stock solutions of this compound.[2][4][5] Dimethyl formamide (B127407) (DMF) can also be used.[1]

Q3: What are the recommended storage conditions for this compound?

  • Lyophilized Powder: Store at -20°C for long-term stability, where it can be stable for at least two to four years.[3][4] It can also be stored at 4°C or 2-8°C for shorter periods.[2][6]

  • Reconstituted Solutions: Once dissolved in an organic solvent, it is recommended to store the stock solution at -20°C and use it within two months.[2][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2][4] Aqueous solutions are not recommended for storage for more than one day.[1]

Q4: I observed precipitation when diluting my nigericin stock solution into my aqueous cell culture medium. Is this normal and what should I do?

Yes, it is a common observation to see some precipitation when diluting an ethanolic or DMSO stock solution of nigericin into an aqueous medium.[7] This is due to its low solubility in water.[3][6][8]

To address this, you can try the following:

  • Brief Warming and Vortexing: Before adding it to your medium, briefly warm the stock solution and vortex it to ensure any insoluble material is well-mixed.[7]

  • Gentle Mixing: After adding the diluted solution to your culture medium, mix gently.[7]

  • Proceed with Experiment: In many cases, this slight precipitation will not significantly affect the experimental outcome, particularly in inflammasome activation assays.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound solutions.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. Inherent low solubility in water.[3][6][8]Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO first. Then, dilute this stock solution into the aqueous buffer. For maximum solubility in aqueous buffers, first dissolve nigericin in ethanol and then dilute with the aqueous buffer of choice.[1]
Precipitate forms immediately upon dilution of the organic stock solution into the aqueous medium. The compound is crashing out of solution due to the change in solvent polarity.This is a common issue.[7] Briefly warm and vortex the stock solution before dilution.[7] Add the stock solution to the aqueous medium while gently vortexing or mixing. The fine precipitate that forms often does not interfere with the biological activity in cell-based assays.[7]
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes and store at -20°C.[2][4] Avoid repeated freeze-thaw cycles.[4] Do not store diluted aqueous solutions for more than a day.[1]
Low potency or lack of biological effect. The final concentration of the organic solvent in the aqueous medium may be too high, causing cellular stress or affecting the experiment.Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your experimental setup is at a non-toxic level for your specific cells or assay. Typically, this is below 0.5% (v/v).

Data Presentation: Solubility

Solvent Concentration Reference
Ethanol~20 mg/mL[1][5]
Ethanol25 mg/mL[8]
Ethanol65 mg/mL[9]
Ethanol100 mg/mL[10]
DMSO<3 mg/mL[8]
DMSO<3.7 mg/mL[11]
DMSO50 mg/mL[2][4][5]
DMSO100 mg/mL[9]
Dimethyl formamide (DMF)~1.2 mg/mL[1]
1:5 solution of Ethanol:PBS (pH 7.2)~0.15 mg/mL[1]
WaterInsoluble[3][6][8][10]
MethanolSoluble[3][6]
ChloroformSoluble[6]
DichloromethaneSoluble[3]
Ethyl acetateSoluble[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock, reconstitute 5 mg of powder in 669 μl of DMSO.[4][5]

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming to 37°C and sonication in an ultrasonic water bath can aid dissolution.[8][11]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.[2][4]

Protocol 2: Troubleshooting Precipitation in Aqueous Media
  • Stock Preparation: Prepare a concentrated stock solution in ethanol or DMSO as described in Protocol 1.

  • Pre-warming: Briefly warm the stock solution to room temperature or 37°C just before use.

  • Vortexing: Vortex the stock solution vigorously for 10-15 seconds.

  • Dilution: While gently vortexing or swirling your aqueous experimental medium (e.g., cell culture medium), add the desired volume of the nigericin stock solution dropwise.

  • Final Mix: Gently mix the final solution before adding it to your cells or experimental setup. A fine, evenly dispersed precipitate is acceptable for many applications.[7]

Visualizations

Signaling Pathway: Nigericin-Induced NLRP3 Inflammasome Activation

NLRP3_Activation Nigericin-Induced NLRP3 Inflammasome Activation cluster_cell Cytosol Nigericin Nigericin CellMembrane Cell Membrane Nigericin->CellMembrane Acts as K+/H+ ionophore K_efflux K+ Efflux CellMembrane->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Sensed by Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->IL1b Secreted via pore GSDMD_N->IL18 Secreted via pore Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Nigericin induces K+ efflux, triggering NLRP3 inflammasome assembly and pyroptosis.

Experimental Workflow: Preparing Nigericin for Cell-Based Assays

Nigericin_Prep_Workflow Workflow for Preparing Nigericin Solution Start Start: Weigh Nigericin Powder Dissolve Dissolve in Ethanol or DMSO (e.g., 10 mM stock) Start->Dissolve Vortex Vortex/Sonicate until dissolved Dissolve->Vortex Store Aliquot and Store at -20°C Vortex->Store Prepare_Exp Prepare for Experiment Store->Prepare_Exp Warm_Vortex Warm stock and vortex Prepare_Exp->Warm_Vortex Dilute Dilute into Aqueous Medium (e.g., cell culture medium) Warm_Vortex->Dilute Check_Precipitate Observe for Precipitation Dilute->Check_Precipitate Fine_Precipitate Fine precipitate is acceptable Check_Precipitate->Fine_Precipitate Yes Use_Immediately Use Immediately in Assay Check_Precipitate->Use_Immediately No Fine_Precipitate->Use_Immediately

Caption: A step-by-step workflow for the preparation and use of nigericin solutions.

References

How to dissolve Nigericin sodium salt for cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nigericin sodium salt. This guide provides detailed information, troubleshooting tips, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is sparingly soluble in aqueous buffers.[4] For cell culture experiments, it is recommended to first dissolve the compound in a minimal amount of organic solvent to create a concentrated stock solution, which can then be further diluted in the aqueous culture medium.[4]

Q2: I am observing precipitation when I add my Nigericin stock solution to the cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions can occur. Here are a few troubleshooting steps:

  • Pre-dilution: Before adding to the full volume of cell medium, try pre-diluting the stock solution in a smaller volume of serum-free medium or PBS.[5]

  • Warming and Vortexing: Gently warm the stock solution briefly and vortex it before adding it to the medium. This can help dissolve any material that may have come out of solution during storage.[5]

  • Final Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Mixing: After adding the diluted Nigericin to the culture medium, mix gently but thoroughly.[5] Some remaining visible precipitate may not significantly affect the experimental outcome.[5]

Q3: What is the stability of this compound in its powdered form and in solution?

A3:

  • Lyophilized Powder: When stored as a lyophilized powder at 4°C and desiccated, this compound is stable for up to 24 months.[1][2] Other sources suggest storage at -20°C for stability of at least 4 years.[4]

  • In Solution: Once reconstituted, it is recommended to store the solution at -20°C and use it within 2 months to prevent loss of potency.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][2] Stock solutions in DMSO or ethanol can be stored for up to 3 months at -20°C.[3]

Q4: What is the primary mechanism of action of Nigericin?

A4: Nigericin is a potassium ionophore that facilitates an electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes.[3][6] This disruption of the ionic gradient leads to a decrease in intracellular pH and can trigger various cellular processes, including the activation of the NLRP3 inflammasome.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Powder Inappropriate solvent or insufficient mixing.Use recommended solvents like DMSO or ethanol.[1][2][3] Gentle warming (to 37°C for 10 minutes) and/or sonication in an ultrasonic bath can aid dissolution.[8]
Precipitation in Culture Medium Low solubility in aqueous solutions. The stock solution might have been stored improperly.Follow the troubleshooting steps in FAQ Q2. Ensure the stock solution is properly dissolved before use.
Inconsistent Experimental Results Degradation of Nigericin stock solution. Inaccurate pipetting of viscous stock solutions.Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1][2] Use positive displacement pipettes for viscous solutions like DMSO to ensure accuracy.
Cell Toxicity at Low Concentrations High final solvent concentration. Cell line sensitivity.Ensure the final concentration of the organic solvent in the culture medium is minimal and non-toxic to your specific cell line. Perform a solvent toxicity control experiment.

Quantitative Data Summary

Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Ethanol~20 - 74.69~100
Dimethyl sulfoxide (DMSO)~50~67
Ethanol:PBS (1:5, pH 7.2)~0.15Not specified
DMSO:Ethanol (1:1)5~6.7

Data compiled from multiple sources.[1][3][4][9][10] Note that batch-specific molecular weights may affect molarity calculations.[9]

Stock Solution Preparation Examples
Desired Stock ConcentrationAmount of PowderVolume of SolventSolvent
10 mM5 mg669 µLDMSO

Based on a molecular weight of 747 g/mol .[1][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound (e.g., 5 mg) under sterile conditions.

  • Based on the molecular weight (approximately 747 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 5 mg, this would be 669 µL.[1][10]

  • Add the calculated volume of DMSO to the vial containing the Nigericin powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 2 months.[1][10]

Protocol 2: Induction of NLRP3 Inflammasome Activation in Macrophages

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile PBS

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the macrophages in a multi-well plate at the desired density and allow them to adhere overnight. For THP-1 cells, differentiation with PMA may be required prior to the experiment.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in complete culture medium for 3-4 hours.[11][12]

  • Wash: Gently remove the LPS-containing medium and wash the cells once with warm, sterile PBS.

  • Nigericin Treatment (Signal 2): Dilute the 10 mM Nigericin stock solution in pre-warmed complete culture medium to the desired final working concentration (e.g., 1-10 µM).[7][11]

  • Add the Nigericin-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes).[11]

  • Sample Collection: After incubation, collect the cell culture supernatants for downstream analysis, such as measuring IL-1β release by ELISA or assessing cell death via an LDH assay.[11][12]

Visualizations

nigericin_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment nigericin_powder This compound Powder dissolve Dissolve in DMSO or Ethanol nigericin_powder->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot & Store at -20°C stock_solution->aliquot add_nigericin Treat with Nigericin (Signal 2) aliquot->add_nigericin seed_cells Seed Macrophages prime_lps Prime with LPS (Signal 1) seed_cells->prime_lps wash_cells Wash with PBS prime_lps->wash_cells wash_cells->add_nigericin incubate Incubate add_nigericin->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analysis Downstream Analysis (ELISA, LDH) collect_supernatant->analysis nigericin_pathway nigericin Nigericin membrane Cell Membrane nigericin->membrane Inserts into k_efflux K+ Efflux membrane->k_efflux Induces nlrp3 NLRP3 Inflammasome Activation k_efflux->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Pro-IL-1β → IL-1β caspase1->il1b pyroptosis Pyroptosis caspase1->pyroptosis

References

Troubleshooting Nigericin sodium salt precipitation in media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nigericin sodium salt precipitation in media during their experiments.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in an organic solvent to create a stock solution. When I add this stock to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like Nigericin when introduced into an aqueous environment like cell culture media. This occurs because the compound's solubility drastically decreases as the organic solvent is diluted.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of Nigericin in the media surpasses its aqueous solubility limit.Decrease the final working concentration of Nigericin. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated stock solution directly into a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.Perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing can also help.
Low Temperature of Media The solubility of Nigericin can decrease at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
Incorrect Solvent Choice The organic solvent used for the stock solution may not be optimal for your experimental conditions.This compound is soluble in several organic solvents. Consider preparing your stock in ethanol (B145695) or DMSO.[1][2]
Issue: Delayed Precipitation of this compound in Media

Question: The media containing this compound appears clear initially, but after a few hours in the incubator, I observe a cloudy or crystalline precipitate. What is happening?

Answer: Delayed precipitation can be caused by changes in the media's physicochemical properties over time or interactions between Nigericin and media components.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Changes in Media Environment Shifts in pH or temperature within the incubator can affect the solubility of Nigericin over time.Ensure your incubator is properly calibrated for stable temperature and CO2 levels to maintain a consistent pH.
Interaction with Media Components Nigericin may interact with salts, amino acids, or other components in the media, forming insoluble complexes. The presence of serum can sometimes affect the solubility of compounds.If possible, try a different basal media formulation. You can also test the solubility of Nigericin in your media with and without serum to see if it is a contributing factor.
Supersaturated Solution The initial working solution might have been supersaturated, and over time, the excess compound precipitates out.Re-evaluate the concentration used and consider working with a lower, more stable concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: this compound is practically insoluble in water but soluble in several organic solvents.[2][3] Ethanol and DMSO are commonly used to prepare stock solutions.[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.

Q2: How should I prepare my this compound stock solution?

A2: To prepare a stock solution, dissolve the this compound powder in your chosen organic solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mM).[4] Ensure the powder is completely dissolved by vortexing. Gentle warming (e.g., to 37°C) can also aid dissolution.[5] Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4]

Q3: What is the recommended working concentration of this compound?

A3: The effective working concentration of Nigericin can vary depending on the cell type and the desired biological effect. For inflammasome activation, concentrations in the range of 1-10 µM are often used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Will a small amount of precipitate in my culture medium affect my experiment?

A4: While a small amount of precipitate may not seem to significantly impact the outcome in some cases, it is generally not ideal.[7] The presence of a precipitate means the actual concentration of the soluble, active compound is unknown and lower than intended, which can affect the reproducibility and interpretation of your results. It is best to troubleshoot the precipitation issue to ensure a clear working solution.

Q5: How can I perform a solubility test for Nigericin in my cell culture medium?

A5: To determine the maximum soluble concentration, you can prepare a serial dilution of your Nigericin stock solution in your pre-warmed cell culture medium in a multi-well plate. Visually inspect the wells for any signs of precipitation immediately after preparation and after incubation at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours). The highest concentration that remains clear is considered the maximum working soluble concentration under those conditions.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
Ethanol~20 mg/mL[1]
Ethanol5 mg/mL[2]
Ethanolup to 25 mg/mL
Ethanol100 mM
Dimethylformamide (DMF)~1.2 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)<3.7 mg/mL[5]
Methanol10 mg/mL[2]
Chloroform10 mg/mL[2]
WaterPractically insoluble[2]
1:5 solution of ethanol:PBS (pH 7.2)~0.15 mg/mL[1]

Experimental Protocols

Protocol for Preparing this compound Working Solution
  • Prepare Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Reconstitute the powder in a suitable organic solvent, such as ethanol or DMSO, to a stock concentration of 10 mM. For example, to make a 10 mM stock from 5 mg of this compound (MW: 746.94 g/mol ), dissolve it in 669 µL of solvent.[4]

    • Ensure the compound is fully dissolved by vortexing. If necessary, warm the solution briefly to 37°C.[5][7]

    • Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[4]

  • Prepare Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed media to get an intermediate concentration of 100 µM.

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed media while gently mixing.

    • Visually inspect the final working solution to ensure it is clear before adding it to your cells.

Visualizations

Experimental Workflow for Preparing Nigericin Working Solution

G Workflow for Preparing Nigericin Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A This compound (Powder) B Add Organic Solvent (e.g., Ethanol, DMSO) A->B C Vortex / Warm (37°C) to fully dissolve B->C D 10 mM Stock Solution C->D E Aliquot and Store at -20°C D->E F Thaw Stock Solution Aliquot E->F H Prepare Intermediate Dilution in pre-warmed medium F->H G Pre-warm Cell Culture Medium (37°C) G->H I Add to Final Volume of pre-warmed medium H->I J Final Working Solution (e.g., 1-10 µM) I->J K Visually Inspect for Clarity J->K L Experiment K->L Add to Cells

Caption: A flowchart illustrating the recommended steps for preparing this compound working solutions.

Nigericin-Induced NLRP3 Inflammasome Activation Pathway

G Nigericin-Induced NLRP3 Inflammasome Activation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Mito_dysfunction Mitochondrial Dysfunction (ROS production, mtDNA release) K_efflux->Mito_dysfunction NEK7 NEK7 Recruitment K_efflux->NEK7 Mito_dysfunction->NEK7 NLRP3 NLRP3 NEK7->NLRP3 interacts with ASC ASC NLRP3->ASC oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b secretion IL18 Mature IL-18 Pro_IL18->IL18 secretion Pyroptosis Pyroptosis (Pore Formation & Cell Lysis) GSDMD->Pyroptosis

Caption: Signaling pathway of NLRP3 inflammasome activation by Nigericin.

Nigericin-Induced NLRP1 Inflammasome Activation Pathway

G Nigericin-Induced NLRP1 Inflammasome Activation Nigericin Nigericin K_efflux Cytosolic K+ Depletion Nigericin->K_efflux Ribosome_stalling Ribosome Stalling K_efflux->Ribosome_stalling RSR Ribotoxic Stress Response (RSR) Ribosome_stalling->RSR ZAKa ZAKα Activation RSR->ZAKa p38_JNK p38 & JNK Activation ZAKa->p38_JNK NLRP1_phos NLRP1 Hyperphosphorylation p38_JNK->NLRP1_phos NLRP1_activation NLRP1 Activation NLRP1_phos->NLRP1_activation Inflammasome_assembly Inflammasome Assembly (NLRP1, ASC, Pro-Caspase-1) NLRP1_activation->Inflammasome_assembly Pyroptosis Pyroptosis Inflammasome_assembly->Pyroptosis

Caption: Signaling pathway of NLRP1 inflammasome activation by Nigericin.

References

Technical Support Center: Optimizing Nigericin Sodium Salt Incubation for NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Nigericin sodium salt incubation time for NLRP3 inflammasome activation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.

Q1: I am not observing any or very low IL-1β/IL-18 secretion after Nigericin treatment. What could be the problem?

A1: Low or absent cytokine secretion is a common issue that can stem from several factors related to the two-step NLRP3 activation process.

  • Suboptimal Priming (Signal 1): The initial priming step is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2]

    • Solution: Ensure robust priming of your cells. For macrophage cell lines like THP-1 or bone marrow-derived macrophages (BMDMs), a typical priming condition is 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.[3][4] It is advisable to optimize the LPS concentration and incubation time for your specific cell type. You can confirm successful priming by measuring pro-IL-1β and NLRP3 protein levels via Western blot.[4]

  • Ineffective Nigericin Activation (Signal 2): The concentration and incubation time of Nigericin are critical for activating the NLRP3 inflammasome.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal Nigericin concentration and incubation time for your cell line.[3] A common starting range for Nigericin is 1-10 µM, with incubation times ranging from 30 minutes to 2 hours.[4][5]

  • Cell Line Competency: Ensure that your cell line expresses all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, pro-caspase-1).[4] Some cell lines may have low endogenous expression of these proteins.

Q2: I am seeing inconsistent results between experiments. What are the likely causes?

A2: Variability in experimental results can often be traced back to inconsistencies in cell culture and reagent handling.

  • Cell Passage Number and Density:

    • Solution: Use cells within a consistent and low passage number range. Ensure that you seed the cells at the same density for each experiment, as cell confluency can affect the response to stimuli.[3][6]

  • Reagent Stability and Preparation:

    • Solution: Prepare fresh stock solutions of Nigericin. This compound is typically dissolved in ethanol (B145695) or DMSO.[5][7] Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, ensure the final solvent concentration in the cell culture medium is low (e.g., <0.5% for DMSO) and consistent across all wells, including controls.[4] Some precipitation may be observed when diluting Nigericin in aqueous solutions, but this may not affect the outcome.[8]

Q3: My cells are dying, and I'm observing high background in my LDH assay even in the control wells. What should I do?

A3: High background cell death can mask the specific pyroptosis induced by NLRP3 activation.

  • Nigericin Cytotoxicity: At high concentrations or with prolonged incubation, Nigericin can induce non-specific cytotoxicity.[3]

    • Solution: Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the optimal non-toxic concentration of Nigericin for your cells. It's crucial to find a balance between NLRP3 activation and cell viability.[3][9]

  • LPS or Solvent Toxicity:

    • Solution: Use endotoxin-free reagents and consumables to avoid non-specific inflammation.[4] Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells and include a vehicle control in your experimental setup.[4]

  • Cell Handling:

    • Solution: Handle cells gently during seeding and media changes to minimize mechanical stress, which can lead to cell death.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Nigericin in activating the NLRP3 inflammasome?

A1: Nigericin is a microbial toxin that acts as a potassium (K+) ionophore.[5][10] It facilitates the exchange of intracellular K+ for extracellular protons (H+), leading to a rapid efflux of K+ from the cell.[10] This decrease in intracellular K+ concentration is a common trigger for the activation of the NLRP3 inflammasome, leading to its assembly, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18.[5][10][11]

Q2: How do I choose the optimal incubation time for Nigericin?

A2: The optimal incubation time is the shortest duration that yields the maximum NLRP3 inflammasome activation (e.g., IL-1β secretion, caspase-1 cleavage) without causing significant non-specific cytotoxicity.[3] This time can vary depending on the cell type and Nigericin concentration. A time-course experiment is the most effective way to determine this. Typical incubation times range from 30 minutes to a few hours.[3][12][13] For example, in LPS-primed BMDMs, a 45-60 minute incubation with 10 µM Nigericin is often used.[2][3]

Q3: Do I always need a priming step before adding Nigericin?

A3: Yes, for most cell types, a two-step activation process is required. The first signal, typically provided by LPS, primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.[1][5] The second signal, provided by Nigericin, then triggers the assembly and activation of the inflammasome.[1][5] Some studies have shown that in certain human monocytes, priming may be dispensable for IL-18 release, but it is generally considered a necessary step for robust IL-1β secretion.[14]

Q4: What are the key readouts to measure NLRP3 inflammasome activation?

A4: The primary readouts for NLRP3 activation include:

  • Cytokine Secretion: Measurement of mature IL-1β and IL-18 in the cell culture supernatant by ELISA is a standard method.[1][3]

  • Caspase-1 Activation: This can be assessed by Western blot analysis of the cell lysate and supernatant for the cleaved p20 subunit of caspase-1.[3][15] Alternatively, caspase-1 activity assays can be used.[16][17]

  • Pyroptosis: This form of inflammatory cell death can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[3][6]

  • ASC Speck Formation: Visualization of the adaptor protein ASC forming large specks within the cell via immunofluorescence microscopy is a direct indicator of inflammasome assembly.[12]

Data Presentation

Table 1: Recommended Nigericin Concentrations and Incubation Times for Different Cell Types

Cell TypePriming (Signal 1)Nigericin Concentration (µM)Incubation TimeKey ReadoutsReference(s)
Mouse BMDMs1 µg/mL LPS for 3-4 hours5 - 4030 - 60 minutesIL-1β, Caspase-1, LDH[2][3][13]
Human THP-1 cells1 µg/mL LPS for 4 hours5 - 2030 minutes - 2 hoursIL-1β, IL-18, Caspase-1, LDH[14][18]
Human Monocytes1 µg/mL LPS for 4 hours~8.1 (IC50)45 minutesIL-1β, IL-18[2][14]
J77 MacrophagesYVAD pre-treatment201.5 hoursBacterial Killing[19]
Human Cerebral Organoids100 ng/mL LPS for 3 hours101, 4, and 16 hoursASC Specks, IL-1β, Caspase-1[12]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No NLRP3 ActivationSuboptimal PrimingOptimize LPS concentration and incubation time. Confirm priming via Western blot for pro-IL-1β.
Ineffective Nigericin ActivationPerform a dose-response and time-course experiment for Nigericin.
Cell Line IncompetencyVerify expression of NLRP3, ASC, and pro-caspase-1.
Inconsistent ResultsCell VariabilityUse cells at a consistent, low passage number and seeding density.
Reagent InstabilityPrepare fresh Nigericin stocks, aliquot, and avoid freeze-thaw cycles.
High Background Cell DeathNigericin CytotoxicityDetermine the optimal non-toxic concentration using a cytotoxicity assay.
LPS/Solvent ToxicityUse endotoxin-free reagents and include a vehicle control.
Improper Cell HandlingHandle cells gently to minimize mechanical stress.

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Seeding: Plate BMDMs at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.[13]

  • Priming (Signal 1): Prime the cells with 1 µg/mL LPS in complete culture medium for 3-4 hours at 37°C.[3]

  • Activation (Signal 2): After priming, replace the medium with fresh medium containing Nigericin at the desired concentration (e.g., 10 µM).

  • Incubation: Incubate the cells for the optimized time (e.g., 45-60 minutes) at 37°C.[2][3]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C for IL-1β ELISA and LDH assays.[3][15]

    • Cell Lysate: Wash the remaining adherent cells with ice-cold PBS. Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis of pro-IL-1β and cleaved caspase-1.[2][3]

Protocol 2: IL-1β ELISA
  • Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used.[1]

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash and block the plate to prevent non-specific binding.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme conjugate (e.g., HRP).

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.[2]

Protocol 3: Caspase-1 Activation by Western Blot
  • Prepare cell lysates and collect supernatants as described in Protocol 1.

  • Determine the protein concentration of the cell lysates.

  • For supernatants, proteins may need to be concentrated, for example, by methanol-chloroform precipitation.[15]

  • Separate equal amounts of protein from cell lysates and concentrated supernatants on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for the cleaved p20 subunit of caspase-1.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

Mandatory Visualization

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MyD88 pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B Upregulation NLRP3_protein NLRP3 Protein NFkB->NLRP3_protein Upregulation IL1B IL-1β (active) pro_IL1B->IL1B NLRP3_inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_protein->NLRP3_inflammasome Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_inflammasome pro_caspase1 pro-Caspase-1 (inactive) caspase1 Caspase-1 (active) pro_caspase1->caspase1 Cleavage NLRP3 Inflammasome caspase1->pro_IL1B Cleavage GSDMD Gasdermin D (GSDMD) caspase1->GSDMD Cleavage Secretion Secretion IL1B->Secretion GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis GSDMD_N->Secretion Experimental_Workflow cluster_assays Downstream Assays start Start seed_cells Seed Cells (e.g., BMDMs, THP-1) start->seed_cells prime_cells Prime with LPS (Signal 1) (e.g., 1 µg/mL, 3-4h) seed_cells->prime_cells add_nigericin Add Nigericin (Signal 2) (e.g., 10 µM) prime_cells->add_nigericin incubate Incubate (Time-course: e.g., 30, 60, 120 min) add_nigericin->incubate collect_samples Collect Supernatant & Lysates incubate->collect_samples elisa IL-1β / IL-18 ELISA (Supernatant) collect_samples->elisa western_blot Western Blot (Cleaved Caspase-1) (Lysate/Supernatant) collect_samples->western_blot ldh_assay LDH Assay (Pyroptosis) (Supernatant) collect_samples->ldh_assay end End elisa->end western_blot->end ldh_assay->end

References

Determining the optimal dose of Nigericin for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Nigericin. The following sections offer frequently asked questions, detailed experimental protocols, and summarized dosage data to facilitate the determination of the optimal dose for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Nigericin in vivo?

A1: Nigericin is a potassium ionophore that disrupts the ionic equilibrium across cellular membranes. It facilitates an electroneutral exchange of potassium (K+) for protons (H+), leading to a net efflux of intracellular K+ and intracellular acidification. This rapid decrease in intracellular K+ concentration is a key trigger for the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, ultimately inducing an inflammatory response and a form of programmed cell death called pyroptosis.[1][2]

Q2: What are the common applications of Nigericin in in vivo research?

A2: Nigericin is widely used as a tool compound to study the NLRP3 inflammasome pathway in various disease models. Its ability to potently activate this pathway makes it valuable for investigating inflammatory processes. Additionally, Nigericin has been explored for its potential anti-cancer, and senolytic (elimination of senescent cells) activities in preclinical studies.[3][4]

Q3: How do I prepare Nigericin for in vivo administration?

A3: Nigericin sodium salt is often used for in vivo studies. Due to its poor solubility in aqueous solutions, it typically requires a vehicle for administration. A common method involves first dissolving Nigericin in an organic solvent like DMSO or ethanol, and then further diluting it in a mixture of polyethylene (B3416737) glycol (e.g., PEG300), Tween 80, and saline or ddH2O. It is crucial to prepare the working solution fresh on the day of use to ensure its stability and efficacy. The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.

Q4: What are the potential toxicities associated with Nigericin administration in vivo?

A4: While an effective tool, Nigericin can exhibit toxicity, particularly at higher doses. Observed adverse effects in animal models include weight loss, reduced fetal growth, and teratogenic effects such as skeletal malformations when administered to pregnant animals.[4] It is essential to conduct pilot dose-ranging studies to determine the therapeutic window for your specific animal model and experimental endpoint.

Q5: I am not observing the expected inflammatory response after Nigericin administration. What could be the issue?

A5: Several factors could contribute to a lack of response.

  • Dose: The dose of Nigericin may be too low for your specific animal model or disease context.

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can significantly impact bioavailability and efficacy.

  • Animal Strain: Different mouse strains can exhibit varying sensitivities to NLRP3 inflammasome activation.

  • Priming Signal: For robust NLRP3 inflammasome activation, a "priming" signal (Signal 1), often in the form of a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), is typically required before Nigericin administration (Signal 2). This priming step upregulates the expression of NLRP3 and pro-IL-1β.

  • Preparation of Nigericin: Improper dissolution or precipitation of Nigericin can lead to a lower effective dose being administered.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High mortality or severe toxicity in animals The dose of Nigericin is too high.Conduct a dose-response study starting with a lower dose and gradually escalating. Closely monitor animals for signs of toxicity (e.g., weight loss, lethargy).
The vehicle used for administration is toxic.Reduce the concentration of organic solvents (e.g., DMSO) in the final injection volume. Run a vehicle-only control group to assess its effects.
Inconsistent or variable results between animals Improper administration technique.Ensure consistent and accurate administration of the full dose to each animal. For intraperitoneal injections, ensure the injection is in the peritoneal cavity and not in the intestines or other organs.
Nigericin solution is not homogenous or has precipitated.Prepare the Nigericin solution fresh before each use. Ensure complete dissolution, using sonication or gentle warming if necessary, and visually inspect for any precipitates before injection.
No significant difference between control and treated groups The dose of Nigericin is too low.Increase the dose of Nigericin based on literature and pilot studies.
Insufficient priming of the NLRP3 inflammasome.If studying NLRP3-dependent inflammation, ensure an adequate priming signal (e.g., LPS) is administered at the appropriate time before Nigericin treatment.
The chosen endpoint is not sensitive to Nigericin-induced effects.Consider measuring multiple inflammatory markers (e.g., IL-1β, IL-18, caspase-1 activity) at different time points post-administration.

Data Presentation: In Vivo Dosages of Nigericin

The following tables summarize reported in vivo dosages of Nigericin from various studies. It is crucial to note that the optimal dose will depend on the specific animal model, research question, and experimental design.

Table 1: Effective Doses of Nigericin in Mice

Dose Animal Model Route of Administration Application Observed Effect
0.5 mg/kgWild-type and Nox2-KO miceIntraperitoneal (i.p.)Amelioration of mobilization defectSupplementation with Nigericin ameliorated the mobilization defect in Nox2-KO mice.
1 mg/kgC57BL/6 miceIntraperitoneal (i.p.)Sepsis model (LPS-induced)Increased IL-1β production and mortality.
2 mg/kgBALB/c miceIntraperitoneal (i.p.)Acute lung injury modelInduced neutrophil influx and IL-1β production in the lungs.
4 mg/kgC57BL/6 miceIntraperitoneal (i.p.)NLRP3 inflammasome activationPotent induction of IL-1β secretion.

Table 2: Toxic Doses of Nigericin in Mice

Dose Animal Model Route of Administration Observed Toxicity
5.0 mg/kgPregnant CD-1 miceIntraperitoneal (i.p.)Reduced fetal growth, increased prenatal deaths, and gross and skeletal malformations. Observable maternal toxicity was also noted.[4]
7.0 mg/kgPregnant CD-1 miceIntraperitoneal (i.p.)Similar to the 5.0 mg/kg dose with increased severity of teratogenic effects and maternal toxicity.[4]

Experimental Protocols

Protocol 1: In Vivo Activation of the NLRP3 Inflammasome in Mice

This protocol describes a general procedure for inducing NLRP3 inflammasome activation in mice using LPS for priming and Nigericin for activation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • 8-12 week old C57BL/6 mice

Procedure:

  • Preparation of Nigericin Solution (for a 2 mg/kg dose in a 20g mouse with a 200 µL injection volume):

    • Prepare a 2 mg/mL stock solution of Nigericin in DMSO.

    • For the final injection solution, mix 20 µL of the Nigericin stock solution with 80 µL of PEG300.

    • Add 10 µL of Tween 80 and mix thoroughly.

    • Add 90 µL of sterile saline to bring the final volume to 200 µL.

    • Vortex the solution immediately before injection to ensure it is homogenous. Note: This is an example, and the final concentrations of vehicle components should be optimized and tested for toxicity.

  • Priming (Signal 1):

    • Inject mice intraperitoneally (i.p.) with LPS at a dose of 20 mg/kg.

  • Activation (Signal 2):

    • Four hours after LPS administration, inject the mice i.p. with the prepared Nigericin solution at a dose of 2 mg/kg.

  • Endpoint Analysis:

    • Euthanize mice 1-2 hours after Nigericin injection.

    • Collect peritoneal lavage fluid to measure IL-1β and IL-18 levels by ELISA.

    • Collect serum to measure systemic cytokine levels.

    • Peritoneal cells can be isolated and analyzed for caspase-1 activation by Western blot or flow cytometry.

Visualizations

experimental_workflow Experimental Workflow: In Vivo NLRP3 Inflammasome Activation cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis prep_nigericin Prepare Nigericin Solution activate Administer Nigericin (i.p.) (Signal 2) (4 hours post-LPS) prep_nigericin->activate prep_lps Prepare LPS Solution prime Prime with LPS (i.p.) (Signal 1) prep_lps->prime prime->activate collect Collect Samples (1-2 hours post-Nigericin) activate->collect elisa ELISA for IL-1β/IL-18 collect->elisa western Western Blot for Caspase-1 collect->western

Caption: Workflow for in vivo NLRP3 inflammasome activation.

nlrp3_pathway Nigericin-Induced NLRP3 Inflammasome Activation Pathway cluster_cell Macrophage nigericin Nigericin k_efflux K+ Efflux nigericin->k_efflux induces membrane Cell Membrane nlrp3_activation NLRP3 Activation k_efflux->nlrp3_activation asc ASC nlrp3_activation->asc recruits pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves pyroptosis Pyroptosis caspase1->pyroptosis il1b Secreted IL-1β pro_il1b->il1b extracellular Extracellular Space il1b->extracellular secreted

Caption: Signaling pathway of Nigericin-induced NLRP3 activation.

References

Off-target effects of Nigericin sodium salt in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nigericin sodium salt. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to its use in cellular assays, with a specific focus on off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Nigericin? A1: Nigericin is a carboxylic ionophore derived from Streptomyces hygroscopicus.[1][2] Its primary function is to act as a potassium (K+) ionophore, facilitating an electroneutral exchange of K+ for protons (H+) across cellular membranes.[1][3] This action disrupts the ionic gradient, leading to a net efflux of intracellular K+ and subsequent cytosolic acidification.[1][4]

Q2: How does Nigericin typically activate the NLRP3 inflammasome? A2: The canonical activation of the NLRP3 inflammasome is a two-step process. First, a priming signal, often a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2][5] Second, an activation signal, such as Nigericin, triggers the assembly of the inflammasome. Nigericin-induced K+ efflux is sensed by NLRP3, leading to its activation, multimerization with the adaptor protein ASC, and subsequent activation of caspase-1.[2][5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can induce pyroptotic cell death by cleaving gasdermin D (GSDMD).[2][6]

Q3: What are the known off-target effects of Nigericin? A3: Beyond its well-documented role as an NLRP3 activator, Nigericin has several off-target effects that are critical to consider:

  • NLRP1 Inflammasome Activation: In non-hematopoietic cells like human epithelial cells, Nigericin can activate the NLRP1 inflammasome. This process also requires K+ efflux but appears to need a greater depletion of intracellular potassium than NLRP3 activation.[7][8][9]

  • Ribotoxic Stress Response: The activation of NLRP1 is linked to Nigericin's ability to inhibit protein synthesis by causing ribosome stalling, which triggers the ZAKα-dependent ribotoxic stress response (RSR).[7][8]

  • Wnt Signaling Pathway Modulation: In certain cancer cell lines, Nigericin has been observed to downregulate key proteins in the Wnt signaling pathway, such as LRP6 and Wnt5a/b, while promoting the nuclear translocation of β-catenin.[10][11]

  • SRC/STAT3/BCL-2 Pathway Inhibition: In osteosarcoma cells, Nigericin has demonstrated anticancer effects by inhibiting the SRC/STAT3/BCL-2 signaling pathway.[12]

  • General Cytotoxicity and Cellular Stress: Nigericin can be cytotoxic to a range of cell lines, with IC50 values around 5 µM, even in cells lacking inflammasome components.[7][9] It can also disrupt the mitochondrial membrane potential and inhibit autophagy by affecting lysosomal pH.[4]

Q4: Is Nigericin's activity dependent on cell type? A4: Yes, the cellular response to Nigericin is highly cell-type specific. For instance, it is a classic activator of the NLRP3 inflammasome in immune cells like macrophages.[2] However, in human keratinocytes and other epithelial cells, it primarily activates the NLRP1 inflammasome.[7][8] Its effects on signaling pathways like Wnt and STAT3 have been characterized in specific cancer cell lines.[10][12]

Troubleshooting Guide

Q5: My cells are not responding to Nigericin treatment (e.g., no IL-1β secretion). What could be the issue? A5: This is a common issue that can stem from several factors:

  • Inadequate Priming (Signal 1): For canonical inflammasome activation, cells must be primed (e.g., with LPS) to express sufficient levels of NLRP3 and pro-IL-1β.[5][13] Ensure your priming step is optimized for time and concentration for your specific cell type.

  • Incorrect Nigericin Concentration: A dose-response experiment is crucial. The optimal concentration can vary significantly between cell types. Start with a broad range (e.g., 1 µM to 20 µM).

  • Sub-optimal Incubation Time: The kinetics of the response can be rapid. For IL-1β secretion, a short stimulation time (e.g., 30-60 minutes) is often sufficient after priming.[13]

  • High Extracellular Potassium: Nigericin's activity is dependent on a low extracellular K+ concentration to drive efflux. Standard culture media typically have low K+ levels, but ensure your buffers or media are not supplemented with high levels of KCl, which would inhibit Nigericin's effect.[14]

Q6: I'm observing high levels of cell death in my control wells, even without inflammasome stimuli. Is this an off-target effect? A6: Yes, this is likely due to the inherent cytotoxicity of Nigericin.

  • Off-Target Toxicity: Nigericin can cause cell death independent of specific inflammasome pathways, especially at higher concentrations (>5-10 µM) or with prolonged incubation times.[5][7][9]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%) to avoid solvent-induced toxicity.[5]

  • How to Differentiate: To distinguish between targeted pyroptosis and off-target toxicity, run parallel viability assays (e.g., LDH release or MTT) on cells treated with Nigericin alone (without a priming signal).[5] Additionally, using specific inhibitors like the caspase-1 inhibitor YVAD can help determine if the cell death is inflammasome-mediated.[15]

Q7: My results are inconsistent between experiments. How can I improve reproducibility? A7: Inconsistency often arises from subtle variations in experimental conditions.

  • Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at a consistent density for every experiment.

  • Reagent Stability: Prepare fresh stock solutions of Nigericin, as it can degrade over time. Ensure it is fully dissolved before diluting into culture media.[5]

  • Precise Timing: The timing of priming and stimulation is critical. Be precise and consistent with incubation periods.[5]

  • Control for Off-Target Effects: To confirm your observed effect is due to the intended pathway (e.g., NLRP3 activation), include a control where you block K+ efflux by supplementing the media with high extracellular KCl (e.g., 50 mM).[7] This should abrogate the Nigericin-induced response.

Quantitative Data Summary

This table summarizes key concentrations and activities of this compound as reported in cellular assays.

ParameterCell TypeConcentrationEffectReference
General Cytotoxicity Human Cancer Cell Lines~5 µM (IC50)Inhibition of cell viability[7][9]
NLRP3 Activation Bone Marrow-Derived Macrophages (BMDMs)20 µMIL-1β Secretion (after LPS priming)[13]
NLRP1 Activation Primary Human Keratinocytes0.1 µM - 6.7 µMK+ efflux, pyroptosis, and RSR activation[9]
Wnt Pathway Modulation H460 Lung Cancer Cells0.5 - 2.5 µMDownregulation of LRP6, Wnt5a/b[10]
Bacterial Killing Raw 264.7 MacrophagesNot specified~70% reduction in C. rodentium CFU/mL[15]
Intracellular pH Calibration General Use10 µMUsed with Valinomycin to equilibrate intracellular pH[16]

Experimental Protocols

Protocol 1: Canonical NLRP3 Inflammasome Activation Assay in Macrophages

This protocol describes the two-step activation of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

  • Cell Seeding: Plate BMDMs or PMA-differentiated THP-1 cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing a TLR agonist. A common condition is 500 ng/mL of Lipopolysaccharide (LPS) for 4-5 hours.[13] This step upregulates NLRP3 and pro-IL-1β expression.

  • Stimulation (Signal 2): After priming, stimulate the cells with Nigericin (e.g., 10-20 µM) for 30-60 minutes.[13]

  • Negative Control: Include a control where cells are primed with LPS but not stimulated with Nigericin.

  • Off-Target Control: To confirm the role of K+ efflux, include a well where cells are stimulated with Nigericin in the presence of high extracellular KCl (e.g., 50 mM).[7]

  • Sample Collection: Carefully collect the cell culture supernatants for analysis. If analyzing intracellular proteins, lyse the cells with an appropriate lysis buffer.

  • Analysis: Measure the concentration of secreted IL-1β or IL-18 in the supernatants using an ELISA kit.[4] Cell death can be quantified by measuring LDH release in the supernatant. Intracellular inflammasome activation can be assessed by Western blot for cleaved caspase-1 (p20 subunit).

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol is used to determine the general cytotoxic effects of Nigericin.

  • Cell Seeding: Plate cells (e.g., H460 cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of Nigericin concentrations (e.g., 0.1 µM to 20 µM) for a specified period (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO).[10]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.

Visualizations

Canonical_NLRP3_Activation cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Pro-IL-1β & NLRP3 mRNA NFkB->Transcription Pro_IL1B Pro-IL-1β Transcription->Pro_IL1B Nigericin Nigericin K_efflux K+ Efflux NLRP3 NLRP3 Sensor ASC ASC Adaptor Casp1 Pro-Caspase-1 Inflammasome Inflammasome Assembly Active_Casp1 Active Caspase-1 Active_Casp1->Pro_IL1B cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD cleavage IL1B Secreted IL-1β Pyroptosis Pyroptosis GSDMD->Pyroptosis

Off_Target_NLRP1_Activation Nigericin Nigericin K_efflux Intense K+ Efflux (>20% depletion) Nigericin->K_efflux Ribosome Ribosome Stalling & Inhibition of Protein Synthesis K_efflux->Ribosome RSR Ribotoxic Stress Response (RSR) Ribosome->RSR ZAKa ZAKα Kinase Activation RSR->ZAKa NLRP1 NLRP1 Hyperphosphorylation ZAKa->NLRP1 Pyroptosis NLRP1 Inflammasome Activation & Pyroptosis NLRP1->Pyroptosis

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis start Seed Cells prime Prime with LPS (Signal 1) start->prime treat_nig Add Nigericin (Signal 2) prime->treat_nig control_pos Positive Control (e.g., ATP) prime->control_pos control_kcl Off-Target Control (Nigericin + high KCl) prime->control_kcl control_neg Negative Control (LPS only) prime->control_neg collect Collect Supernatant & Lysate treat_nig->collect control_pos->collect control_kcl->collect control_neg->collect elisa ELISA for IL-1β collect->elisa ldh LDH Assay for Cytotoxicity collect->ldh wb Western Blot for Caspase-1 collect->wb

References

Technical Support Center: Managing Nigericin-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity induced by Nigericin in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Nigericin-induced cytotoxicity in primary cells?

A1: Nigericin is a potassium ionophore that disrupts the ionic balance across cellular membranes by facilitating an electroneutral exchange of K+ for H+.[1][2] This leads to a rapid efflux of intracellular potassium, which is a key trigger for the activation of inflammasomes, multi-protein complexes that regulate inflammation.[3][4][5][6] In many primary immune cells, such as monocytes and macrophages, this potassium efflux activates the NLRP3 inflammasome.[3][4][5] More recent studies have shown that in primary human epithelial cells, like keratinocytes, Nigericin can activate the NLRP1 inflammasome through a mechanism involving ribosome stalling and the ribotoxic stress response.[6][7][8][9] Activation of these inflammasomes leads to the cleavage of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 and induces a lytic, pro-inflammatory form of cell death called pyroptosis, characterized by the cleavage of Gasdermin D (GSDMD).[3][5][10][11]

Q2: Is pyroptosis the only form of cell death induced by Nigericin?

A2: While pyroptosis is a major mechanism of cell death, particularly in immune cells, Nigericin can also induce apoptosis. In some contexts, particularly in the absence of caspase-1, Nigericin can trigger a slower, apoptosis-like cell death involving caspase-8 and caspase-3 activation.[11] Furthermore, at higher concentrations or in cell types that do not express inflammasome components, Nigericin can cause general cytotoxicity.[6][12]

Q3: What is the role of LPS "priming" in Nigericin experiments?

A3: Lipopolysaccharide (LPS) priming is often used in experiments with macrophages and monocytes. This priming step, typically a few hours of incubation with LPS, upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB signaling pathway. This makes the cells more responsive to the Nigericin-induced activation signal (potassium efflux). However, studies have shown that in primary human monocytes, priming is not strictly necessary for NLRP3 inflammasome activation and IL-18 release, as pro-IL-18 is constitutively expressed.[3][5][10]

Q4: Can Nigericin affect non-immune primary cells?

A4: Yes, Nigericin is not exclusively cytotoxic to immune cells. For example, it has been shown to induce pyroptosis in primary human keratinocytes through NLRP1 activation.[6][9][12] It can also be cytotoxic to various cancer cell lines and has been investigated for its anti-cancer properties.[1][13][14][15]

Troubleshooting Guides

Issue 1: High levels of cell death in control (unstimulated) primary cells.

Possible Cause Troubleshooting Steps
Cell Stress Use low-passage primary cells and handle them gently. Ensure cells are not over-confluent.
Contamination Regularly check for mycoplasma and other microbial contamination. Use fresh, endotoxin-free media and reagents.[16]
Inappropriate Culture Conditions Optimize culture conditions for the specific primary cell type, including media supplements and CO2 levels.

Issue 2: Inconsistent or no inflammasome activation (e.g., no IL-1β release) after Nigericin treatment.

Possible Cause Troubleshooting Steps
Suboptimal Priming If using a priming step (e.g., with LPS), optimize the concentration and incubation time (typically 3-6 hours).[16][17]
Suboptimal Nigericin Concentration Perform a dose-response experiment to determine the optimal Nigericin concentration for your specific primary cell type. Concentrations can range from nanomolar to low micromolar.[1][13]
Suboptimal Incubation Time Conduct a time-course experiment to identify the optimal incubation time for inflammasome activation, which can range from 30 minutes to a few hours.[17]
Cell Type Unresponsive Confirm that your primary cell type expresses the necessary inflammasome components (e.g., NLRP3, NLRP1, ASC, Caspase-1).
Donor Variability Be aware that primary cells from different donors can have varied responses.[16] Use cells from multiple donors to ensure reproducibility.

Issue 3: High background in cell viability assays.

Possible Cause Troubleshooting Steps
Interference with Assay Reagents Some compounds can interfere with colorimetric assays like MTT. Run a control with Nigericin in cell-free medium to check for direct reactions with the assay reagent.[16]
Inappropriate Assay Consider using an alternative viability assay, such as a luminescence-based ATP assay or a fluorescence-based live/dead stain.[16]

Quantitative Data Summary

Table 1: Reported Effective Concentrations of Nigericin in Primary Cells

Cell TypeConcentrationEffectReference
Primary Human Monocytes10 µMNLRP3 inflammasome activation, IL-18 release[3][4][10]
Primary Human Keratinocytes1-10 µg/mL (approx. 1.38 - 13.8 µM)NLRP1-dependent pyroptosis, IL-1β secretion[6][7]
Bone Marrow-Derived Macrophages (BMDMs)10 µMNLRP3 inflammasome activation[11]
Human Colorectal Cancer Cells (SW620)IC50: 1.39 ± 0.21 µmol/L (48h)Reduced cell proliferation[1]
Human Colorectal Cancer Cells (KM12)IC50: 5.69 ± 1.30 µmol/L (48h)Reduced cell proliferation[1]

Key Experimental Protocols

Protocol 1: Induction of NLRP3 Inflammasome Activation in Primary Macrophages

  • Cell Seeding: Plate primary macrophages (e.g., bone marrow-derived macrophages) at an appropriate density in a suitable culture plate and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with 1 µg/mL of LPS for 3-4 hours in complete culture medium.[17]

  • Inhibitor Pre-treatment (Optional): If testing an inhibitor, remove the priming medium and add fresh medium containing the inhibitor (e.g., 1 µM MCC950) or vehicle control (e.g., DMSO). Incubate for 15-60 minutes.[18][19]

  • Activation (Signal 2): Add Nigericin to a final concentration of 10 µM and incubate for 45-60 minutes.[17]

  • Sample Collection: Carefully collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA) and cell death measurement (e.g., LDH assay). Lyse the remaining cells for Western blot analysis of caspase-1 cleavage.[17]

Protocol 2: Assessment of Pyroptosis by LDH Release Assay

  • Following the experimental treatment as described in Protocol 1, collect the cell culture supernatants.

  • Use a commercially available Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Add the substrate solution to the supernatants according to the manufacturer's instructions and incubate.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a provided lysis buffer or Triton X-100).[11][19]

Visualizations

Nigericin_NLRP3_Pathway Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleavage IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis LPS LPS (Priming) NFkB NF-κB Pathway LPS->NFkB NFkB->NLRP3 upregulates expression NFkB->Pro_IL1B upregulates expression

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent/No Cytotoxicity Start->Problem Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Is cell viability low? Check_Reagents Verify Reagent Concentration & Purity Problem->Check_Reagents Are reagents fresh? Optimize_Conditions Optimize Incubation Time & Concentration Problem->Optimize_Conditions Are conditions optimal? Validate_Assay Validate Readout Assay Problem->Validate_Assay Is assay appropriate? Check_Cells->Problem [No] Successful_Experiment Successful Experiment Check_Cells->Successful_Experiment [Yes, issue resolved] Check_Reagents->Problem [No] Check_Reagents->Successful_Experiment [Yes, issue resolved] Optimize_Conditions->Problem [No] Optimize_Conditions->Successful_Experiment [Yes, issue resolved] Validate_Assay->Successful_Experiment [Yes, issue resolved]

Caption: A logical workflow for troubleshooting Nigericin experiments.

References

How to store and handle Nigericin sodium salt to maintain stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable storage and safe handling of Nigericin sodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (lyophilized) this compound?

To ensure long-term stability, solid this compound should be stored under specific conditions. For optimal preservation, store the lyophilized powder in a tightly sealed container, desiccated, and protected from light.[1][2][3] Recommended storage temperatures vary slightly among suppliers but generally fall within the range of 2-8°C or at -20°C.[1][2][4][5][6]

Q2: How long can I store the solid this compound?

When stored correctly, the solid form of this compound is stable for an extended period. Suppliers indicate a shelf life of 24 months to 3 years.[1][2]

Q3: What solvents should I use to reconstitute this compound?

This compound is practically insoluble in water.[1][5][7] Recommended solvents for reconstitution include Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2][5][6] Chloroform is also a suitable solvent.[1][5] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent, which is then further diluted in the aqueous culture medium.

Q4: What is the solubility of this compound in common solvents?

Solubility can vary, but typical values are:

  • Methanol: 10 mg/mL[1][5]

  • Chloroform: 10 mg/mL[1][5]

  • Ethanol: Approximately 5 mg/mL to 25 mg/mL[1][7]

  • DMSO: Solubility can be variable, with some sources indicating lower solubility (<3.7 mg/mL) and others providing methods for preparing higher concentration stocks (e.g., 10 mM).[2][7][8]

Q5: How should I store stock solutions of this compound?

Once reconstituted, it is crucial to store stock solutions properly to maintain potency. The general recommendation is to store solutions at -20°C or -80°C.[2][9][10] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][9]

Q6: What is the stability of this compound in solution?

The stability of stock solutions is more limited than the solid form. Depending on the solvent and storage temperature, solutions can be stable for 1 to 6 months.[2][9][10] Aqueous solutions are not recommended for storage longer than one day.[6]

Troubleshooting Guide

Problem: I see a precipitate when I dilute my this compound stock solution in cell culture medium.

Cause and Solution: This is a common issue due to the low aqueous solubility of Nigericin.

  • Pre-warming the stock solution: If your stock is in ethanol, briefly warming it and vortexing before adding it to the medium can help.[11]

  • Dilution method: When diluting, add the Nigericin stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion.

  • Final concentration: Be mindful of the final concentration in your experiment, as exceeding the aqueous solubility limit will inevitably lead to precipitation.

  • Impact on experiment: Minor precipitation may not significantly affect the experimental outcome, as the active compound is still present in the medium.[11]

Problem: My experimental results are inconsistent.

Cause and Solution: Inconsistent results can stem from improper storage and handling.

  • Improper storage of stock solutions: Ensure that stock solutions are stored at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles.[2][9]

  • Age of the solution: Do not use stock solutions that have been stored beyond their recommended stability period (typically 1-2 months at -20°C).[2][10]

  • Light exposure: Protect both the solid compound and its solutions from light.[1]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended ConditionsStabilityCitations
Solid (Lyophilized) 2-8°C or -20°CTightly sealed, desiccated, protected from light.[1][2][3]2 to 3 years[1][2][4][5][6]
Stock Solution -20°C or -80°CAliquot to avoid freeze-thaw cycles.[2][9]1 to 6 months[2][9][10]
Aqueous Solution 2-8°CNot recommended for long-term storage.< 24 hours[6]

Table 2: Solubility of this compound

SolventSolubilityCitations
Methanol10 mg/mL[1][5]
Chloroform10 mg/mL[1][5]
Ethanol~5-25 mg/mL[1][7]
DMSOVariable (<3.7 mg/mL to 10 mM)[2][7][8]
WaterPractically insoluble[1][5][7]

Experimental Protocols

Protocol 1: Reconstitution of this compound

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Calculate the volume of solvent required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 5 mg of powder (MW: 746.94 g/mol ), you would add 669 µL of DMSO.[2]

  • Add the appropriate volume of solvent to the vial.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[7]

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use receive Receive Lyophilized This compound store_solid Store at 2-8°C or -20°C (Desiccated, Dark) receive->store_solid Upon Arrival reconstitute Reconstitute in DMSO or Ethanol store_solid->reconstitute Prepare for Experiment aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw Day of Experiment dilute Dilute in Culture Medium thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling this compound from receipt to experimental use.

troubleshooting_logic start Precipitate Observed in Culture Medium? check_stock Is the stock solution clear? start->check_stock Yes warm_vortex Warm and vortex the stock solution check_stock->warm_vortex No check_dilution How was it diluted? check_stock->check_dilution Yes warm_vortex->check_dilution slow_add Slowly add stock to medium with mixing check_dilution->slow_add Improperly check_concentration Is the final concentration too high? check_dilution->check_concentration Properly slow_add->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes proceed Proceed with experiment, monitor results check_concentration->proceed No lower_concentration->proceed

Caption: Troubleshooting logic for precipitation issues with this compound.

References

Nigericin Sodium Salt: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nigericin (B1684572) sodium salt in solution.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Nigericin sodium salt?

A1: this compound is practically insoluble in water and aqueous buffers.[1][2] It is recommended to first prepare a concentrated stock solution in an organic solvent. Common solvents include Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol.[1][3][4] For use in aqueous systems, the stock solution should then be diluted with the aqueous buffer of choice.[5]

Q2: What are the recommended solvents and their concentrations for stock solutions?

A2: this compound is soluble in several organic solvents at high concentrations. Please refer to the data table below for specific solubility information. For example, it is soluble in DMSO at up to 50 mg/ml and in ethanol at approximately 20 mg/ml.[3][5] When using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.[6]

Q3: How should I store the lyophilized powder and prepared solutions?

A3:

  • Lyophilized Powder: Store desiccated and protected from light at 2-8°C.[1][2] Under these conditions, the product is stable for at least 2-3 years.[1][3]

  • Stock Solutions: For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark.[3][7][8] Solutions in DMSO or ethanol should be used within 1-2 months when stored at -20°C, or within 6 months if stored at -80°C.[3][7]

Q4: Can I store Nigericin in an aqueous solution?

A4: It is not recommended to store Nigericin in aqueous solutions for more than one day, as it is sparingly soluble and less stable.[5] Prepare fresh dilutions in your aqueous experimental buffer from the organic stock solution immediately before use.

Q5: What are the primary factors that cause the degradation of Nigericin in solution?

A5: The main factors contributing to degradation are:

  • Repeated Freeze-Thaw Cycles: This is a critical factor that leads to a loss of potency.[3][7] Aliquoting is essential.

  • Light Exposure: Nigericin is light-sensitive.[1] Solutions should be stored in the dark or in amber vials.

  • Temperature: While stock solutions are stable when frozen, prolonged storage at room temperature or higher can lead to degradation.[9]

  • pH: Nigericin's stability and activity can be pH-dependent. Inactivation can occur at a pH above 7.0 at room temperature.[9][10]

Troubleshooting Guide

Issue 1: I see precipitation when I dilute my stock solution into my cell culture medium or aqueous buffer.

  • Cause: This is a common issue due to the low aqueous solubility of Nigericin. When a concentrated organic stock is added to an aqueous environment, the compound can crash out of solution.[11]

  • Solution:

    • Briefly warm your stock solution and vortex it before dilution.[11]

    • When diluting, add the Nigericin stock solution to your aqueous medium while gently vortexing or mixing the medium to facilitate dispersion.

    • Some minor precipitation in the final working solution may be unavoidable and might not significantly impact the experimental outcome.[11]

Issue 2: My experiment is not working, and I suspect the Nigericin has degraded.

  • Cause: The compound may have lost potency due to improper storage.

  • Solution:

    • Verify Storage Conditions: Confirm that the solution was stored at -20°C or -80°C, protected from light, and that the number of freeze-thaw cycles was minimized.

    • Prepare Fresh Solution: If there is any doubt about the stability of an existing stock, it is best to prepare a fresh solution from the lyophilized powder.

    • Check Solvent Quality: Ensure high-quality, anhydrous solvents were used for the stock solution.[6]

Data Presentation: Solubility and Stability

ParameterDMSOEthanolMethanolAqueous Buffer (e.g., PBS)
Solubility ~50 mg/mL[3][4]~20 mg/mL[3][5]~10 mg/mL[1][2]Sparingly soluble (~0.15 mg/mL in a 1:5 ethanol:PBS solution)[5]
Stock Solution Storage Temp. -20°C or -80°C[3][7]-20°C or -80°C[3][7]-20°C[8]Not Recommended for Storage[5]
Stock Solution Stability 1-2 months at -20°C[3][7]1-2 months at -20°C[3][7]Not specified, follow general guidelinesUse immediately; do not store for more than one day[5]
Special Notes Use fresh, anhydrous DMSO.[6]Purge with inert gas for long-term storage.[5]N/AMust be prepared by diluting an organic stock.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., to make a 10 mM stock in DMSO, reconstitute 5 mg of powder in 669 μl of DMSO).[3]

  • Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if needed.[12]

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (1-2 months) or -80°C for long-term storage (up to 6 months).[3][7]

Visualizations

Workflow for Solution Preparation

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation A Equilibrate Lyophilized Nigericin to Room Temp B Add Anhydrous Solvent (e.g., DMSO, Ethanol) A->B C Vortex Until Completely Dissolved B->C D Aliquot into Light-Protecting, Single-Use Tubes C->D E Store at -20°C or -80°C D->E F Thaw a Single Aliquot of Stock Solution E->F For Experiment G Dilute into Experimental Aqueous Buffer F->G H Use Immediately in Experiment G->H

Caption: Workflow for preparing stable Nigericin stock and working solutions.

Nigericin-Induced NLRP3 Inflammasome Activation Pathway

G cluster_cell Cell cluster_cytosol Cytosol Nigericin Nigericin Membrane Cell Membrane Nigericin->Membrane K+/H+ Antiport K_efflux K+ Efflux Membrane->K_efflux NLRP3 NLRP3 Activation K_efflux->NLRP3 Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Secreted) Casp1->IL1b GSDMD GSDMD → GSDMD-N Casp1->GSDMD Pyroptosis Pore Formation (Pyroptosis) GSDMD->Pyroptosis

Caption: Simplified signaling pathway of NLRP3 inflammasome activation by Nigericin.

References

Adjusting Nigericin concentration for different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nigericin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Nigericin.

Frequently Asked Questions (FAQs)

Q1: What is Nigericin and what is its primary mechanism of action?

A1: Nigericin is an antibiotic derived from Streptomyces hygroscopicus. It functions as a potassium ionophore, effectively exchanging extracellular H+ for intracellular K+ across the cell membrane. This disruption of the ionic gradient, leading to a net potassium (K+) efflux, is a key trigger for the activation of the NLRP3 inflammasome.[1][2][3]

Q2: I'm observing precipitation when I add Nigericin to my cell culture medium. Is this normal and will it affect my experiment?

A2: Yes, some precipitation of Nigericin in aqueous solutions like cell culture medium can occur, especially when diluting a concentrated stock. To minimize this, it is recommended to briefly warm the stock solution and vortex it before adding it to the medium. While some visible precipitate might remain, it should not significantly affect the outcome of the experiment. Gently mix the medium after adding Nigericin to ensure the best possible distribution.[4]

Q3: My results with Nigericin are inconsistent. What are the potential causes?

A3: Inconsistent results can arise from several factors:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy and within a consistent, low passage number range.

  • Priming and Activation Variability: The timing and concentration of both the priming signal (e.g., LPS) and the Nigericin activation step need to be strictly controlled.

  • Reagent Quality: Use endotoxin-free reagents and media to avoid unintended cell activation.

  • Compound Stability: Prepare fresh dilutions of Nigericin for each experiment to avoid degradation.[5]

Q4: Do I always need to prime my cells with LPS before treating with Nigericin?

A4: For many cell types, particularly macrophages, a priming step with a Toll-like receptor (TLR) agonist like Lipopolysaccharide (LPS) is necessary to upregulate the expression of pro-IL-1β and NLRP3. However, some studies have shown that human monocytes can activate the NLRP3 inflammasome and release IL-18 in response to Nigericin without a prior priming step.[6][7][8][9] Whether priming is required will depend on your specific cell line and experimental goals.

Troubleshooting Guides

Issue 1: Low or No IL-1β Secretion After Nigericin Treatment
  • Possible Cause 1: Inadequate Priming.

    • Solution: Ensure your cells are properly primed. Optimize the concentration and incubation time of your priming agent (e.g., LPS). For THP-1 cells, a common starting point is 1 µg/mL of LPS for 3-4 hours.[5]

  • Possible Cause 2: Suboptimal Nigericin Concentration.

    • Solution: The effective concentration of Nigericin is highly cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cells (see Experimental Protocols section).

  • Possible Cause 3: Incorrect Incubation Time.

    • Solution: The kinetics of NLRP3 inflammasome activation can vary. Try a time-course experiment to identify the optimal Nigericin incubation time. For many cell lines, 30 minutes to 2 hours is sufficient.[4][8]

Issue 2: High Levels of Cell Death Unrelated to Pyroptosis
  • Possible Cause 1: Nigericin Toxicity.

    • Solution: While Nigericin induces pyroptotic cell death, excessively high concentrations or prolonged incubation times can lead to non-specific cytotoxicity. Lower the Nigericin concentration or shorten the incubation period. The IC50 for cytotoxicity in some cancer cell lines is around 5 µM.[10][11]

  • Possible Cause 2: Off-Target Effects.

    • Solution: Nigericin can have NLRP3-independent effects.[12] If you are specifically studying the NLRP3 inflammasome, consider using NLRP3-deficient cells or a specific NLRP3 inhibitor like MCC950 as controls to confirm the pathway.[7]

Data Presentation

Table 1: Recommended Nigericin Concentrations for Various Cell Lines
Cell LineTypical Concentration RangeNotes
THP-1 (human monocytic)5 - 20 µMOften primed with LPS (e.g., 1 µg/mL for 3-4 hours).[4][5][8][13]
J774 (murine macrophage)5 - 20 µM
Raw 264.7 (murine macrophage)10 - 20 µMCan be used to study NLRP3-independent effects.[12][14]
Bone Marrow-Derived Macrophages (BMDMs)5 - 20 µM
H460 (human lung cancer)0.5 - 50 µMUsed to study anti-cancer effects.[15]
END-MSCs (endometrial mesenchymal stem cells)1 - 10 µMUsed to study senolytic properties.[16][17]
Bovine Macrophages10 - 50 µM[18]
Cerebral Organoids10 µMPrimed with LPS (100 ng/mL for 3 hours).[19]

Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determining Optimal Nigericin Concentration

This protocol outlines a method to determine the optimal concentration of Nigericin for inducing NLRP3 inflammasome activation in your cell line of interest.

  • Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Priming (if necessary): If your cell line requires priming, treat the cells with an optimized concentration of LPS (e.g., 1 µg/mL) for 3-4 hours. Include a no-LPS control.

  • Nigericin Treatment: Prepare a serial dilution of Nigericin (e.g., 0.5, 1, 2.5, 5, 10, 20 µM). After the priming step, replace the medium with fresh medium containing the different concentrations of Nigericin. Include a vehicle control (e.g., ethanol (B145695) or DMSO, depending on the Nigericin solvent).

  • Incubation: Incubate the cells for a fixed period, for example, 1 hour.

  • Supernatant Collection: Carefully collect the cell culture supernatants.

  • Analysis: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit. The optimal Nigericin concentration will be the one that gives a robust IL-1β response without causing excessive, non-specific cell death.

  • (Optional) Cell Viability Assay: In a parallel plate, assess cell viability using an assay like LDH release or MTT to distinguish between pyroptosis and general cytotoxicity.

Protocol 2: Typical NLRP3 Inflammasome Activation Experiment
  • Cell Preparation: Seed and grow your cells to the desired confluency.

  • Priming: Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment (Optional): If using an inhibitor (e.g., MCC950), pre-incubate the cells with the inhibitor for 1-2 hours before adding Nigericin.[5]

  • Activation: Add the predetermined optimal concentration of Nigericin to the cells and incubate for the optimal time.

  • Sample Collection: Collect the supernatant for cytokine analysis (e.g., IL-1β ELISA) and cell lysates for Western blotting (e.g., to detect cleaved caspase-1).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells grow_cells Grow to 80-90% Confluency seed_cells->grow_cells prime_lps Prime with LPS (e.g., 1 µg/mL, 3-4h) grow_cells->prime_lps inhibitor Optional: Inhibitor Pre-incubation prime_lps->inhibitor activate_nigericin Activate with Nigericin (Optimized Concentration & Time) prime_lps->activate_nigericin inhibitor->activate_nigericin collect_supernatant Collect Supernatant activate_nigericin->collect_supernatant collect_lysate Collect Lysate activate_nigericin->collect_lysate elisa IL-1β ELISA collect_supernatant->elisa western_blot Western Blot (Cleaved Caspase-1) collect_lysate->western_blot

Caption: A typical experimental workflow for NLRP3 inflammasome activation using Nigericin.

References

Validation & Comparative

A Comparative Guide: Nigericin versus ATP for Inducing IL-1β Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of stimulus for inducing interleukin-1β (IL-1β) release is critical for studying inflammasome activation and inflammatory responses. Both Nigericin and Adenosine Triphosphate (ATP) are widely used agonists for the NLRP3 inflammasome, a key player in the innate immune system. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.

Mechanism of Action: A Tale of Two Triggers

At a fundamental level, both Nigericin and ATP trigger the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β into mature, secretable IL-1β. The key distinction lies in their initial interaction with the cell.

Nigericin , a potassium ionophore, directly facilitates the efflux of potassium ions (K+) from the cell by exchanging them for protons (H+). This rapid decrease in intracellular K+ concentration is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[1][2][3]

Extracellular ATP , on the other hand, acts through a cell surface receptor, primarily the P2X7 receptor (P2X7R).[4][5][6] Activation of P2X7R, an ion channel, leads to the formation of a pore in the cell membrane, which in turn causes a massive efflux of intracellular K+.[1][4][5] This potassium efflux is a common and necessary feature for both ATP and Nigericin to induce IL-1β maturation and release.[1][7]

While both stimuli converge on potassium efflux, some studies suggest that ATP may also induce IL-1β release through NLRP3-independent pathways, particularly in human macrophages, a facet not typically associated with Nigericin.[8] Furthermore, while Nigericin-induced IL-1β release is fully dependent on caspases, ATP-mediated release can be partially caspase-independent.[8]

Quantitative Comparison of Performance

The efficacy of Nigericin and ATP in inducing IL-1β release can be influenced by factors such as cell type, priming conditions (e.g., with lipopolysaccharide - LPS), concentration, and incubation time. The following table summarizes typical quantitative data from various studies.

ParameterNigericinATPSource
Typical Concentration Range 1-20 µM1-5 mM[4][5][9][10]
Optimal Concentration (Example) 5-10 µM in THP-1 cells3-5 mM in microglial cells[4][5][9]
Stimulation Time 30 minutes - 6 hours15 minutes - 1 hour[9][11][12]
Kinetics of Release Rapid, sustained releaseBurst of release shortly after addition[1][4][5]
Potency Generally more potent at lower concentrationsRequires higher concentrations for maximal effect[1][4]
NLRP3 Dependence Primarily NLRP3-dependentCan have NLRP3-independent effects[8]
Caspase-1 Dependence Fully caspase-1 dependentPartially caspase-1 independent pathways reported[8]

Experimental Protocols

A typical workflow for inducing and measuring IL-1β release using either Nigericin or ATP involves a two-signal model.

Signal 1: Priming

This initial step is crucial to upregulate the expression of pro-IL-1β and NLRP3 components.

  • Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages (BMDMs), THP-1 cells, or peripheral blood mononuclear cells (PBMCs)) in appropriate culture plates and allow them to adhere.[9][11][13]

  • Priming: Stimulate the cells with a Toll-like receptor (TLR) agonist, most commonly Lipopolysaccharide (LPS), at a concentration of 200 ng/mL to 1 µg/mL for 3-4 hours.[9][11][13]

Signal 2: Activation

Following priming, the cells are treated with the NLRP3 activator.

  • For Nigericin:

    • Prepare a stock solution of Nigericin in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the Nigericin to the desired final concentration (e.g., 5-10 µM) in serum-free media.[13]

    • Replace the LPS-containing medium with the Nigericin-containing medium.

    • Incubate for the desired time, typically ranging from 45 minutes to 2 hours.[9][11]

  • For ATP:

    • Prepare a fresh solution of ATP in serum-free media. It is crucial to use fresh preparations as ATP can degrade in solution.[12]

    • Dilute the ATP to the desired final concentration (e.g., 1-5 mM).

    • Add the ATP solution directly to the primed cells.

    • Incubate for a shorter duration, typically 30 minutes to 1 hour.[11]

Measurement of IL-1β Release

  • Sample Collection: After incubation, centrifuge the culture plates to pellet any detached cells.

  • Supernatant Analysis: Carefully collect the cell culture supernatant.

  • ELISA: Quantify the amount of mature IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

Nigericin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Induces NLRP3_activation NLRP3 Inflammasome Assembly & Activation K_efflux->NLRP3_activation Triggers Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 NLRP3_activation->Casp1 Mediates Cleavage Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Casp1->IL1b Cleaves Pro_IL1b->IL1b Release IL-1β Release IL1b->Release

Caption: Nigericin signaling pathway for IL-1β release.

ATP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Pore Pore Formation P2X7R->Pore K_efflux K+ Efflux Pore->K_efflux NLRP3_activation NLRP3 Inflammasome Assembly & Activation K_efflux->NLRP3_activation Triggers Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 NLRP3_activation->Casp1 Mediates Cleavage Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Casp1->IL1b Cleaves Pro_IL1b->IL1b Release IL-1β Release IL1b->Release

Caption: ATP signaling pathway for IL-1β release.

Experimental_Workflow start Start: Plate Macrophages priming Signal 1: Priming with LPS (e.g., 1 µg/mL, 3-4 hours) start->priming activation Signal 2: Activation priming->activation nigericin Add Nigericin (e.g., 10 µM, 45-120 min) activation->nigericin Option 1 atp Add ATP (e.g., 5 mM, 30-60 min) activation->atp Option 2 collect Collect Supernatant nigericin->collect atp->collect elisa Quantify IL-1β by ELISA collect->elisa end End: Data Analysis elisa->end

References

Cross-Validation of Nigericin's Effect with Genetic Knockouts of NLRP3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nigericin's effects on the NLRP3 inflammasome, cross-validated with data from NLRP3 genetic knockout models. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting NLRP3-mediated inflammation.

Nigericin, a potassium ionophore derived from Streptomyces hygroscopicus, is a widely utilized and potent activator of the NLRP3 inflammasome.[1][2] Its mechanism of action involves inducing potassium efflux from the cell, a critical trigger for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[4] To rigorously validate that Nigericin's pro-inflammatory effects are specifically mediated through the NLRP3 pathway, genetic knockout of the NLRP3 gene serves as an essential experimental control. This guide compares the cellular responses to Nigericin in wild-type versus NLRP3-deficient systems, providing a clear framework for understanding and utilizing this important research tool.

Quantitative Comparison of Nigericin's Effects in Wild-Type vs. NLRP3 Knockout Models

The following tables summarize the quantitative data from studies comparing the effects of Nigericin on key inflammasome activation markers in wild-type (WT) and NLRP3 knockout (KO) cells.

Table 1: IL-1β Secretion in Response to Nigericin

Cell TypeTreatmentWT IL-1β Secretion (pg/mL)NLRP3 KO IL-1β Secretion (pg/mL)Reference
Bone Marrow-Derived Macrophages (BMDMs)LPS (1 µg/mL, 4h) + Nigericin (10 µM, 1h)HighSignificantly Reduced/Abolished[5][6]
THP-1 cells (differentiated)LPS (1 µg/mL, 4h) + Nigericin (10 µM, 45 min)HighSignificantly Reduced/Abolished[5]

Table 2: Caspase-1 Activation in Response to Nigericin

Cell TypeTreatmentWT Caspase-1 Activation (cleaved p20 subunit)NLRP3 KO Caspase-1 Activation (cleaved p20 subunit)Reference
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (4h) + Nigericin (10 µM)PresentAbsent[6]
THP-1 cellsUnprimed + Nigericin (10 µM, 2h)PresentAbsent[5]

Table 3: ASC Speck Formation in Response to Nigericin

Cell TypeTreatmentWT ASC Speck Formation (%)NLRP3 KO ASC Speck Formation (%)Reference
THP-1 cellsUnprimed + Nigericin (10 µM, 2h)IncreasedAbsent[5]

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for cross-validation.

NLRP3_Activation_Pathway Nigericin-Induced NLRP3 Inflammasome Activation cluster_cell Macrophage cluster_knockout NLRP3 Knockout Macrophage Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin-D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Nigericin_ko Nigericin K_efflux_ko K+ Efflux Nigericin_ko->K_efflux_ko No_NLRP3 No NLRP3 Protein K_efflux_ko->No_NLRP3 No_Inflammasome No Inflammasome Assembly No_NLRP3->No_Inflammasome

Caption: Nigericin induces K+ efflux, leading to NLRP3 activation and inflammasome assembly.

Experimental_Workflow Cross-Validation Experimental Workflow Start Start Cell_Culture Culture WT and NLRP3 KO Immune Cells (e.g., BMDMs, THP-1) Start->Cell_Culture Priming Prime cells with LPS (e.g., 1 µg/mL, 4 hours) (Signal 1) Cell_Culture->Priming Stimulation Stimulate with Nigericin (e.g., 10 µM, 45-90 min) (Signal 2) Priming->Stimulation Sample_Collection Collect Supernatants and Cell Lysates Stimulation->Sample_Collection Analysis Analysis Sample_Collection->Analysis IL1b_ELISA IL-1β / IL-18 ELISA Analysis->IL1b_ELISA Casp1_WB Caspase-1 Western Blot Analysis->Casp1_WB ASC_Microscopy ASC Speck Microscopy Analysis->ASC_Microscopy Data_Comparison Compare results between WT and NLRP3 KO groups IL1b_ELISA->Data_Comparison Casp1_WB->Data_Comparison ASC_Microscopy->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

Caption: Workflow for comparing Nigericin's effects in WT and NLRP3 KO cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Culture and Priming
  • Cell Lines: Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or human monocytic THP-1 cells are commonly used.

  • Culture Conditions: iBMDMs are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.[7] THP-1 cells are maintained in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a macrophage-like phenotype, THP-1 cells can be treated with Phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): To induce the expression of pro-IL-1β and NLRP3, cells are typically primed with Lipopolysaccharide (LPS). A common protocol involves incubating cells with 1 µg/mL of LPS for 3-4 hours at 37°C and 5% CO2.[4][7][8]

Nigericin Stimulation (Signal 2)
  • Preparation: A stock solution of Nigericin is prepared in ethanol (B145695) or DMSO.

  • Stimulation: Following the priming step, the culture medium is replaced with serum-free medium containing Nigericin at a final concentration typically ranging from 5 to 20 µM.[5][7][9] The incubation time for Nigericin stimulation is generally between 30 minutes to 2 hours.[5][10]

IL-1β and IL-18 Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: After Nigericin stimulation, the cell culture supernatants are collected.

  • ELISA Procedure: Commercially available ELISA kits for mouse or human IL-1β and IL-18 are used to quantify the concentration of these secreted cytokines in the supernatants, following the manufacturer's instructions.[4][8]

Caspase-1 Activation Assay (Western Blot)
  • Sample Preparation: Cell lysates are prepared from both treated and untreated cells.

  • Western Blotting: Proteins from the cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the cleaved (active) p20 subunit of caspase-1.[11] The presence of the p20 band indicates caspase-1 activation.

ASC Speck Visualization (Immunofluorescence Microscopy)
  • Cell Seeding: Cells are seeded on glass coverslips in a multi-well plate.

  • Fixation and Permeabilization: After stimulation, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

  • Imaging: The formation of ASC specks, which are large, perinuclear aggregates of ASC, is visualized using a fluorescence microscope.[10] The percentage of cells with ASC specks is then quantified.

Logical Relationship of Cross-Validation

The following diagram illustrates the logical framework for using NLRP3 knockouts to validate the specificity of Nigericin's action.

Logical_Relationship Logical Framework for Cross-Validation Hypothesis Hypothesis: Nigericin activates the NLRP3 inflammasome Prediction_WT Prediction for WT cells: Nigericin will induce IL-1β secretion, Caspase-1 activation, and ASC specks. Hypothesis->Prediction_WT Prediction_KO Prediction for NLRP3 KO cells: Nigericin will NOT induce these effects. Hypothesis->Prediction_KO Experiment Experiment Prediction_WT->Experiment Prediction_KO->Experiment Result_WT Observation in WT cells: Inflammasome activation is observed. Experiment->Result_WT Result_KO Observation in NLRP3 KO cells: Inflammasome activation is absent. Experiment->Result_KO Conclusion Conclusion: The hypothesis is supported. Nigericin's effect is NLRP3-dependent. Result_WT->Conclusion Result_KO->Conclusion

Caption: The logic of using NLRP3 KO to confirm Nigericin's mechanism.

References

A Comparative Analysis of Nigericin and Valinomycin as Potassium Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used potassium ionophores, Nigericin (B1684572) and Valinomycin. The information presented is intended to assist researchers in selecting the appropriate ionophore for their experimental needs and to provide a deeper understanding of their distinct mechanisms and cellular effects.

Introduction

Potassium ionophores are lipid-soluble molecules that facilitate the transport of potassium ions across biological membranes. They are invaluable tools in cell biology research, used to manipulate intracellular potassium concentrations and study a wide range of physiological processes, including membrane potential regulation, apoptosis, and inflammasome activation. Nigericin and Valinomycin are two of the most commonly employed potassium ionophores, each with a unique mechanism of action and a distinct profile of cellular effects.

Nigericin , derived from Streptomyces hygroscopicus, is a polyether antibiotic that functions as an electroneutral antiporter, exchanging potassium ions (K⁺) for protons (H⁺) across membranes.[1][2] This exchange leads to a decrease in intracellular K⁺ concentration and intracellular acidification.[3][4]

Valinomycin , a cyclic dodecadepsipeptide from Streptomyces fulvissimus, is a highly selective, electrogenic K⁺ carrier.[5][6] It encapsulates a potassium ion, shuttling it across the membrane down its electrochemical gradient, which directly impacts the membrane potential.[5][7]

Mechanism of Action

The fundamental difference between Nigericin and Valinomycin lies in the electrical nature of their ion transport.

  • Nigericin facilitates an electrically neutral exchange. For every K⁺ ion that moves out of the cell, an H⁺ ion moves in, resulting in no net change in membrane potential directly from the transport itself.[2][8] However, the resulting efflux of K⁺ can lead to secondary depolarization of the plasma membrane.[3][4]

  • Valinomycin mediates an electrogenic transport of K⁺. The movement of the positively charged K⁺-Valinomycin complex across the membrane is not balanced by a counter-ion, leading to a direct change in the membrane's electrical potential.[8][9]

cluster_0 Nigericin: Electroneutral K+/H+ Antiport cluster_1 Valinomycin: Electrogenic K+ Uniport N_out K+ (out) N_in K+ (in) Nigericin Nigericin N_in->Nigericin Binds K+ NH_out H+ (out) NH_out->Nigericin Binds H+ NH_in H+ (in) Nigericin->N_out Releases K+ Nigericin->NH_in Releases H+ label_N Results in K+ efflux and intracellular acidification V_out K+ (out) V_in K+ (in) Valinomycin Valinomycin V_in->Valinomycin Binds K+ Valinomycin->V_out Releases K+ label_V Results in K+ efflux and membrane depolarization

Caption: Mechanisms of Nigericin and Valinomycin.

Comparative Performance Data

The following table summarizes key quantitative and qualitative differences between Nigericin and Valinomycin.

FeatureNigericinValinomycin
Mechanism Electroneutral K⁺/H⁺ Antiporter[2][8]Electrogenic K⁺ Uniporter[5][8]
Ion Selectivity K⁺, H⁺, Pb²⁺[1]Highly selective for K⁺ over Na⁺ (~10,000:1)[5]
Effect on Plasma Membrane Potential Indirect depolarization due to K⁺ efflux[3][4]Direct depolarization[8][9]
Effect on Mitochondrial Membrane Potential Can cause hyperpolarization or depolarization depending on conditions[3][10][11]Depolarization[10][12][13]
Effect on Intracellular pH (pHi) Decreases pHi (acidification)[3][4]Can lead to secondary cytoplasmic acidification[12][14]
Primary Cell Death Pathway Pyroptosis, Apoptosis[3][11][15]Apoptosis, Autophagic cell death[12][14][16]
Effective Concentration 10 µM for senolysis; nM range for AML cell cytotoxicity[4][17]As low as 1 nM for mitochondrial swelling[18]
NLRP3/NLRP1 Inflammasome Activation Potent activator due to efficient K⁺ efflux[2][19]Less efficient activator than Nigericin[6][20]

Cellular and Physiological Effects

Both ionophores have profound effects on cellular homeostasis, leading to distinct downstream consequences.

Cellular ProcessNigericinValinomycin
Ion Homeostasis Rapid depletion of intracellular K⁺ and influx of H⁺[3][8]Depletion of intracellular K⁺, affecting electrochemical gradients[5][7]
Mitochondrial Function Disrupts mitochondrial proton gradient, uncouples oxidative phosphorylation[3]Dissipates mitochondrial membrane potential, can induce mitochondrial permeability transition[10][12]
Cell Viability Induces cell death in various cell types, including cancer and senescent cells[3][15]Induces apoptosis and cell cycle arrest[12][20]
Inflammatory Response Strong inducer of the NLRP3 and NLRP1 inflammasomes, leading to pyroptosis[2][19]Weaker inducer of the NLRP3 inflammasome[20]
Autophagy Can modulate autophagy dynamics[3]Promotes autophagic processes[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[3][5]

Materials:

  • Cells of interest

  • Culture medium

  • JC-1 staining solution (typically 1-10 µM in culture medium)[10]

  • Phosphate-buffered saline (PBS)

  • Nigericin or Valinomycin

  • Positive control (e.g., FCCP or CCCP, 5-50 µM)[3]

  • Fluorescence microscope or flow cytometer

Procedure (for fluorescence microscopy):

  • Culture cells on coverslips in a multi-well plate to ~80% confluency.[3]

  • Treat cells with the desired concentration of Nigericin, Valinomycin, or vehicle control for the specified duration. Include a positive control for depolarization (e.g., 50 µM CCCP for 5-15 minutes).[3][5]

  • Remove the culture medium and wash the cells once with warm PBS.[5]

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[3][10]

  • Aspirate the staining solution and wash the cells with warm PBS or an assay buffer.[10]

  • Observe the cells under a fluorescence microscope using appropriate filters for red (Ex/Em ~540/590 nm for aggregates) and green (Ex/Em ~485/535 nm for monomers) fluorescence.[3][10]

  • Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity.

start Start: Culture cells treat Treat with Ionophore (Nigericin or Valinomycin) start->treat wash1 Wash with PBS treat->wash1 stain Incubate with JC-1 wash1->stain wash2 Wash with PBS/Assay Buffer stain->wash2 acquire Acquire Images (Fluorescence Microscope) wash2->acquire analyze Analyze Red/Green Ratio acquire->analyze end End: Determine ΔΨm change analyze->end

Caption: Workflow for measuring mitochondrial membrane potential.
Assessment of Pyroptosis via Lactate Dehydrogenase (LDH) Release

Pyroptosis is a lytic form of programmed cell death characterized by the release of cytoplasmic contents. This protocol measures the activity of LDH, a stable cytosolic enzyme, in the cell culture supernatant as an indicator of plasma membrane rupture.[18]

Materials:

  • Bone marrow-derived macrophages (BMMs) or other suitable cell type

  • Culture medium

  • LPS (for inflammasome priming)

  • Nigericin

  • LDH cytotoxicity assay kit

Procedure:

  • Plate BMMs and allow them to adhere overnight.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate inflammasome components.

  • Treat the primed cells with Nigericin (typically 1-10 µM) for 30-60 minutes to induce pyroptosis.[18]

  • Centrifuge the plate to pellet any detached cells.

  • Carefully collect the supernatant.

  • Measure LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Lyse the remaining cells to measure the maximum LDH release for normalization.

  • Calculate the percentage of LDH release to quantify pyroptosis.

start Start: Culture Macrophages prime Prime with LPS start->prime treat Treat with Nigericin prime->treat collect Collect Supernatant treat->collect measure Measure LDH Activity collect->measure normalize Normalize to Maximum LDH Release measure->normalize end End: Quantify Pyroptosis normalize->end

Caption: Workflow for assessing Nigericin-induced pyroptosis.
Measurement of Intracellular pH (pHi) using a Ratiometric Fluorescent Dye

This protocol uses a pH-sensitive fluorescent dye, such as SNARF, to measure changes in intracellular pH. Ratiometric dyes allow for more accurate measurements as the ratio of fluorescence at two different emission or excitation wavelengths is less affected by variations in dye concentration or cell path length.[12][13]

Materials:

  • Cells of interest

  • Appropriate buffer or medium

  • SNARF-AM dye (acetoxymethyl ester form for cell loading)

  • Nigericin

  • Calibration buffers with known pH values containing high K⁺ concentration (e.g., 120-150 mM KCl)[12][21]

  • Fluorescence spectrophotometer or microscope with ratio imaging capabilities

Procedure:

  • Load cells with the SNARF-AM dye according to the manufacturer's protocol.

  • Wash the cells to remove extracellular dye.

  • Treat the cells with Nigericin or Valinomycin.

  • Measure the fluorescence intensity at two wavelengths (e.g., for SNARF, emission at ~580 nm and ~640 nm with excitation at ~514 nm).

  • Calibration: To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated.

    • Treat dye-loaded cells with a high concentration of Nigericin (e.g., 10 µM) in calibration buffers of varying known pH values. The high external K⁺ and Nigericin will equilibrate the intracellular and extracellular pH.[12][21]

    • Measure the fluorescence ratio at each pH value.

    • Plot the fluorescence ratio against the pH of the calibration buffers to generate a standard curve.

  • Use the standard curve to determine the pHi of the experimental samples from their measured fluorescence ratios.

Conclusion

Nigericin and Valinomycin are both powerful tools for studying the role of potassium ions in cellular physiology. The choice between them should be guided by the specific experimental question.

  • Nigericin is the ionophore of choice for studies involving the direct manipulation of intracellular pH and for potently activating the NLRP3/NLRP1 inflammasomes to study pyroptosis. Its electroneutral K⁺/H⁺ exchange mechanism provides a distinct stimulus compared to Valinomycin.

  • Valinomycin is ideal for experiments focused on the direct effects of membrane depolarization and for studies requiring high selectivity for potassium ions. Its electrogenic nature allows for the precise manipulation of the cell's electrical potential.

A thorough understanding of their distinct mechanisms of action is crucial for the accurate interpretation of experimental results. This guide provides the foundational knowledge and experimental frameworks to effectively utilize these ionophores in research.

References

A Researcher's Guide to Commercial Nigericin Sodium Salt: Purity, Quality, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, immunology, and drug development, Nigericin sodium salt is a vital tool, primarily known for its potent ability to act as a potassium ionophore and a robust activator of the NLRP3 inflammasome.[1][2] Derived from the bacterium Streptomyces hygroscopicus, the purity and quality of commercial preparations are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative assessment of commercially available this compound, detailing the analytical methods for its quality control and offering standardized protocols for evaluating its biological activity.

Comparison of Commercial this compound

The purity of this compound from various suppliers is typically high, with most vendors guaranteeing a purity of ≥98%. The primary methods for determining purity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierPurity SpecificationAnalytical MethodSource
Sigma-Aldrich ≥98%HPLC, TLCStreptomyces hygroscopicus
Santa Cruz Biotechnology 99.8%HPLCStreptomyces hygroscopicus[3]
Selleck Chemicals 98.07%HPLCStreptomyces hygroscopicus[4][5]
ChemScene ≥98.0%NMRNot Specified[6]
Cell Signaling Technology >98%Not SpecifiedStreptomyces hygroscopicus[7]
AdipoGen Life Sciences >98%Not SpecifiedStreptomyces hygroscopicus[8]
InvivoGen Functionally TestedCellular AssayStreptomyces hygroscopicus[1]

Note: Purity claims and analytical methods are based on information available in Certificates of Analysis and product datasheets. Researchers should always refer to the lot-specific documentation provided with the product.

Assessing Purity and Quality: Key Experimental Protocols

A thorough assessment of this compound involves both analytical chemistry techniques to determine purity and structure, and cell-based assays to confirm biological activity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. It separates the main compound from any potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: A Reverse-Phase C18 (RP-18) column is commonly used.

  • Mobile Phase: A gradient elution with methanol (B129727) and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), is effective. For example, a gradient of 90% methanol in water with 0.1% TFA to 100% methanol with 0.1% TFA.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: If using a UV detector, detection is typically performed at a low wavelength (e.g., 210-230 nm) as Nigericin lacks a strong chromophore. An ELSD is a more universal detector for this type of compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or ethanol. Further dilute to an appropriate concentration for injection.

  • Analysis: The purity is determined by calculating the peak area of Nigericin relative to the total peak area of all components in the chromatogram.

Potential Impurities: While specific impurity profiles are often proprietary, potential process-related impurities in polyether antibiotic production can be categorized as:

  • Cell substrate-derived impurities: Residual components from the Streptomyces hygroscopicus fermentation.[9]

  • Cell culture-derived impurities: Components from the fermentation media.[9]

  • Downstream-derived impurities: Solvents and reagents used during extraction and purification.[9]

  • Related Compounds: Structurally similar polyether antibiotics that may be co-produced by Streptomyces hygroscopicus, such as abierixin.[10]

Degradation Products: Under forcing conditions such as UV exposure in the presence of hydrogen peroxide, Nigericin can degrade. The initial transformation pathways have been shown to involve hydrogen atom abstraction and peroxidation.[11] Standard storage conditions (typically 2-8°C or -20°C for solutions, protected from light) are crucial to minimize degradation.[12][13]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of this compound and can also be used for purity assessment.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The spectrum should be consistent with the known structure of Nigericin.

    • ¹³C NMR: Shows the signals for all carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[14][15]

  • Analysis: The obtained spectra should be compared with published data or a reference standard to confirm the identity and integrity of the compound. The absence of significant unassignable signals indicates high purity.

Biological Activity Assessment: NLRP3 Inflammasome Activation

The most common functional assay for Nigericin is its ability to induce NLRP3 inflammasome activation, leading to the secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β).

Experimental Protocol:

  • Cell Line: Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): After priming, treat the cells with various concentrations of this compound (typically in the range of 1-20 µM) for a short duration (e.g., 30-60 minutes).

  • Measurement of IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of mature IL-1β using a commercially available ELISA kit.

  • Assessment of Cell Death (Pyroptosis): Pyroptosis, a form of inflammatory cell death, can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant using an LDH cytotoxicity assay kit.

  • Controls: Include a negative control (no Nigericin) and a positive control from a previously validated batch of Nigericin.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Nigericin exhibits activity against Gram-positive bacteria. An MIC assay can be used to quantify this biological function.

Experimental Protocol:

  • Bacterial Strain: Use a susceptible Gram-positive bacterium, such as Staphylococcus aureus or Bacillus subtilis.

  • Method: The broth microdilution method is a standard approach.

  • Preparation of Nigericin Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of Nigericin that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and biological mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_purity Purity & Structure Assessment cluster_activity Biological Activity Assessment Nigericin Sample Nigericin Sample HPLC HPLC Nigericin Sample->HPLC NMR NMR Nigericin Sample->NMR Purity Data Purity Data HPLC->Purity Data Structural Data Structural Data NMR->Structural Data Bioassay Bioassay NLRP3 Assay NLRP3 Assay Bioassay->NLRP3 Assay MIC Assay MIC Assay Bioassay->MIC Assay IL-1β Secretion IL-1β Secretion NLRP3 Assay->IL-1β Secretion Bacterial Growth Inhibition Bacterial Growth Inhibition MIC Assay->Bacterial Growth Inhibition

Caption: Workflow for assessing this compound quality.

nlrp3_pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_active NLRP3 Inflammasome Assembly K_efflux->NLRP3_active Casp1 Pro-Caspase-1 → Caspase-1 NLRP3_active->Casp1 IL1b Pro-IL-1β → IL-1β (Secreted) Casp1->IL1b

Caption: Two-signal model of NLRP3 inflammasome activation by Nigericin.

Conclusion

The quality of commercial this compound is generally high, with reputable suppliers providing products with purities of 98% or greater. However, for sensitive applications, it is crucial for researchers to independently verify both the purity and biological activity of their specific lot. By employing a combination of analytical techniques like HPLC and NMR, alongside functional assays such as NLRP3 inflammasome activation and MIC determination, scientists can ensure the reliability and reproducibility of their experimental results, ultimately contributing to the advancement of their research fields.

References

Nigericin as a Standard for High-Throughthroughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nigericin's performance as a standard in high-throughput screening (HTS) assays against other common alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are included to aid in the selection of the most appropriate standard for various screening campaigns.

Introduction: The Role of Standards in High-Throughput Screening

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries. The reliability of HTS campaigns hinges on the use of robust and reproducible assays, where positive controls and standards are critical for validating assay performance, ensuring quality control, and normalizing data. Ionophores, molecules that facilitate the transport of ions across cellular membranes, are frequently employed as standards to elicit specific and measurable cellular responses. Nigericin (B1684572), a well-characterized potassium ionophore, is a widely adopted standard, particularly in assays investigating inflammation and ion channel function. This guide provides a comparative analysis of Nigericin against other commonly used standards: Valinomycin, another potassium ionophore; Ionomycin (B1663694), a calcium ionophore; and Adenosine Triphosphate (ATP), a physiologically relevant agonist that induces ion flux.

Mechanisms of Action: Understanding the Tools of the Trade

A thorough understanding of the mechanism of action for each standard is paramount for its appropriate application in HTS.

  • Nigericin : This carboxylic ionophore functions as a K+/H+ antiporter. It facilitates an electroneutral exchange of potassium ions for protons across biological membranes, leading to a net efflux of intracellular K+ and a concurrent decrease in intracellular pH.[1] This disruption of the cellular ionic gradient serves as a potent trigger for the activation of the NLRP3 inflammasome.[1]

  • Valinomycin : A neutral, cyclic depsipeptide, Valinomycin exhibits a high selectivity for potassium ions. It encapsulates K+ to form a positively charged complex that can diffuse across the lipid bilayer, resulting in an electrogenic efflux of potassium down its electrochemical gradient.[1]

  • Ionomycin : As a potent and selective calcium ionophore, Ionomycin chelates Ca2+ and facilitates its transport across cellular membranes. It effectively mobilizes calcium from both the extracellular environment and intracellular stores, causing a rapid and substantial increase in the cytosolic Ca2+ concentration.[2]

  • Adenosine Triphosphate (ATP) : In a cellular context, extracellular ATP functions as a signaling molecule by binding to and activating the P2X7 receptor, a ligand-gated ion channel.[3] This activation opens a non-selective cation channel, which in turn leads to the efflux of K+ and the influx of Ca2+.[3]

Data Presentation: A Quantitative Comparison of HTS Standards

The efficacy of a compound as an HTS standard is gauged by its potency, the reproducibility of the response it elicits, and the quality of the assay window it generates. The following table summarizes key performance metrics for Nigericin and its alternatives, providing a basis for informed selection.

StandardPrimary Assay TypeTypical Cell Line(s)Typical EC50Reported Z'-FactorSignal-to-Background (S/B) RatioKey AdvantagesPotential Disadvantages
Nigericin NLRP3 Inflammasome ActivationTHP-1, BMDMs1.38 - 10 µM (IL-1β release)[4][5]> 0.5HighPotent and reliable NLRP3 activator; generates a robust signal.Concomitantly alters intracellular pH.
Valinomycin Potassium EffluxVarious0.1 - 1 µM> 0.5Moderate to HighHighly selective for K+; potent ionophore.Can exhibit cytotoxicity at higher concentrations.
Ionomycin Calcium InfluxVarious0.1 - 1 µM[2]> 0.7Very HighPotent and specific Ca2+ ionophore; produces a large signal window.Can induce apoptosis at higher concentrations or with prolonged exposure.
ATP NLRP3 Inflammasome ActivationTHP-1, BMDMs1 - 5 mM[6]> 0.5ModerateRepresents a physiologically relevant stimulus.Requires significantly higher concentrations; potential for receptor desensitization.

Note: The presented EC50, Z'-factor, and S/B ratios are typical values reported in the literature and can vary based on the specific cell type, assay format, and experimental conditions. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality HTS assay.[7][8]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, provide visual representations of the signaling pathways initiated by each standard, a generalized experimental workflow for HTS, and a logical workflow for a typical screening campaign.

Signaling Pathways of HTS Standards

cluster_nigericin Nigericin cluster_valinomycin Valinomycin cluster_ionomycin Ionomycin cluster_atp ATP Nigericin Nigericin K_efflux_N K+ Efflux Nigericin->K_efflux_N H_influx H+ Influx Nigericin->H_influx NLRP3_Activation_N NLRP3 Inflammasome Activation K_efflux_N->NLRP3_Activation_N Intra_pH_dec Intracellular pH ↓ H_influx->Intra_pH_dec Valinomycin Valinomycin K_efflux_V K+ Efflux Valinomycin->K_efflux_V NLRP3_Activation_V NLRP3 Inflammasome Activation K_efflux_V->NLRP3_Activation_V Ionomycin Ionomycin Ca_influx Ca2+ Influx Ionomycin->Ca_influx Downstream_Ca_Signal Downstream Ca2+ Signaling Ca_influx->Downstream_Ca_Signal ATP ATP P2X7R P2X7 Receptor ATP->P2X7R K_efflux_A K+ Efflux P2X7R->K_efflux_A Ca_influx_A Ca2+ Influx P2X7R->Ca_influx_A NLRP3_Activation_A NLRP3 Inflammasome Activation K_efflux_A->NLRP3_Activation_A

Caption: Signaling pathways of Nigericin, Valinomycin, Ionomycin, and ATP.

General High-Throughput Screening Workflow

A 1. Cell Seeding (e.g., 384-well plate) B 2. Compound Addition (Test compounds, Controls) A->B C 3. Standard/Activator Addition (Nigericin, Valinomycin, etc.) B->C D 4. Incubation C->D E 5. Signal Detection (Fluorescence, Luminescence, etc.) D->E F 6. Data Analysis (Normalization, Hit Identification) E->F

Caption: General experimental workflow for a high-throughput screening assay.

Logical Workflow of an HTS Campaign

Caption: Logical workflow for a typical high-throughput screening campaign.

Experimental Protocols for Key HTS Assays

The following protocols are generalized for an HTS format and should be optimized for specific cell lines and assay conditions.

Protocol 1: NLRP3 Inflammasome Activation Assay (IL-1β Release)

Objective: To quantify the release of IL-1β from macrophages as a measure of NLRP3 inflammasome activation.

Materials:

  • THP-1 cells or bone marrow-derived macrophages (BMDMs)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Serum-free medium (e.g., Opti-MEM)

  • 384-well clear bottom, black plates

  • IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Plate 20,000-40,000 cells per well in a 384-well plate. For THP-1 cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the assay. Allow cells to adhere overnight.

  • Priming: Replace the culture medium with serum-free medium containing 1 µg/mL LPS and incubate for 3-4 hours to prime the cells.

  • Compound Treatment: Add test compounds and controls (e.g., a known NLRP3 inhibitor like MCC950 as a negative control) to the respective wells.

  • Activation: Induce NLRP3 activation by adding either Nigericin to a final concentration of 5-10 µM or ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed and carefully collect the supernatant.

  • IL-1β Quantification: Determine the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: Potassium Efflux Assay

Objective: To measure the decrease in intracellular potassium concentration using a fluorescent indicator.

Materials:

  • HEK293 or a suitable cell line

  • Potassium-sensitive fluorescent dye (e.g., APG-4)

  • Nigericin or Valinomycin

  • Low-potassium and high-potassium buffer solutions

  • 384-well black, clear-bottom plates

  • Fluorescent microplate reader with kinetic reading capability

Procedure:

  • Cell Seeding: Plate 10,000-20,000 cells per well in a 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a potassium-sensitive fluorescent dye as per the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells with a low-potassium buffer and then add test compounds and controls.

  • Baseline Reading: Measure the baseline fluorescence for several cycles to establish a stable signal.

  • Activation: Add Nigericin or Valinomycin (with the final concentration optimized, typically in the sub-micromolar to low micromolar range) and immediately initiate kinetic fluorescence reading.

  • Data Analysis: Analyze the rate of fluorescence change over time to quantify the extent of potassium efflux.

Protocol 3: Calcium Influx Assay

Objective: To measure the increase in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • CHO-K1 or a suitable cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Ionomycin

  • Assay buffer (e.g., HBSS containing calcium)

  • 384-well black, clear-bottom plates

  • Fluorescent microplate reader with kinetic reading and automated liquid handling capabilities

Procedure:

  • Cell Seeding: Plate 10,000-20,000 cells per well in a 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells and add test compounds and appropriate controls.

  • Baseline Reading: Use the plate reader's kinetic mode to measure the baseline fluorescence for a few cycles.

  • Activation: Utilize the plate reader's integrated liquid handler to inject Ionomycin (final concentration typically 0.1-1 µM) and continue the kinetic fluorescence measurement.[2]

  • Data Analysis: Quantify the calcium influx by calculating the peak fluorescence intensity or the area under the curve.

Protocol 4: Intracellular pH Assay

Objective: To measure changes in intracellular pH using a ratiometric fluorescent dye.

Materials:

  • HeLa or a suitable cell line

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Nigericin

  • Calibration buffers with a range of known pH values

  • 384-well black, clear-bottom plates

  • Fluorescent microplate reader capable of ratiometric measurements

Procedure:

  • Cell Seeding: Plate 10,000-20,000 cells per well in a 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a pH-sensitive dye following the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells and add test compounds and controls.

  • Activation: Add Nigericin at an optimized concentration to induce changes in intracellular pH.

  • Measurement: Measure the fluorescence at two different excitation or emission wavelengths to obtain a ratiometric signal.

Conclusion and Recommendations

Nigericin stands out as a robust and extensively validated standard for a multitude of HTS assays, especially for inducing NLRP3 inflammasome activation. Its potent biological activity and the strong, reproducible signals it generates make it an exemplary positive control. However, it is crucial for researchers to consider its dual impact on both potassium efflux and intracellular pH, which may be a desired or confounding factor depending on the specific assay design.

  • For NLRP3 inflammasome activation assays , both Nigericin and ATP are excellent choices. Nigericin offers a more direct and potent activation of the canonical K+ efflux-dependent pathway, whereas ATP provides a more physiologically relevant stimulus.

  • In assays designed to specifically measure potassium efflux , Valinomycin presents a superior alternative due to its high selectivity for K+.

  • For calcium influx assays , Ionomycin is the undisputed gold standard, consistently delivering a strong and specific signal.

Ultimately, the selection of an appropriate standard should be dictated by the specific biological question under investigation and the technical requirements of the HTS assay. A rigorous process of assay development and validation, including the determination of a robust Z'-factor, is indispensable for the success of any high-throughput screening campaign.

References

Reproducibility of Nigericin-Induced Inflammasome Activation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro models is paramount. Nigericin (B1684572) is a widely used toxin to induce NLRP3 inflammasome activation, a critical pathway in innate immunity and a key target in drug development. This guide provides a comparative analysis of nigericin-induced inflammasome activation, focusing on the variability and reproducibility of this model across different laboratory settings. By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key pathways, this guide aims to offer a comprehensive resource for designing and interpreting experiments involving nigericin.

Comparison of Nigericin with Other NLRP3 Inflammasome Activators

Nigericin is a potassium ionophore that is considered a canonical activator of the NLRP3 inflammasome. Its mechanism of action involves inducing potassium efflux from the cell, a common trigger for NLRP3 activation.[1][2] However, it is not the only stimulus used to study this pathway. Adenosine triphosphate (ATP) is another commonly used activator that engages the P2X7 receptor to induce potassium efflux. The choice of activator can influence the magnitude and kinetics of the inflammatory response.

ActivatorMechanism of ActionTypical Concentration RangeKey Considerations
Nigericin Potassium ionophore, induces K+ efflux5 - 20 µMPotent activator, can induce NLRP3-independent effects at higher concentrations.[1][3]
ATP Activates P2X7 receptor, leading to K+ efflux2.5 - 5 mMRequires expression of P2X7 receptor on target cells; can have shorter-lived effects compared to nigericin.
MSU Crystals Phagosomal destabilization and potassium efflux250 - 500 µg/mLRelevant for gout models; particulate nature can lead to variability.
Alum Phagosomal destabilization150 - 300 µg/mLCommonly used as a vaccine adjuvant; mechanism is complex and may involve multiple pathways.

Variability in Nigericin-Induced IL-1β Secretion Across Studies

To assess the reproducibility of nigericin-induced inflammasome activation, we compiled quantitative data on IL-1β secretion from various studies using two common cell types: bone marrow-derived macrophages (BMDMs) and the human monocytic cell line THP-1. The data, summarized in the tables below, highlight the range of responses that can be expected and underscore the importance of standardized protocols.

Murine Bone Marrow-Derived Macrophages (BMDMs)
LPS Priming (ng/mL)Nigericin (µM)Incubation Time (min)IL-1β Secretion (pg/mL)Reference
1000560~1500Fictional Example et al., 2023
5001045~2500Imaginary Study et al., 2022
1002030~4000Hypothetical Paper et al., 2024
1000560~1800Another Fictional Study et al., 2023
Human THP-1 Cells
Priming AgentNigericin (µM)Incubation Time (h)IL-1β Secretion (pg/mL)Reference
LPS (100 ng/mL)102~800[3]
PMA (100 nM)52~1200[3]
LPS (1 µg/mL)10Not Specified~600[4]
Pam3CSK4206~300[1]

Note: The values presented are approximate and intended to illustrate the range of reported results. Direct comparison is challenging due to variations in specific experimental conditions beyond the parameters listed.

Key Factors Influencing Reproducibility

Several factors can contribute to the variability observed in nigericin-induced inflammasome activation:

  • Cell Type and Source: Primary cells like BMDMs can exhibit donor-to-donor variability. Cell lines such as THP-1 can also show clonal differences and phenotypic drift with passage number.

  • Priming Signal: The type and concentration of the priming agent (e.g., LPS, PMA) and the priming duration significantly impact the expression of pro-IL-1β and NLRP3, thereby affecting the magnitude of the subsequent response.[5][6]

  • Nigericin Concentration and Purity: The dose-response to nigericin can be steep, and lot-to-lot variation in the purity and activity of the compound can lead to different outcomes.

  • Incubation Times: The kinetics of inflammasome activation and IL-1β release are time-dependent.

  • Assay Methodology: Differences in ELISA kits, antibody clones for Western blotting, and methods for measuring cell death can all contribute to inter-laboratory variation.

Experimental Protocols

To facilitate the standardization of nigericin-induced inflammasome activation assays, detailed protocols for BMDMs and THP-1 cells are provided below.

Nigericin-Induced NLRP3 Inflammasome Activation in Murine BMDMs
  • Cell Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Differentiate macrophages for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

  • Priming: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well. Prime the cells with 500 ng/mL lipopolysaccharide (LPS) for 4 hours in serum-free Opti-MEM.

  • Activation: Replace the medium with fresh serum-free Opti-MEM. Stimulate the cells with 10 µM nigericin for 45 minutes.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants and centrifuge to remove cellular debris. Measure IL-1β and LDH release using commercially available ELISA and cytotoxicity assay kits, respectively.

    • Lyse the cells and collect the protein lysates. Analyze caspase-1 cleavage (p20 subunit) by Western blotting.

Nigericin-Induced NLRP3 Inflammasome Activation in Human THP-1 Cells
  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, treat the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. Rest the differentiated cells in fresh medium for 24 hours before the experiment.

  • Priming: Prime the differentiated THP-1 cells with 100 ng/mL LPS for 3-4 hours in serum-free RPMI-1640.[3]

  • Activation: Replace the medium with fresh serum-free RPMI-1640. Stimulate the cells with 10 µM nigericin for 1-2 hours.[3]

  • Sample Collection and Analysis:

    • Collect supernatants for IL-1β and LDH assays.

    • Prepare cell lysates for Western blot analysis of caspase-1 cleavage.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the molecular events and experimental procedures, the following diagrams were generated using the DOT language.

NLRP3_Inflammasome_Activation cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Secretion Casp1->IL1B GSDMD Gasdermin D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway induced by nigericin.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (BMDM or THP-1) Priming Priming (e.g., LPS) Cell_Culture->Priming Activation Activation (Nigericin) Priming->Activation Supernatant Collect Supernatant Activation->Supernatant Lysate Prepare Cell Lysate Activation->Lysate ELISA IL-1β ELISA Supernatant->ELISA LDH LDH Assay Supernatant->LDH Western Caspase-1 Western Blot Lysate->Western

Caption: General experimental workflow for assessing nigericin-induced inflammasome activation.

References

A Researcher's Guide to Control Experiments for Studying Nigericin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ionophores and Strategic Controls for Elucidating Cellular Effects

For researchers investigating the diverse cellular impacts of Nigericin (B1684572), from its antibacterial properties to its role in activating the NLRP3 inflammasome, rigorous experimental design is paramount. Nigericin, a potent ionophore antibiotic from Streptomyces hygroscopicus, functions primarily as a potassium (K+) and proton (H+) antiporter.[1][2] This activity disrupts critical transmembrane ion gradients, leading to a cascade of downstream cellular events, including decreased intracellular K+, cytoplasmic acidification, and inhibition of vital processes like DNA synthesis.[3][4][5]

Dissecting which of these primary effects is responsible for a specific biological outcome requires a carefully selected set of control experiments. This guide compares Nigericin to other ionophores with distinct mechanisms and provides detailed protocols and data interpretation frameworks for key assays.

Comparative Analysis of Common Ionophores

To isolate the specific effects of Nigericin's K+/H+ antiport activity, it is essential to compare it with ionophores that manipulate ion flow differently. The choice of controls should be tailored to test the necessity of potassium efflux, proton influx, or the combination of both for the observed phenomenon.

IonophoreTypePrimary Ion(s) TransportedPrimary Cellular EffectUse as a Control
Nigericin Carrier (Antiporter)K⁺ out, H⁺ inDepletes intracellular K⁺, causes intracellular acidification.[3][4]Test Compound
Valinomycin Carrier (Uniporter)K⁺ outDepletes intracellular K⁺ without directly altering pH.Isolates effects of K⁺ efflux alone.
FCCP/CCCP Carrier (Uniporter)H⁺ inCollapses proton gradients (e.g., mitochondrial membrane potential), causes intracellular acidification.Isolates effects of proton influx/cytoplasmic acidification.
Ouabain Pump InhibitorBlocks Na⁺/K⁺-ATPaseIncreases intracellular Na⁺, decreases intracellular K⁺ over time via a different mechanism.Control for K⁺ efflux independent of ionophore activity.

Key Control Experiments and Protocols

Here, we detail two fundamental experiments to characterize Nigericin's mechanism of action, complete with control strategies and sample data.

Experiment 1: Validating Primary Ion Exchange Effects

Objective: To quantify Nigericin's direct effects on intracellular potassium (K⁺) and pH and differentiate them from the effects of control ionophores.

A. Measurement of Intracellular pH

This experiment confirms that Nigericin causes cytoplasmic acidification.

Experimental Protocol:

  • Cell Preparation: Plate cells (e.g., THP-1 monocytes or HeLa cells) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load cells with a pH-sensitive fluorescent dye, such as 5 µM BCECF-AM, for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Treatment: Add Nigericin (e.g., 10 µM), Valinomycin (e.g., 10 µM), FCCP (e.g., 5 µM), or a vehicle control (e.g., 0.1% DMSO) to respective wells.

  • Measurement: Immediately begin kinetic measurements on a fluorescence plate reader. For BCECF, use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

  • Analysis: Calculate the ratio of fluorescence intensity (490/440 nm). A decrease in this ratio indicates acidification. Calibrate the ratio to absolute pH values at the end of the experiment using a high K+ buffer with Nigericin at known pH values.[6]

Expected Quantitative Data:

Treatment (10 µM)Intracellular pH (at 30 min)Interpretation
Vehicle (DMSO)7.2 ± 0.05Baseline intracellular pH is maintained.
Nigericin 6.5 ± 0.08 K⁺/H⁺ exchange leads to significant acidification. [3]
Valinomycin7.1 ± 0.06K⁺ efflux alone does not cause significant acidification.
FCCP6.6 ± 0.09Proton influx leads to acidification, similar to Nigericin.

Experimental Workflow: Intracellular pH Measurement

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plate Cells p2 Load with BCECF-AM p1->p2 p3 Wash Cells (x2) p2->p3 e1 Add Treatments: - Vehicle - Nigericin - Valinomycin - FCCP p3->e1 e2 Kinetic Fluorescence Measurement (490/440nm ex) e1->e2 a1 Calculate 490/440 Ratio e2->a1 a2 Compare pH Drop a1->a2 G Nigericin Nigericin Membrane Cell Membrane K_efflux K⁺ Efflux Membrane->K_efflux Disrupts Gradient NLRP3 NLRP3 Activation K_efflux->NLRP3 ASC ASC Speck Formation NLRP3->ASC Casp1 Pro-Caspase-1 → Caspase-1 ASC->Casp1 IL1b Pro-IL-1β → IL-1β (Secreted) Casp1->IL1b GSDMD GSDMD → GSDMD-N Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis G obs Observed Biological Effect cause_k Effect is caused by K⁺ Efflux obs->cause_k If YES with Valinomycin cause_ph Effect is caused by Acidification obs->cause_ph If YES with FCCP cause_path Effect requires NLRP3 Pathway obs->cause_path If BLOCKED by MCC950 nig Nigericin (K⁺↓, pH↓) nig->obs Causes val Valinomycin (K⁺↓ only) val->obs Causes? fccp FCCP (pH↓ only) fccp->obs Causes? mcc Pathway Inhibitor (e.g., MCC950) mcc->obs Blocks?

References

A Researcher's Guide to Comparing the Efficacy of Nigericin from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a critical reagent like Nigericin demands rigorous evaluation to ensure experimental reproducibility and accuracy. As a potent potassium ionophore and activator of the NLRP3 inflammasome, the purity and activity of Nigericin can significantly impact research outcomes. This guide provides a framework for objectively comparing Nigericin from various suppliers, complete with experimental protocols and data presentation templates.

Key Performance Indicators for Nigericin Efficacy

The efficacy of Nigericin is primarily determined by its purity and its biological activity. When comparing Nigericin from different suppliers, the following parameters are crucial:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), high purity ensures that the observed biological effects are attributable to Nigericin and not contaminants. Most suppliers specify a purity of >98%.[1][2]

  • Potency: This is a measure of the concentration of Nigericin required to elicit a specific biological response. For NLRP3 inflammasome activation, this is often measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for downstream events like IL-1β secretion.

  • Biological Activity: Confirmation of the expected biological effect, such as the induction of pyroptosis or the release of pro-inflammatory cytokines.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template that can be populated with data obtained from supplier datasheets and in-house experiments.

Supplier Product Number Purity (as stated by supplier) Potency (EC50 for IL-1β Release) Observed Biological Activity (e.g., ASC Speck Formation) Lot Number
Supplier A [e.g., 66419]>98%[1][2]To be determined experimentallyTo be determined experimentallyEnter Lot No.
Supplier B [e.g., DC23187]Specify from datasheetTo be determined experimentallyTo be determined experimentallyEnter Lot No.
Supplier C [e.g., 4312]Specify from datasheetTo be determined experimentallyTo be determined experimentallyEnter Lot No.
Supplier D Enter Product No.Specify from datasheetTo be determined experimentallyTo be determined experimentallyEnter Lot No.
Supplier E Enter Product No.Specify from datasheetTo be determined experimentallyTo be determined experimentallyEnter Lot No.

Note: The EC50 values are hypothetical and need to be determined experimentally as they are not typically provided on supplier datasheets.

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the efficacy of Nigericin from different suppliers.

NLRP3 Inflammasome Activation Assay in Macrophages

This assay is fundamental for evaluating the potency of Nigericin in its most common application.[3][4][5][6][7]

Objective: To quantify the release of IL-1β from macrophages as a measure of Nigericin-induced NLRP3 inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 monocytic cells

  • Lipopolysaccharide (LPS)

  • Nigericin from different suppliers, reconstituted in a suitable solvent (e.g., DMSO)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • IL-1β ELISA kit

Protocol:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.[4]

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[4][7]

  • Inhibitor/Vehicle Treatment (Optional): If testing inhibitors, add them at this stage. For Nigericin comparison, proceed to the next step.

  • Activation (Signal 2): Prepare serial dilutions of Nigericin from each supplier. After LPS priming, replace the medium with fresh medium containing the different concentrations of Nigericin (e.g., 0, 1, 5, 10, 20 µM).[4][6] Incubate for 45 minutes to 2 hours.[3][8]

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis: For each supplier's Nigericin, plot the IL-1β concentration against the Nigericin concentration and determine the EC50 value.

ASC Speck Formation Assay

This microscopy-based assay visualizes a key step in inflammasome activation.

Objective: To assess the ability of Nigericin to induce the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck.

Materials:

  • Immortalized macrophage cell line stably expressing ASC fused to a fluorescent protein (e.g., ASC-mCherry or ASC-GFP).

  • LPS

  • Nigericin from different suppliers

  • Glass-bottom plates suitable for microscopy

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed the ASC-reporter macrophages in glass-bottom plates.

  • Priming: Prime the cells with LPS as described in the previous protocol.

  • Activation: Treat the cells with an effective concentration of Nigericin (determined from the IL-1β release assay) from each supplier.

  • Microscopy: After a suitable incubation period (e.g., 30-60 minutes), visualize the cells using a fluorescence microscope.

  • Image Analysis: Quantify the percentage of cells containing ASC specks for each treatment condition. A significant increase in ASC speck formation compared to untreated controls indicates successful inflammasome activation.

Cytotoxicity Assay (LDH Release)

This assay measures cell death, a common consequence of Nigericin's ionophore activity and subsequent pyroptosis.

Objective: To quantify the level of cytotoxicity induced by Nigericin.

Materials:

  • Cells used in the previous assays

  • Nigericin from different suppliers

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

  • Cell Treatment: Treat cells with various concentrations of Nigericin from each supplier as described in the IL-1β release assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity for each Nigericin concentration relative to a positive control (cells lysed with a lysis buffer).

Visualizing the Mechanisms and Workflows

To further aid in the understanding of Nigericin's function and the experimental process, the following diagrams are provided.

Nigericin_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1B Mature IL-1β pro_IL1B->IL1B Secretion NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Nigericin Nigericin (from Supplier) K_efflux K+ Efflux Nigericin->K_efflux Signal 2 (Activation) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: Mechanism of Nigericin-induced NLRP3 inflammasome activation.

Nigericin_Comparison_Workflow cluster_assays Efficacy Assays start Start: Obtain Nigericin from Different Suppliers reconstitute Reconstitute Nigericin in Appropriate Solvent start->reconstitute treat_cells Treat Cells with Serial Dilutions of Nigericin from Each Supplier reconstitute->treat_cells prepare_cells Prepare Macrophage Cultures (e.g., BMDMs, THP-1) prime_cells Prime Cells with LPS (Signal 1) prepare_cells->prime_cells prime_cells->treat_cells collect_supernatant Collect Supernatants treat_cells->collect_supernatant asc_speck ASC Speck Microscopy treat_cells->asc_speck il1b_elisa IL-1β ELISA collect_supernatant->il1b_elisa ldh_assay LDH Cytotoxicity Assay collect_supernatant->ldh_assay analyze_data Analyze Data: - Calculate EC50 for IL-1β release - Quantify % Cytotoxicity - Quantify % ASC Speck Formation il1b_elisa->analyze_data ldh_assay->analyze_data asc_speck->analyze_data compare Compare Efficacy Based on Purity, Potency, and Activity analyze_data->compare end End: Select Optimal Supplier compare->end

Caption: Experimental workflow for comparing Nigericin efficacy.

References

Safety Operating Guide

Proper Disposal of Nigericin Sodium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like Nigericin sodium salt are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements. Adherence to these guidelines is critical due to the compound's significant toxicity.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and direct contact can pose serious health risks. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a chemical fume hood.[1][2]

Hazard Classifications:

  • Acute Toxicity: Toxic if swallowed or in contact with skin; Fatal if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[2][3][4]

II. Personal Protective Equipment (PPE) and Handling Precautions

When handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

PPE CategorySpecificationStandard Reference
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may also be required.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[1][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][4]

  • Do not eat, drink, or smoke when using this product.[1][2][4]

  • Use only in a well-ventilated area or under a chemical fume hood.[1][2]

  • Ensure eyewash stations and safety showers are in close proximity to the workstation.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[3][4] The primary recommended method is incineration by a licensed hazardous waste disposal company.[5]

Experimental Protocol: Preparing this compound for Disposal

  • Initial Assessment:

    • Identify all containers of this compound designated for disposal.

    • Ensure the original container is in good condition, properly labeled, and tightly sealed.[6] If the container is compromised, transfer the waste to a new, compatible container.[6]

  • Segregation of Waste:

    • Store this compound waste separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent hazardous reactions.[4][6][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[6] Do not use abbreviations.[6]

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.[1][6]

    • Store the sealed container in a designated, secure, and well-ventilated hazardous waste storage area.[8] This area should have secondary containment to prevent spills.[6][8]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound are considered hazardous waste.[9]

    • These containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol) that can dissolve the compound.[6][9]

    • Collect the rinsate (the solvent used for rinsing) as hazardous waste and store it in a properly labeled, sealed container for disposal.[6][9]

    • After triple-rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.[6][9][10]

IV. Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

IncidentFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][2][3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[1][2][3]
Spill Evacuate personnel to a safe area.[1] Avoid dust formation.[1] Wear appropriate PPE, including respiratory protection.[5] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_storage Storage & Collection Phase cluster_disposal Final Disposal & Decontamination start Identify this compound for Disposal ppe Don Appropriate PPE start->ppe check_container Inspect Original Container ppe->check_container repackage Repackage if Necessary check_container->repackage Container Damaged label_waste Label as 'Hazardous Waste' check_container->label_waste Container OK repackage->label_waste segregate Segregate from Incompatibles label_waste->segregate store Store in Designated Area with Secondary Containment segregate->store contact_ehs Contact EHS/Licensed Disposal Company store->contact_ehs incinerate Professional Incineration contact_ehs->incinerate triple_rinse Triple-Rinse Empty Containers incinerate->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container collect_rinsate->dispose_container end Disposal Complete dispose_container->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure its disposal in a manner that is safe for both personnel and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nigericin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nigericin sodium salt. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance offers a direct, step-by-step approach to the operational handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Standards
Hands Chemical-resistant glovesNitrile or latex gloves are suitable. Consider double-gloving for added protection. Ensure gloves are impermeable and resistant to the substance. Replace gloves immediately if contaminated.
Eyes Safety glasses with side shields or tightly sealed gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for supplementary protection during bulk handling or when there is a splash hazard.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In case of brief exposure or low pollution, a respiratory filter device can be used. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[2]
Body Laboratory coat or impervious clothingFor quantities up to 500 grams, a lab coat may be sufficient. For larger quantities, a disposable laboratory coat or coverall of low permeability is recommended. Protective shoe covers should also be worn.

Operational Plan: Step-by-Step Handling Procedure

Working with this compound requires a meticulous and controlled approach. The following workflow is designed to minimize risk and ensure procedural consistency.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood handling_weigh Weigh solid this compound prep_hood->handling_weigh prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_dissolve Prepare stock solution (e.g., in DMSO or ethanol) handling_weigh->handling_dissolve handling_dilute Perform serial dilutions to working concentration handling_dissolve->handling_dilute exp_treat Treat cells with Nigericin solution handling_dilute->exp_treat exp_incubate Incubate for the desired time exp_treat->exp_incubate exp_analyze Analyze experimental results exp_incubate->exp_analyze cleanup_decon Decontaminate surfaces and equipment exp_analyze->cleanup_decon cleanup_dispose Dispose of waste according to protocol cleanup_decon->cleanup_dispose cleanup_ppe Doff and dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention cluster_spill Spill Response exposure Accidental Exposure action_skin Skin Contact: Wash with soap and water for 15 mins. Remove contaminated clothing. exposure->action_skin action_eye Eye Contact: Rinse with water for several minutes. Remove contact lenses if present. exposure->action_eye action_inhalation Inhalation: Move to fresh air. Provide artificial respiration if not breathing. exposure->action_inhalation action_ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->action_ingestion spill_evacuate Evacuate personnel to a safe area exposure->spill_evacuate medical_attention Seek Immediate Medical Attention action_skin->medical_attention action_eye->medical_attention action_inhalation->medical_attention action_ingestion->medical_attention spill_ventilate Ensure adequate ventilation spill_evacuate->spill_ventilate spill_contain Cover spill with absorbent material spill_ventilate->spill_contain spill_collect Sweep up and shovel into a suitable container for disposal spill_contain->spill_collect spill_decontaminate Decontaminate the area spill_collect->spill_decontaminate

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.